(R)-(+)-3-Methylcyclopentanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-methylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-2-3-6(7)4-5/h5H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKRXIIIYJGNNU-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985281 | |
| Record name | (R)-3-Methylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6672-30-6 | |
| Record name | (+)-3-Methylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6672-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcyclopentanone, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006672306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-3-Methylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-3-methylcyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLCYCLOPENTANONE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0374105OS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chiroptical Properties of (R)-(+)-3-Methylcyclopentanone: An In-Depth Technical Guide
Introduction
(R)-(+)-3-Methylcyclopentanone, a chiral ketone of significant interest in stereochemistry and medicinal chemistry, serves as a model compound for understanding the intricate relationship between molecular structure and chiroptical properties.[1] Its relatively rigid cyclopentanone ring, perturbed by a single stereocenter, gives rise to distinct chiroptical signatures that are exquisitely sensitive to its conformational landscape. This technical guide provides a comprehensive exploration of the chiroptical properties of this compound, delving into the theoretical underpinnings, experimental methodologies, and interpretative frameworks essential for researchers, scientists, and drug development professionals. By synthesizing theoretical principles with practical insights, this guide aims to equip the reader with the knowledge to effectively utilize chiroptical spectroscopy for the stereochemical elucidation of this and related chiral molecules.
Theoretical Foundations of Chiroptical Spectroscopy
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. The two primary methods discussed herein are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).
-
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left (A_L) and right (A_R) circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, ΔA = A_L - A_R, is a direct consequence of the molecule's three-dimensional structure and is particularly sensitive to the electronic transitions of chromophores within a chiral environment.[2][3] The resulting ECD spectrum, a plot of molar ellipticity [θ] or differential molar extinction coefficient (Δε) versus wavelength, provides a unique fingerprint of a chiral molecule.
-
Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the variation of the angle of optical rotation with the wavelength of plane-polarized light.[4] This phenomenon, known as the Cotton effect, exhibits anomalous dispersion in the vicinity of an absorption band of a chromophore.[5][6] A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior.[5][6] ORD and ECD are intimately related through the Kronig-Kramers transforms and provide complementary information about the stereochemistry of a molecule.
Conformational Analysis of this compound
The chiroptical properties of this compound are profoundly influenced by its conformational equilibrium. The cyclopentanone ring is not planar and exists predominantly in two twisted-chair or envelope conformations. The methyl group at the C3 position can occupy either a pseudo-axial or a pseudo-equatorial position, leading to two primary conformers: the equatorial-methyl conformer and the axial-methyl conformer.[7][8][9]
The relative populations of these conformers are dictated by their thermodynamic stabilities and are influenced by factors such as temperature and the solvent environment.[7][8] Theoretical calculations and experimental studies, including temperature-dependent ECD and vibrational absorption spectroscopy, have shown that the equatorial-methyl conformer is generally the more stable and thus more populated conformer at room temperature.[7][9] It is crucial to recognize that the observed chiroptical properties are a weighted average of the contributions from each conformer present in the equilibrium.
Caption: Conformational equilibrium of this compound.
Experimental Methodologies
Sample Preparation
Given that this compound is a volatile organic compound, proper sample handling is critical to obtain accurate and reproducible chiroptical data.
Step-by-Step Protocol for Liquid Phase Measurements:
-
Solvent Selection: Choose a spectroscopically transparent solvent in the wavelength range of interest. For ECD and ORD measurements of ketones, cyclohexane is a common choice due to its non-polar nature and low UV cutoff.[8] The solvent should be of high purity (spectroscopic grade) to minimize background interference.
-
Concentration: Prepare a solution of this compound of a known concentration. The optimal concentration will depend on the path length of the cuvette and the intensity of the chromophore's absorption. A typical concentration range for ECD measurements is 0.1 to 1.0 mg/mL.
-
Cuvette Selection: Use a quartz cuvette with a known path length. For UV ECD measurements, path lengths of 0.1 cm to 1 cm are common. Ensure the cuvette is scrupulously clean to avoid scattering and stray light.
-
Blank Measurement: Record a baseline spectrum of the pure solvent in the same cuvette that will be used for the sample. This baseline will be subtracted from the sample spectrum to correct for any solvent absorption or instrumental artifacts.
Instrumentation and Data Acquisition
Circular Dichroism (CD) Spectroscopy:
-
Instrument Startup and Purging: Turn on the CD spectrometer and allow the lamp to warm up for at least 30 minutes. Purge the instrument with high-purity nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Parameter Setup: Set the desired wavelength range (e.g., 190-400 nm for the n→π* transition of the carbonyl group), scanning speed, bandwidth, and number of accumulations. Averaging multiple scans will improve the signal-to-noise ratio.
-
Baseline Correction: Place the cuvette containing the pure solvent in the sample holder and record the baseline spectrum.
-
Sample Measurement: Carefully rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the CD spectrum.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. The resulting data is typically presented in units of millidegrees (mdeg) and can be converted to molar ellipticity [θ] using the following equation:
[θ] = (θ_obs * M) / (10 * c * l)
where θ_obs is the observed ellipticity in degrees, M is the molecular weight, c is the concentration in g/mL, and l is the path length in cm.
Optical Rotatory Dispersion (ORD) Spectroscopy:
-
Instrument Setup: Utilize a spectropolarimeter equipped with a light source that can scan across the desired wavelength range.
-
Zeroing the Instrument: With no sample in the light path, zero the instrument.
-
Sample Measurement: Place the cuvette containing the sample solution in the sample holder and measure the optical rotation at discrete wavelengths or by performing a continuous scan.
-
Data Presentation: The data is plotted as specific rotation [α] or molar rotation [Φ] versus wavelength.
Caption: General experimental workflow for chiroptical measurements.
Interpretation of Chiroptical Data: The Octant Rule
The Octant Rule is a powerful empirical tool used to predict the sign of the Cotton effect for the n→π* transition of the carbonyl chromophore in chiral cyclic ketones.[5][10] The rule divides the space around the carbonyl group into eight octants using three perpendicular planes. The sign of the contribution of a substituent to the Cotton effect depends on the octant in which it resides.
For cyclohexanones, and by extension to cyclopentanones, the simplified "rear octants" are most often considered.
-
Positive Contribution: Substituents in the upper-left and lower-right rear octants make a positive contribution to the Cotton effect.
-
Negative Contribution: Substituents in the upper-right and lower-left rear octants make a negative contribution to the Cotton effect.
-
No Contribution: Substituents lying on the nodal planes make no significant contribution.
In the case of this compound, the methyl group is the key substituent. For the more stable equatorial conformer, the methyl group resides in the upper-left octant, which predicts a positive Cotton effect . This is consistent with the experimental observation of a positive Cotton effect for the n→π* transition in the ECD spectrum of this compound.[10]
Caption: Simplified rear octants for the Octant Rule.
Summary of Chiroptical Data
The following table summarizes key chiroptical data for this compound from the literature. It is important to note that the exact values can vary depending on the solvent and temperature.
| Property | Value | Solvent | Reference |
| Specific Rotation [α]D | +148° (c=4.5) | Methanol | [2] |
| ECD (n→π transition)* | Positive Cotton Effect | Various | [7][8] |
| ΔH° (equatorial-axial) | 4.84 kJ/mol | CCl4 | [9] |
| Equatorial:Axial Ratio | ~87:13 | CCl4 | [9] |
Conclusion
The chiroptical properties of this compound provide a rich source of stereochemical information. Through the combined application of experimental ECD and ORD spectroscopy and theoretical frameworks like the Octant Rule, researchers can gain deep insights into the absolute configuration and conformational preferences of this and other chiral ketones. This technical guide has outlined the fundamental principles, practical methodologies, and interpretative strategies necessary to leverage chiroptical techniques effectively. As a self-validating system, the consistency between theoretical predictions and experimental observations reinforces the power of chiroptical spectroscopy as an indispensable tool in modern chemical and pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. kud.ac.in [kud.ac.in]
- 5. pharmatutor.org [pharmatutor.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemistnotes.com [chemistnotes.com]
Conformational Analysis of (R)-(+)-3-Methylcyclopentanone: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the conformational analysis of (R)-(+)-3-Methylcyclopentanone, a chiral ketone of significant interest in stereochemical studies. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for characterizing the conformational landscape of this molecule. We will explore the delicate balance of steric and electronic effects that govern its structure, employing a synergistic approach that combines advanced spectroscopic techniques and computational modeling.
Introduction: The Significance of Conformational Insight
This compound serves as a model system for understanding the conformational preferences of substituted five-membered rings, which are prevalent structural motifs in numerous natural products and pharmaceutical agents.[1][2] The stereochemistry of the methyl group at the C3 position introduces a critical chiral center, leading to a complex interplay of non-covalent interactions that dictate the molecule's three-dimensional structure. A thorough understanding of its conformational equilibrium is paramount, as the spatial arrangement of atoms directly influences its reactivity, spectroscopic properties, and biological activity. This guide will elucidate the methodologies to unravel this conformational complexity, providing a robust framework for similar investigations.
The cyclopentanone ring is not planar and exists in puckered conformations to alleviate torsional strain.[3] For 3-methylcyclopentanone, the primary conformational question revolves around the orientation of the methyl group, which can occupy either a pseudo-axial or a pseudo-equatorial position. These two dominant conformers, the axial-methyl and equatorial-methyl forms, are in a dynamic equilibrium.[4][5] The determination of their relative populations and the energy landscape of their interconversion is the central theme of this guide.
Theoretical Framework: The Energetic Landscape of 3-Methylcyclopentanone
The conformational preference in 3-methylcyclopentanone is primarily dictated by the minimization of steric strain. In the equatorial conformer, the methyl group is positioned away from the bulk of the ring, leading to lower steric hindrance. Conversely, in the axial conformer, the methyl group experiences 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring, which is a destabilizing factor.[6] However, the energetic difference between these conformers is subtle and can be influenced by factors such as the solvent environment.[4][5]
Various studies have reported different ratios for the equatorial to axial conformers at room temperature, with values such as 87:13, 78:22, and 70:30 being documented.[7] This variability underscores the sensitivity of the conformational equilibrium to the experimental conditions and the analytical technique employed. Temperature-dependent studies are therefore crucial for determining the thermodynamic parameters (enthalpy and entropy differences) that govern this equilibrium.[4][5]
Experimental & Computational Synergy: A Dual-Pronged Approach
A comprehensive conformational analysis necessitates a combined approach of experimental spectroscopy and theoretical calculations. Vibrational Circular Dichroism (VCD) spectroscopy is a powerful experimental technique for studying chiral molecules in solution, as it provides information about the stereochemistry and conformational properties.[8][9][10] Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the structures, energies, and spectroscopic properties of the different conformers, thereby aiding in the interpretation of experimental data.[11]
Workflow for Conformational Analysis
The following diagram illustrates a robust workflow for the conformational analysis of this compound, integrating both experimental and computational methodologies.
Caption: Integrated workflow for conformational analysis.
Methodologies in Detail
Computational Protocol: A Self-Validating System
The trustworthiness of computational results hinges on the selection of an appropriate level of theory and a systematic approach to validation.
Step-by-Step Computational Workflow:
-
Initial Structure Generation: Generate initial 3D structures for both the equatorial-methyl and axial-methyl conformers of this compound.
-
Geometry Optimization: Perform geometry optimization for both conformers using Density Functional Theory (DFT). A commonly used and reliable functional is B3LYP, paired with a reasonably large basis set such as 6-311++G(2d,2p) to accurately describe the electronic structure.[7][12] The use of diffuse functions is important for capturing any non-covalent interactions.
-
Frequency Calculation: At the same level of theory, perform frequency calculations on the optimized geometries. This step is crucial for two reasons:
-
It confirms that the optimized structures are true energy minima (i.e., no imaginary frequencies).
-
It provides the vibrational frequencies and intensities required for simulating the IR and VCD spectra.
-
-
Energy Calculation: The frequency calculation also yields the zero-point corrected electronic energies of each conformer. These energies are used to determine the relative stability and to calculate the Boltzmann population at a given temperature.
-
VCD Spectra Simulation: Simulate the VCD and IR spectra for each conformer based on the calculated vibrational frequencies and rotational strengths.
-
Solvent Effects: To better mimic the experimental conditions, it is advisable to include a solvent model, such as the Polarizable Continuum Model (PCM), during the calculations.[7]
Experimental Protocol: Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, making it an excellent tool for conformational analysis.[9][13]
Step-by-Step VCD Measurement:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent. Carbon tetrachloride (CCl4) is often used for mid-IR spectroscopy due to its transparency in the regions of interest.[7] The concentration should be optimized to obtain a good signal-to-noise ratio.
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module.[14]
-
Data Acquisition: Record the VCD and IR spectra of the sample over the desired spectral range (e.g., the C-H stretching region from 2850–3000 cm⁻¹).[7]
-
Temperature-Dependent Measurements: To determine the thermodynamic parameters of the conformational equilibrium, acquire VCD spectra at various temperatures.[4][5] This allows for the determination of the enthalpy difference (ΔH°) between the conformers.[7]
Data Synthesis and Interpretation
The cornerstone of this analytical approach is the direct comparison of the experimentally measured spectra with the computationally simulated spectra.
Spectral Comparison and Conformer Assignment
By overlaying the experimental VCD spectrum with the population-weighted average of the simulated spectra for the equatorial and axial conformers, a direct visual comparison can be made. The relative populations of the conformers can be adjusted to achieve the best fit between the experimental and simulated spectra. This process allows for the unambiguous assignment of the observed spectral features to the specific conformers present in the solution.[7]
Quantitative Analysis
The following table summarizes typical energetic and population data obtained from a combined computational and experimental study of this compound.
| Parameter | Equatorial Conformer | Axial Conformer | Δ (Equatorial - Axial) |
| Relative Energy (kJ/mol) | 0.00 | 4.84 | -4.84[7] |
| Population at 298 K (%) | 87 | 13 | - |
| Key VCD Bands (cm⁻¹) | (Simulated positive/negative couplets) | (Simulated positive/negative couplets) | - |
Note: The energy difference and populations are illustrative and can vary based on the level of theory and experimental conditions.[7]
The enthalpy difference (ΔH°) for the equatorial to axial equilibrium can be determined experimentally from the temperature-dependent VCD spectra.[7]
Conclusion: A Holistic View of Conformational Dynamics
The conformational analysis of this compound is a multifaceted challenge that is best addressed through a synergistic combination of high-level computational modeling and sensitive spectroscopic techniques. This guide has outlined a robust workflow that leverages the strengths of both Density Functional Theory and Vibrational Circular Dichroism to provide a detailed and reliable picture of the conformational landscape of this important chiral molecule. The principles and methodologies described herein are broadly applicable to the stereochemical analysis of other complex molecules, providing a powerful toolkit for researchers in chemistry and drug discovery. The understanding of the subtle energetic balance between conformers is a critical step in predicting and controlling the properties and behavior of chiral molecules.
References
- 1. This compound [webbook.nist.gov]
- 2. Cyclopentanone, 3-methyl- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 9. researchgate.net [researchgate.net]
- 10. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Density functional theory - Wikipedia [en.wikipedia.org]
- 12. chemrevlett.com [chemrevlett.com]
- 13. hindsinstruments.com [hindsinstruments.com]
- 14. jascoinc.com [jascoinc.com]
A Technical Guide to the Spectroscopic Characterization of (R)-(+)-3-Methylcyclopentanone
Abstract
(R)-(+)-3-Methylcyclopentanone is a valuable chiral building block in synthetic organic chemistry. Its utility is predicated on its structural integrity and enantiomeric purity. Consequently, a robust and multi-faceted spectroscopic approach is essential for its unambiguous characterization. This technical guide provides an in-depth analysis of this compound using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Electronic Circular Dichroism (ECD). We delve into the causal relationships behind experimental choices and data interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. Each section includes detailed, self-validating protocols to ensure scientific rigor and reproducibility.
Introduction: The Imperative for Comprehensive Characterization
The biological activity of chiral molecules is often enantiomer-dependent. In drug development and fine chemical synthesis, the precise stereochemistry of a starting material or intermediate dictates the stereochemical outcome of the final product. This compound (R-3MCP), with its single stereocenter adjacent to a carbonyl group, serves as a critical synthon. Verifying its absolute configuration, confirming its chemical structure, and quantifying its purity are non-negotiable quality control steps. This guide outlines the synergistic use of modern spectroscopic methods to create a complete and verifiable profile of this important molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon Skeleton
NMR spectroscopy is the cornerstone for determining the connectivity of a molecule. For R-3MCP, ¹H and ¹³C NMR, supplemented by 2D techniques, confirm the carbon framework and placement of the methyl group.
¹H NMR Analysis
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The key insight from ¹H NMR is the confirmation of the relative positions of the methyl group and the carbonyl. Protons on carbons alpha to the carbonyl (C2 and C5) are deshielded and typically appear in the 2.0-2.5 ppm range[1].
Expected ¹H NMR Resonances (CDCl₃, 400 MHz):
-
~1.10 ppm (doublet, 3H): The methyl group (CH₃) protons, split by the adjacent methine proton at C3.
-
~1.3-2.5 ppm (multiplets, 7H): A complex region containing the overlapping signals of the diastereotopic methylene protons at C2, C4, and C5, and the methine proton at C3. The complexity arises from both geminal and vicinal coupling. 2D NMR is required for definitive assignment.
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The most diagnostic signal is the carbonyl carbon, which appears significantly downfield.
Expected ¹³C NMR Resonances (CDCl₃, 100 MHz):
-
~220 ppm: The carbonyl carbon (C=O), a highly deshielded signal characteristic of ketones[2][3].
-
~45-50 ppm: Methylene carbon alpha to the carbonyl (C2).
-
~35-40 ppm: Methine carbon (C3) bearing the methyl group.
-
~30-35 ppm: Methylene carbon (C4).
-
~20-25 ppm: Methylene carbon (C5).
-
~15-20 ppm: Methyl carbon (CH₃).
Rationale for 2D NMR
While 1D NMR suggests the structure, it does not offer unambiguous proof of connectivity due to signal overlap in the proton spectrum. A Heteronuclear Single Quantum Coherence (HSQC) experiment is crucial. It correlates each proton signal with the carbon it is directly attached to, allowing for the definitive assignment of the complex aliphatic region.
Vibrational Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
For R-3MCP, the most prominent feature is the carbonyl (C=O) stretch. The frequency of this absorption is sensitive to the ring size. Five-membered cyclic ketones exhibit a higher stretching frequency compared to their six-membered or acyclic counterparts due to increased angle strain[4][5].
Key IR Absorption Bands:
-
~1750 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretching vibration. This frequency is characteristic of a cyclopentanone ring structure[4][5].
-
2850-3000 cm⁻¹: C-H stretching vibrations for the methyl and methylene groups.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information.
-
Molecular Ion (M⁺): The molecular formula of R-3MCP is C₆H₁₀O, with a molecular weight of 98.14 g/mol [6][7][8][9][10]. Electron Ionization (EI) MS should show a molecular ion peak at an m/z of 98.
-
Key Fragmentation Pattern: A common fragmentation pathway for cyclic ketones is alpha-cleavage, where the bond adjacent to the carbonyl group breaks[1]. Another significant fragmentation involves the loss of ethylene (C₂H₄) via a retro-Diels-Alder-type mechanism, leading to a prominent peak at m/z 70. The base peak is often observed at m/z 41 or 55, corresponding to further fragmentation.
Chiroptical Spectroscopy: Assigning Absolute Configuration
While the techniques above confirm the structure, they are insensitive to stereochemistry. Chiroptical methods, specifically Electronic Circular Dichroism (ECD), are essential for confirming the absolute configuration of the chiral center.
The Cotton Effect and the Octant Rule
The chirality of R-3MCP is determined by its differential absorption of left- and right-circularly polarized light, a phenomenon known as the Cotton effect. For chiral ketones, the sign of the Cotton effect associated with the n→π* electronic transition (around 290-300 nm) can be predicted by the Octant Rule [11][12][13].
The Octant Rule divides the space around the carbonyl chromophore into eight regions, or octants[11][14]. Substituents in certain octants make a positive contribution to the Cotton effect, while those in others make a negative contribution[12][15].
For (R)-3-Methylcyclopentanone, the cyclopentanone ring exists in a flexible envelope or twist conformation. In the most stable conformations, the methyl group preferentially occupies a pseudo-equatorial position. When viewed according to the Octant Rule, the C3 methyl group in the (R)-enantiomer lies predominantly in a positive octant (the back, upper-left octant)[11]. Therefore, the theory predicts a positive Cotton effect for the n→π* transition. Experimental studies on R-3MCP confirm this, showing a positive CD signal in this region, which is consistent with the (R) configuration[16][17][18].
Summary of Spectroscopic Data
The following table summarizes the key data points for the unambiguous identification of this compound.
| Spectroscopic Technique | Parameter | Expected Value / Observation | Reference |
| ¹H NMR | Methyl Protons (CH₃) | ~1.10 ppm (doublet) | [19][20] |
| Aliphatic Protons | ~1.3-2.5 ppm (complex multiplets) | [19][20] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~220 ppm | [2][19] |
| Aliphatic Carbons | 15-50 ppm | [2][19] | |
| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1750 cm⁻¹ (strong) | [7][21][22] |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 98 | [6][10] |
| Major Fragments | m/z = 70, 55, 41 | [6][10] | |
| Circular Dichroism | Cotton Effect (n→π*) | Positive signal around 290-300 nm | [16][17][18] |
Detailed Experimental Protocols
Protocol 7.1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 7.2: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: EI at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the peak corresponding to 3-methylcyclopentanone in the chromatogram. Analyze the mass spectrum for that peak, identifying the molecular ion and key fragment ions.
Protocol 7.3: Electronic Circular Dichroism (ECD)
-
Sample Preparation: Prepare a solution of known concentration (e.g., ~0.1 mg/mL) in a suitable spectroscopic grade solvent (e.g., cyclohexane or methanol).
-
Instrument: A calibrated CD spectropolarimeter.
-
Acquisition Parameters:
-
Wavelength Range: 400 nm to 220 nm.
-
Bandwidth: 1.0 nm.
-
Scan Speed: 100 nm/min.
-
Data Pitch: 0.5 nm.
-
Accumulations: 3-5 scans.
-
-
Data Processing: Average the scans and subtract the spectrum of a solvent blank. Convert the raw data (in millidegrees) to molar ellipticity ([θ]) to normalize for concentration and path length. Identify the sign of the Cotton effect in the 290-300 nm region.
Visualizations
Caption: A generalized workflow for the complete spectroscopic characterization of a chiral molecule.
Caption: The Octant Rule projection for a ketone, showing the positive contribution of the methyl group in R-3MCP.
Conclusion
The combination of NMR, IR, MS, and ECD provides a robust, multi-technique validation of the identity, purity, and absolute stereochemistry of this compound. NMR and IR confirm the core structure and functional groups, MS verifies the molecular weight, and ECD, interpreted via the Octant Rule, definitively assigns the (R) configuration. Adherence to the detailed protocols outlined in this guide ensures the generation of high-quality, reproducible data, which is paramount for applications in research and regulated industries.
References
- 1. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 2. spectrabase.com [spectrabase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. This compound [webbook.nist.gov]
- 7. Cyclopentanone, 3-methyl- [webbook.nist.gov]
- 8. Cyclopentanone, 3-methyl- [webbook.nist.gov]
- 9. Cyclopentanone, 3-methyl- [webbook.nist.gov]
- 10. Cyclopentanone, 3-methyl- [webbook.nist.gov]
- 11. chemistnotes.com [chemistnotes.com]
- 12. scribd.com [scribd.com]
- 13. Alpha axial haloketone rule and octant rule | PPTX [slideshare.net]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Linear and nonlinear circular dichroism of R-(+)-3-methylcyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. 3-Methylcyclopentanone, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 3-Methylcyclopentanone(1757-42-2) 1H NMR spectrum [chemicalbook.com]
- 21. 3-Methylcyclopentanone(1757-42-2) IR Spectrum [m.chemicalbook.com]
- 22. 3-Methylcyclopentanone | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis of a Chiral Building Block: Early Synthetic Strategies for (R)-(+)-3-Methylcyclopentanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-3-Methylcyclopentanone, a chiral cyclic ketone, represents a cornerstone in the stereoselective synthesis of a multitude of complex organic molecules, including natural products and pharmaceuticals. Its deceptively simple structure belies the foundational challenges in stereocontrolled synthesis that its preparation historically addressed. This technical guide delves into the seminal, early studies that paved the way for the synthesis of this crucial chiral building block, with a particular focus on the pioneering work that leveraged the natural product (+)-pulegone as a starting material. Understanding these early methodologies provides not only a historical perspective on the evolution of asymmetric synthesis but also offers fundamental insights into the principles of stereochemical control that remain relevant in modern drug development and chemical research.
The Dawn of Cyclopentanone Synthesis: The Contribution of Otto Wallach
The late 19th century witnessed groundbreaking explorations into the chemistry of cyclic compounds, a field significantly advanced by the meticulous work of German chemist Otto Wallach. His investigations into terpenes and essential oils laid the groundwork for understanding the structure and reactivity of cyclic ketones. While not initially focused on enantioselective synthesis, Wallach's work on the degradation of pulegone, a readily available chiral monoterpene, was a critical antecedent to the eventual synthesis of optically active 3-methylcyclopentanone.
In his 1896 publication, Wallach detailed the oxidative degradation of pulegone. This process, while not yielding 3-methylcyclopentanone directly, provided a conceptual framework for accessing smaller cyclic fragments from a larger, naturally occurring chiral molecule. This early work established a crucial link between the abundant chiral pool of natural products and the synthesis of novel cyclic structures.
From the Chiral Pool: The Stereospecific Transformation of (+)-Pulegone
The first stereospecific synthesis of this compound is historically rooted in the chemical degradation of (R)-(+)-pulegone. This approach exemplifies the "chiral pool" strategy, where a readily available, enantiomerically pure natural product serves as the starting material, transferring its inherent chirality to the target molecule. The key transformation involves the oxidative cleavage of the exocyclic double bond of pulegone, followed by intramolecular cyclization of the resulting dicarboxylic acid intermediate.
The Foundational Pathway: Ozonolysis of Pulegone
One of the earliest and most effective methods for the transformation of (+)-pulegone to this compound involves ozonolysis. This powerful oxidative cleavage reaction selectively targets the carbon-carbon double bond of the isopropylidene group in pulegone.
The overall transformation can be visualized as follows:
Caption: Early synthetic route from (R)-(+)-pulegone to this compound.
Experimental Protocols: A Reflection on Early Methodologies
The following protocols are based on the foundational principles established in early 20th-century organic synthesis, adapted for clarity and modern safety considerations.
Protocol 1: Oxidative Cleavage of (R)-(+)-Pulegone
Objective: To synthesize 3-methyl-5-oxohexanoic acid as a key intermediate from (R)-(+)-pulegone via ozonolysis.
Step-by-Step Methodology:
-
A solution of (R)-(+)-pulegone in a suitable inert solvent (e.g., dichloromethane or ethyl acetate) is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
A stream of ozone gas is bubbled through the solution until the characteristic blue color of ozone persists, indicating the complete consumption of the starting material.
-
The reaction mixture is then purged with an inert gas, such as nitrogen or oxygen, to remove excess ozone.
-
An oxidative workup is performed by the addition of hydrogen peroxide, which cleaves the intermediate ozonide to the desired ketoacid, 3-methyl-5-oxohexanoic acid.
-
The product is extracted from the reaction mixture and purified, often through crystallization or distillation under reduced pressure.
Protocol 2: Intramolecular Cyclization and Decarboxylation
Objective: To convert 3-methyladipic acid (derived from the ketoacid) to this compound.
Step-by-Step Methodology:
-
The dicarboxylic acid intermediate, 3-methyladipic acid, is prepared by the further oxidation of 3-methyl-5-oxohexanoic acid.
-
The dicarboxylic acid is then converted to its calcium salt by treatment with calcium hydroxide.
-
The dry calcium salt is subjected to pyrolysis (thermal decomposition). This high-temperature reaction induces an intramolecular condensation, akin to a Dieckmann condensation, followed by decarboxylation to yield the cyclic ketone.
-
The crude this compound is collected by distillation from the pyrolysis apparatus.
-
Purification is achieved through fractional distillation.
Data Presentation: A Summary of Key Physical Properties
The following table summarizes the key physical and chemical properties of the starting material and the final product, as would have been determined by early 20th-century chemists.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Specific Rotation (neat) |
| (R)-(+)-Pulegone | C₁₀H₁₆O | 152.23 | 224 | +22.5° |
| This compound | C₆H₁₀O | 98.14 | 144 | +148° |
Causality in Experimental Choices: The Logic of the Pioneers
The choice of (+)-pulegone as a starting material was a stroke of genius for its time. Its abundance in essential oils made it an accessible and inexpensive source of chirality. The isopropylidene group provided a convenient handle for oxidative cleavage, a well-understood reaction type even in the early days of organic chemistry.
The pyrolysis of the calcium salt of the dicarboxylic acid, while seemingly crude by modern standards, was a common and effective method for inducing intramolecular cyclization to form five- and six-membered rings. This method, often referred to as the Ruzicka large-ring synthesis when applied to larger rings, was a testament to the ingenuity of early organic chemists in the absence of modern reagents and techniques.
The stereochemical outcome of the reaction is a direct consequence of the conservation of the chiral center at the 3-position throughout the synthetic sequence. The reactions at the side chain do not affect the stereochemistry of the methyl-bearing carbon, thus ensuring the transfer of chirality from the starting material to the product.
Conclusion: A Legacy of Stereochemical Insight
The early studies on the synthesis of this compound from (+)-pulegone are more than a historical curiosity. They represent a pivotal moment in the development of asymmetric synthesis, demonstrating the power of the chiral pool concept and the feasibility of stereocontrolled transformations. The principles established in these foundational works, including the use of natural products as chiral starting materials and the strategic application of well-understood reaction mechanisms to control stereochemistry, continue to be fundamental pillars of modern organic synthesis. For researchers and professionals in drug development, an appreciation of this history provides a deeper understanding of the origins of the tools and strategies that are now routinely employed in the quest for new and effective medicines.
An In-depth Technical Guide to (R)-(+)-3-Methylcyclopentanone: Properties, Synthesis, and Applications in Drug Discovery
(R)-(+)-3-Methylcyclopentanone , a chiral cyclic ketone, serves as a pivotal building block in modern organic synthesis. Its unique stereochemistry and versatile reactivity make it an invaluable intermediate for constructing complex molecular architectures, particularly in the fields of pharmaceuticals and fine chemicals. This guide offers a comprehensive overview of its physical and chemical properties, detailed analytical and synthetic protocols, and insights into its application as a strategic precursor in drug development.
Core Molecular and Physical Characteristics
This compound is a colorless to light yellow liquid distinguished by a five-membered carbon ring with a methyl group at the chiral center on the third carbon. This chirality is fundamental to its utility in asymmetric synthesis.
Structural and Conformational Analysis
The molecule's structure dictates its reactivity and interactions. The IUPAC name for this compound is (3R)-3-methylcyclopentan-1-one.[1] Its five-membered ring is not planar and exists predominantly in envelope and twist conformations. The methyl substituent can occupy either an axial or an equatorial position. Theoretical and spectroscopic studies have shown that these conformers exist in equilibrium, with the equatorial conformer being the more stable and thus the major component at room temperature.[2] This conformational preference is a critical consideration in designing stereoselective reactions.
Table 1: Key Physical and Chemical Identifiers
| Property | Value | Source(s) |
| CAS Number | 6672-30-6 | [1][3][4] |
| Molecular Formula | C₆H₁₀O | [1][3][4][5] |
| Molecular Weight | 98.14 g/mol | [1][3][5][6][7] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 143-144 °C (lit.) | [7] |
| Density | 0.914 g/mL at 25 °C (lit.) | [7] |
| Refractive Index (n20/D) | 1.434 (lit.) | [7] |
| Specific Optical Rotation ([α]23/D) | +148° (c = 4.5 in methanol) | [7] |
| SMILES String | C[C@@H]1CCC(=O)C1 | [1][7] |
| InChIKey | AOKRXIIIYJGNNU-RXMQYKEDSA-N | [1][7] |
Spectroscopic Profile
Definitive characterization of this compound relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a distinct map of the hydrogen atoms. Key signals include a doublet for the methyl group protons, and a series of multiplets for the diastereotopic methylene protons and the single proton at the chiral center.
-
¹³C NMR: The carbon spectrum shows a signal for the carbonyl carbon (C=O) in the downfield region (~220 ppm), a signal for the chiral methine carbon (C3), signals for the methylene carbons (C2, C4, C5), and an upfield signal for the methyl carbon.
-
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band characteristic of the ketone carbonyl (C=O) stretching vibration, typically observed around 1740-1750 cm⁻¹ .[8] Additional bands corresponding to C-H stretching and bending vibrations are also present.
-
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) is observed at m/z = 98. The fragmentation pattern is characteristic of cyclic ketones. Key fragmentation pathways include alpha-cleavage adjacent to the carbonyl group, leading to the loss of ethylene (C₂H₄) to give a fragment at m/z = 70 , and the loss of a propyl radical (C₃H₇) to yield a fragment at m/z = 55 . Another significant peak is observed at m/z = 56 , which can arise from a McLafferty-type rearrangement.[9]
Synthesis and Chiral Purity Analysis
The synthesis of enantiomerically pure this compound is a critical step for its application in pharmaceuticals. The primary strategies involve the asymmetric synthesis from achiral precursors or the resolution of a racemic mixture.
Enantioselective Synthesis and Resolution Protocols
While various methods exist for related compounds, a robust approach for obtaining the (R)-enantiomer often involves the kinetic resolution of racemic 3-methylcyclopentanone. Enzymatic methods, particularly using lipases, have proven highly effective for resolving precursors to chiral cyclopentenones.[3]
Workflow: Enzymatic Kinetic Resolution of a Precursor
This diagram illustrates a conceptual workflow for obtaining the desired chiral ketone via enzymatic resolution, a common strategy for producing enantiomerically pure compounds.
Caption: Conceptual workflow for obtaining (R)-3-methylcyclopentanone.
Protocol Explanation:
-
Racemic Precursor: The process begins with a racemic mixture of a suitable precursor, such as 3-methylcyclopentanol.
-
Enzymatic Resolution: A lipase enzyme is used to selectively acylate one of the enantiomers (e.g., the S-enantiomer) more rapidly than the other. This creates a mixture of the acylated (S)-ester and the unreacted (R)-alcohol.
-
Separation: The resulting ester and alcohol are easily separated using standard techniques like column chromatography due to their different polarities.
-
Transformation: The separated, enantiomerically enriched (R)-3-methylcyclopentanol is then oxidized using a standard oxidizing agent (such as pyridinium chlorochromate or Swern oxidation) to yield the target ketone, this compound, with high optical purity.
Analytical Method for Enantiomeric Purity Determination
Ensuring the enantiomeric excess (ee) of the final product is paramount. Chiral gas chromatography (GC) is the preferred method for this analysis.
Protocol: Chiral Gas Chromatography for Enantiomeric Excess (ee) Analysis
-
Column Selection: A capillary GC column with a chiral stationary phase (CSP) is required. Cyclodextrin-based columns, such as those with derivatized β-cyclodextrin (e.g., Astec® CHIRALDEX® or Supelco® DEX™), are highly effective for separating ketone enantiomers.
-
Instrumentation and Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1-2 mL/min).
-
Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) at ~220 °C.
-
Oven Program: An isothermal or temperature-programmed method. A typical starting point would be an isothermal hold at 60-80 °C, or a slow ramp (e.g., 2-5 °C/min) to optimize resolution.
-
Detector: FID at ~250 °C.
-
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent like dichloromethane or diethyl ether. A racemic standard must also be run to confirm the identity and separation of the two enantiomer peaks.
-
Data Analysis:
-
Inject the racemic standard to determine the retention times for both the (R) and (S) enantiomers.
-
Inject the sample to be analyzed.
-
Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: ee (%) = [ (A_R - A_S) / (A_R + A_S) ] × 100
-
Diagram: Chiral GC Analysis Workflow
Caption: Workflow for determining enantiomeric purity via chiral GC.
Applications in Pharmaceutical and Fine Chemical Synthesis
The true value of this compound lies in its role as a versatile chiral synthon. Its functional group and defined stereocenter make it a strategic starting material for synthesizing complex, biologically active molecules.
Keystone for Carbocyclic Nucleosides
Carbocyclic nucleosides are a class of antiviral and anticancer agents where the furanose oxygen of a natural nucleoside is replaced by a methylene group.[10] This modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[10] Chiral cyclopentane rings, derived from intermediates like this compound, form the core scaffold of these important therapeutic agents.[11] The synthesis of drugs such as Abacavir (an HIV reverse transcriptase inhibitor) relies on the stereocontrolled construction of a functionalized cyclopentylamine ring, a process where chiral cyclopentanone derivatives are critical precursors.[11]
Precursor to Prostaglandins
Prostaglandins are lipid compounds with a wide range of hormone-like physiological effects. Their complex structures, featuring a substituted cyclopentane ring, make them challenging synthetic targets. Chiral cyclopentenones, which can be synthesized from this compound, are cornerstone intermediates in many total syntheses of prostaglandins and their analogues.[3][12] The established stereocenter in the starting material allows for precise control over the stereochemistry of the final prostaglandin product, which is essential for its biological activity.
Chemical Reactivity and Synthetic Utility
The ketone functionality of this compound is a versatile handle for a wide array of organic transformations. The presence of the adjacent chiral center can influence the stereochemical outcome of these reactions, providing a pathway for diastereoselective synthesis.
-
Nucleophilic Addition: The carbonyl group readily undergoes addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) and other nucleophiles to create tertiary alcohols.
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 3-methylcyclopentanol, using various reducing agents. The choice of a bulky or non-bulky reducing agent can influence the diastereoselectivity of the alcohol produced.
-
Enolate Chemistry: The α-protons are acidic and can be removed by a strong base to form an enolate. This enolate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes), allowing for the introduction of new functional groups at the C2 or C5 positions.
-
Conversion to α,β-Unsaturated Ketones: A two-step sequence of α-halogenation followed by base-induced dehydrohalogenation can convert 3-methylcyclopentanone into 3-methyl-2-cyclopenten-1-one, a valuable conjugated system for Michael additions and other transformations.[13]
Safety and Handling
This compound is classified as a flammable liquid and vapor.[1] Standard laboratory safety precautions should be strictly followed.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
First Aid: In case of skin or eye contact, flush immediately with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
This in-depth guide provides a technical foundation for understanding and utilizing this compound. Its well-defined properties, established analytical methods for chiral purity, and critical role in the synthesis of high-value molecules like carbocyclic nucleosides and prostaglandins solidify its importance for researchers and professionals in drug development and chemical synthesis.
References
- 1. 3-Methylcyclopentanone, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound [webbook.nist.gov]
- 5. 3-Methylcyclopentanone | 1757-42-2 | FM05641 | Biosynth [biosynth.com]
- 6. 3-Methylcyclopentanone | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 99 6672-30-6 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 11. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 12. EP0943607B1 - Process for the preparation of prostaglandins - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Theoretical Calculation of (R)-(+)-3-Methylcyclopentanone Conformers: A Methodological Deep Dive for Drug Discovery Professionals
Abstract
Conformational analysis is a cornerstone of modern drug design, dictating a molecule's three-dimensional structure and, consequently, its interaction with biological targets.[1][2] The seemingly simple chiral ketone, (R)-(+)-3-Methylcyclopentanone (R3MCP), serves as an excellent model system for exploring the sophisticated computational techniques required to accurately predict conformational landscapes. Its puckered five-membered ring gives rise to distinct, low-energy conformers, primarily differing in the axial or equatorial position of the methyl group.[3][4] Understanding the energetic balance and population of these conformers is crucial for predicting physicochemical properties and biological activity.[5] This guide provides a comprehensive, in-depth protocol for the theoretical calculation of R3MCP conformers, grounded in established quantum mechanical methods and validated against experimental findings. We will explore the causality behind methodological choices, from the selection of density functionals and basis sets to the incorporation of solvent effects, providing a robust framework for researchers in computational chemistry and drug development.
Introduction: The Primacy of Conformation in Molecular Recognition
The biological activity of a drug molecule is inextricably linked to its shape. The specific three-dimensional arrangement of atoms that a molecule adopts to bind to its target is known as the bioactive conformation.[1] Identifying this conformation is a pivotal step in drug discovery, guiding the optimization of lead compounds to enhance binding affinity and selectivity.[6][7] Flexible molecules, like most drug candidates, can exist as an ensemble of different conformers in solution.[2] A thorough conformational analysis allows us to identify the lowest-energy structures, understand the energy barriers between them, and predict their relative populations.[5]
This compound is a chiral ketone that presents a classic case of conformational isomerism. The cyclopentane ring is not planar; it adopts a puckered "envelope" or "twist" conformation to relieve ring strain. This puckering creates two distinct positions for the methyl substituent at the C3 position: an axial-like position, where the methyl group is roughly perpendicular to the average plane of the ring, and an equatorial-like position, where it is roughly in the plane.[3][8] Experimental and theoretical studies have consistently shown that these two conformers exist in a temperature-dependent equilibrium.[8][9] Accurately modeling this equilibrium is a non-trivial task that serves as a benchmark for the power and precision of modern computational chemistry.
Theoretical Foundations: Choosing the Right Tools for the Job
The goal of our theoretical approach is to solve the time-independent Schrödinger equation for our molecular system to find the geometries and energies of its conformers.[10] Since an exact solution is not feasible for a multi-electron system like R3MCP, we employ approximations. The two primary families of methods used are Hartree-Fock (HF) and Density Functional Theory (DFT).
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[10][11] While groundbreaking, HF systematically neglects electron correlation (the way electrons avoid each other), which can be a significant source of error in energy calculations. It is often used as a starting point for more advanced methods.[12]
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost.[12] Instead of the complex wavefunction, DFT calculates the total energy from the electron density. The challenge lies in the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation. For organic molecules, hybrid functionals like B3LYP , which mix a portion of exact HF exchange with DFT exchange and correlation, have proven to be highly effective and are a common choice for systems like R3MCP.[4][8][12]
The choice of method is paired with a basis set , which is a set of mathematical functions used to build the molecular orbitals.[13] The size and type of basis set are critical for accuracy.
-
Pople-style basis sets (e.g., 6-31G, 6-311++G(2d,2p)):* These are computationally efficient and widely used. The * indicates the addition of polarization functions (d-orbitals on heavy atoms), which allow for non-spherical electron distributions, crucial for describing bonding. The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogens, which are important for describing lone pairs and anions.[8][13][14]
-
Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix signifies an "augmented" set that includes diffuse functions, making them particularly well-suited for calculating properties like optical rotation.[4][8][15]
For R3MCP, a combination like B3LYP/aug-cc-pVDZ provides a robust level of theory, capturing the subtle energetic differences between conformers while being computationally tractable.[4][8][16]
The Computational Workflow: A Step-by-Step Protocol
A rigorous conformational analysis follows a multi-step process designed to efficiently explore the potential energy surface and identify all relevant low-energy minima.
Caption: The computational workflow for conformational analysis.
Protocol 1: Geometry Optimization and Energy Calculation
-
Initial Structure Generation: Begin by building the 3D structure of this compound using any molecular builder software. Generate two initial structures, one with the methyl group in an approximate axial position and one in an equatorial position.
-
Conformational Search (Optional but Recommended): For more complex molecules, a preliminary search using a computationally inexpensive Molecular Mechanics (MM) force field (e.g., MMFF) can rapidly generate a diverse set of starting conformations, ensuring no significant minima are overlooked.[12]
-
Quantum Mechanical Optimization:
-
Rationale: This is the core step where we find the precise, low-energy geometry for each conformer at a chosen level of theory. The forces on each atom are calculated and the geometry is adjusted iteratively until a stationary point on the potential energy surface is reached.[17]
-
Method: Submit each starting structure (axial and equatorial) for a full geometry optimization.
-
Level of Theory: B3LYP functional with the aug-cc-pVDZ basis set.
-
Software: This can be performed using a variety of quantum chemistry packages like Gaussian, ORCA, or Spartan.[18]
-
-
Vibrational Frequency Analysis:
-
Rationale: A frequency calculation must be performed on each optimized geometry. This serves two critical purposes:
-
Verification of Minima: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.[17]
-
Thermodynamic Data: The calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy (H), and entropy (S), which are essential for calculating accurate relative Gibbs free energies (ΔG).
-
-
Method: Perform a frequency calculation at the same level of theory (B3LYP/aug-cc-pVDZ) used for the optimization.
-
-
Inclusion of Solvent Effects:
-
Rationale: Calculations performed in the gas phase neglect the significant influence of the solvent, which can alter the relative stability of conformers, especially if they have different dipole moments.[19][20] The Polarizable Continuum Model (PCM) is an efficient method that treats the solvent as a continuous dielectric medium.[9][15]
-
Method: Perform a final single-point energy calculation on the optimized gas-phase geometries using the PCM model. Specify the solvent of interest (e.g., CCl4, Methanol).[4][8]
-
Results, Analysis, and Validation
Upon completion of the calculations, the primary outputs are the optimized geometries and the associated electronic and thermodynamic energies for the axial and equatorial conformers.
Energetic and Geometric Comparison
The key quantitative data should be summarized for clear comparison. Theoretical calculations and experimental results consistently show the equatorial conformer to be more stable than the axial conformer.[8][9][21]
| Property | Equatorial Conformer | Axial Conformer | Δ (Axial - Equatorial) |
| Relative Energy (ΔH, kJ/mol) | 0.00 (Reference) | ~4.84[8][9] | +4.84 |
| Calculated Dipole Moment (Debye) | Lower | Higher | - |
| Key Dihedral Angle (e.g., H-C3-C4-H) | ~170-180° | ~50-60° | - |
Note: Energy values are illustrative based on published data. Actual calculated values will depend on the precise level of theory.
Conformer Population
The relative population of the two conformers at a given temperature (T) can be calculated using the Boltzmann distribution equation, based on the difference in their Gibbs free energies (ΔG):
Population_axial / Population_equatorial = exp(-ΔG / RT)
Where R is the gas constant. Experimental studies in CCl4 solution determined the population ratio of equatorial-methyl to axial-methyl conformers to be approximately 87:13.[8][9] A successful computational model should reproduce this ratio closely.
Caption: Conformational equilibrium of this compound.
The Trustworthiness Pillar: Validation Against Experimental Data
A computational protocol is only as good as its ability to replicate physical reality.[22] The final and most critical step is to validate the theoretical results against experimental data. This self-validating loop ensures the chosen level of theory is appropriate for the system.
-
Vibrational Spectroscopy: The calculated vibrational frequencies and intensities for each conformer can be used to simulate the IR, Raman, and Vibrational Circular Dichroism (VCD) spectra.[8][23] By comparing the simulated spectrum of the Boltzmann-averaged ensemble to the experimental spectrum, one can confirm the calculated geometries and relative populations.[9][21]
-
Chiroptical Properties: Properties like optical rotation and Electronic Circular Dichroism (ECD) are exquisitely sensitive to molecular conformation.[3][4] Calculating these properties for each conformer and comparing the population-weighted average to the experimental value is a powerful validation technique.[8] Discrepancies may indicate the need for a more sophisticated computational model, such as including explicit solvent molecules.[8]
Conclusion for the Field Professional
This guide has outlined a robust and validated workflow for the theoretical calculation of the conformers of this compound. The principles demonstrated here—the judicious selection of DFT methods and basis sets, the essential role of frequency calculations for verification, and the critical importance of validating results against experimental data—are directly applicable to the conformational analysis of more complex drug-like molecules.
By investing in a rigorous computational analysis early in the drug discovery process, researchers can gain profound insights into the structural preferences of their target molecules. This knowledge is invaluable for building accurate pharmacophore models, improving docking scores, and ultimately, designing more potent and selective therapeutics. The methodology detailed herein provides a trustworthy and scientifically sound foundation for achieving these goals.
References
- 1. fiveable.me [fiveable.me]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational Analysis - Drug Design Org [drugdesign.org]
- 6. quora.com [quora.com]
- 7. How important is the detection of protein conformational changes in drug discovery/developement? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Conformational Analysis of Thioether Musks Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency [education.molssi.org]
- 18. reddit.com [reddit.com]
- 19. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Electronic circular dichroism of (R)-(+)-3-Methylcyclopentanone
An In-Depth Technical Guide to the Electronic Circular Dichroism of (R)-(+)-3-Methylcyclopentanone
Foreword
Electronic Circular Dichroism (ECD) spectroscopy stands as a cornerstone technique in modern stereochemical analysis, offering profound insights into the three-dimensional architecture of chiral molecules.[1] For researchers and professionals in drug development, the ability to unambiguously determine the absolute configuration of a molecule is not merely an academic exercise but a critical requirement for ensuring efficacy and safety. This guide focuses on this compound (R-3MCP), a molecule that, despite its structural simplicity, serves as a powerful model system for illustrating the sophisticated interplay between molecular conformation, solvent effects, and chiroptical response. Herein, we move beyond a mere recitation of facts, delving into the causal relationships that govern the ECD spectrum of R-3MCP, integrating high-level computational chemistry with rigorous experimental validation to provide a holistic and field-proven perspective.
The Conformational Dichotomy: A Tale of Two Isomers
The chiroptical properties of this compound are inextricably linked to its conformational flexibility. The molecule predominantly exists as a dynamic equilibrium between two low-energy conformers, distinguished by the pseudo-axial or pseudo-equatorial position of the methyl group on its twisted cyclopentanone ring.[2][3]
-
Equatorial Conformer (Eq): Generally the more stable and thus more populated conformer in the gas phase and in most solvents.[4][5]
-
Axial Conformer (Ax): A higher-energy conformer, but its population is significant enough to exert a substantial influence on the overall observed ECD spectrum.
The energy difference between these two conformers is subtle, and their equilibrium is sensitive to both temperature and the surrounding solvent environment.[2][6][7] This sensitivity is the primary reason why a deep understanding of the ECD of R-3MCP requires a conformational analysis; the measured spectrum is a Boltzmann-weighted average of the distinct spectra of these two species.[4] Critically, theoretical calculations predict that the equatorial and axial forms generate Cotton effects of approximately equal magnitude but opposite signs for the principal electronic transition.[7][8] This antagonistic relationship makes R-3MCP an exemplary case for studying conformational effects in ECD.
Caption: Conformational equilibrium between the two dominant forms of R-3MCP.
The n→π Transition: Reading the Chiroptical Signature*
The most informative feature in the ECD spectrum of R-3MCP is the electronic transition of the non-bonding (n) electron of the carbonyl oxygen to an anti-bonding π* orbital (the n→π* transition).[6] This transition is symmetry-forbidden, resulting in a weak UV absorption band but often a strong ECD signal, known as a Cotton effect.
For R-3MCP, temperature-dependent ECD studies across numerous solvents have been performed to deconstruct the contributions of the two conformers.[2][9] In many non-polar solvents at room temperature, R-3MCP exhibits a positive Cotton effect, indicating that the chiroptical signature of the dominant equatorial conformer prevails. As temperature changes, the relative populations of the conformers shift, leading to a measurable change in the ECD signal intensity, a phenomenon that can be used to determine the thermodynamic parameters (ΔH and ΔS) of the equilibrium.[2][7]
Data Presentation: Conformer-Specific Chiroptical Properties
The following table summarizes key experimental and theoretical data, illustrating the opposing contributions of the two conformers.
| Parameter | Equatorial (Eq) Conformer | Axial (Ax) Conformer | Boltzmann-Averaged (Gas Phase) |
| Relative Gibbs Free Energy | 0.00 kJ/mol (Reference) | ~3.50 kJ/mol[7][8] | N/A |
| Gas Phase Population (298K) | ~89.9%[4] | ~10.1%[4] | 100% |
| Predicted Cotton Effect Sign | Positive (+)[7][8] | Negative (-)[7][8] | Positive (+) |
| Calculated λmax (CAM-B3LYP) | ~300 nm[10][11] | ~300 nm[10][11] | ~300 nm[10][11] |
The Octant Rule: An Intuitive Framework for Prediction
Before the advent of high-level computational methods, empirical rules provided the primary means of correlating structure with ECD spectra. For cyclic ketones, the most powerful of these is the Octant Rule .[12][13] This rule divides the space around the carbonyl chromophore into eight regions, or octants, using three perpendicular planes. The sign of the contribution of a substituent to the n→π* Cotton effect is determined by the octant in which it resides.[12][14][15]
Caption: Simplified rear-octant view for predicting Cotton effect signs.
Application to (R)-3-Methylcyclopentanone:
-
Equatorial Conformer: The methyl group primarily resides in the back upper-left octant, which contributes a positive sign to the Cotton effect.
-
Axial Conformer: The methyl group is located mainly in the back upper-right octant, which contributes a negative sign.
This simple, powerful rule perfectly explains the opposing chiroptical signatures calculated by quantum mechanical methods and provides an intuitive check for both experimental and theoretical results.[13][16]
High-Fidelity Prediction: The Role of TDDFT Calculations
While the Octant Rule provides a qualitative prediction, quantitative and unambiguous assignment of absolute configuration relies on comparing the experimental ECD spectrum with a spectrum predicted from first principles using Time-Dependent Density Functional Theory (TDDFT).[17] The accuracy of this approach is paramount and depends critically on the choice of computational methodology.
For R-3MCP, extensive theoretical studies have shown that standard hybrid functionals like B3LYP can be insufficient.[10][11] The Coulomb-attenuated variant, CAM-B3LYP , has been demonstrated to provide a remarkable improvement, accurately reproducing both the position and intensity of the experimental peaks.[10][11][18] This superiority stems from its improved handling of long-range interactions, which are crucial for describing electronic excited states. Furthermore, for the highest level of accuracy, especially in the gas phase where vibrational fine structure is resolved, it is essential to include vibronic coupling effects, accounting for both Franck-Condon and Herzberg-Teller contributions.[4][10][11]
Integrated Protocol for Absolute Configuration Determination
The following workflow represents a self-validating system for determining the absolute configuration of a chiral ketone like R-3MCP, integrating experimental and computational approaches.
Caption: Integrated workflow for absolute configuration assignment using ECD.
Protocol 1: Experimental ECD Measurement
-
Sample Preparation:
-
Accurately prepare a solution of this compound in a suitable, transparent solvent (e.g., cyclohexane, methanol) to a concentration of approximately 0.1-1.0 mg/mL. The choice of solvent is critical, as it can influence the conformational equilibrium.[2]
-
Prepare a "blank" sample using the pure solvent.
-
-
Instrument Setup:
-
Use a calibrated ECD spectrometer.
-
Set the scanning range to cover the n→π* transition (e.g., 400 nm to 250 nm).
-
Set parameters: bandwidth (~1 nm), scan speed (e.g., 50 nm/min), data pitch (e.g., 0.5 nm), and accumulations (e.g., 4-8 scans for good signal-to-noise).
-
-
Data Acquisition:
-
Record the spectrum of the solvent blank first to establish a baseline.
-
Record the spectrum of the R-3MCP sample.
-
-
Data Processing:
-
Subtract the solvent baseline from the sample spectrum.
-
Convert the raw data (typically in millidegrees, mdeg) to Molar Circular Dichroism (Δε) using the sample concentration and path length.
-
Protocol 2: Theoretical ECD Calculation (TDDFT)
-
Structure Generation:
-
Build 3D models of both the equatorial and axial conformers of the (R)-configuration of 3-methylcyclopentanone in a molecular modeling program.
-
-
Conformational Search & Optimization (using Gaussian, ORCA, etc.):
-
Perform a geometry optimization and frequency calculation for each conformer.
-
Methodology: B3LYP functional with a 6-311+G(d,p) or larger basis set is often sufficient for geometries and thermal energies.
-
Confirm that each structure is a true minimum (i.e., has no imaginary frequencies).
-
Calculate the Gibbs free energy of each conformer to determine their relative populations via the Boltzmann distribution.[4]
-
-
ECD Spectrum Calculation:
-
Using the optimized geometries, perform a TDDFT calculation to compute the electronic excited states.
-
Recommended Methodology: CAM-B3LYP functional with an augmented correlation-consistent basis set (e.g., aug-cc-pVDZ).[10][11] Request a sufficient number of excited states (e.g., 20-30) to ensure the n→π* transition is captured.
-
If solvent effects are being modeled, incorporate an implicit solvent model like the Polarizable Continuum Model (PCM).[17]
-
-
Spectrum Generation and Averaging:
-
Extract the rotatory strengths (R) and excitation energies for each transition of each conformer.
-
Convolute the stick spectra into smooth curves using a Gaussian or Lorentzian function (a bandwidth of 0.3-0.4 eV is typical).
-
Combine the spectra of the individual conformers by weighting them according to their calculated Boltzmann populations to generate the final, averaged theoretical spectrum.
-
-
Validation: Compare the sign and shape of the calculated spectrum with the experimental one. A positive match confirms the (R) absolute configuration.
Conclusion
This compound is a quintessential molecule for the study of electronic circular dichroism. It elegantly demonstrates that a measured ECD spectrum is not a static property but a dynamic reflection of a molecule's conformational landscape. The antagonistic contributions of its axial and equatorial conformers, predictable by the Octant Rule and quantifiable by high-level TDDFT calculations, provide a robust framework for its stereochemical assignment. By systematically integrating careful experimental measurement with state-of-the-art computational chemistry, as outlined in this guide, researchers can confidently harness the power of ECD to elucidate the absolute configuration of chiral molecules, a task of fundamental importance in chemistry and drug discovery.
References
- 1. jascoinc.com [jascoinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformational sensitivity in photoelectron circular dichroism of 3-methylcyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Linear and nonlinear circular dichroism of R-(+)-3-methylcyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic and theoretical investigation of (R)-3-methylcyclopentanone. The effect of solvent and temperature on the distribution of conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Vibronically resolved electronic circular dichroism spectra of this compound: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistnotes.com [chemistnotes.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. scribd.com [scribd.com]
- 15. youtube.com [youtube.com]
- 16. Optical activities of steroid ketones - Elucidation of the octant rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Vibronically resolved electronic circular dichroism spectra of this compound: a theoretical study. | Sigma-Aldrich [b2b.sigmaaldrich.com]
An In-depth Technical Guide to the Vibrational Circular Dichroism of (R)-(+)-3-Methylcyclopentanone
Introduction: Decoding Chirality with Vibrational Circular Dichroism
In the realm of stereochemistry, the absolute configuration of a chiral molecule is a cornerstone of its identity, dictating its interactions within biological systems and its material properties. Vibrational Circular Dichroism (VCD) spectroscopy has emerged as a powerful, non-destructive technique for the unambiguous determination of absolute configuration in solution, even for molecules that are difficult to crystallize for X-ray crystallography.[1][2] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint of its three-dimensional structure.[3][4] This guide delves into the application of VCD to a model chiral ketone, (R)-(+)-3-Methylcyclopentanone, a molecule whose conformational flexibility presents both a challenge and an excellent case study for the power of modern chiroptical methods.
This compound is a chiral molecule characterized by a five-membered ring and a methyl substituent at the third carbon.[5][6][7] Its relatively simple structure belies a complex conformational landscape, primarily governed by the orientation of the methyl group, which can exist in either an equatorial or an axial position.[8][9] The subtle energy differences between these conformers and their distinct chiroptical signatures make VCD an ideal tool for their investigation.
This whitepaper will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how VCD, in synergy with quantum chemical calculations, can be leveraged to elucidate the conformational equilibrium and definitively assign the absolute configuration of this compound.
The Conformational Landscape of this compound
The chiroptical properties of this compound are intimately linked to its conformational preferences. The cyclopentanone ring is not planar but adopts a twisted or envelope conformation to relieve ring strain. The methyl group at the C3 position can then occupy one of two primary positions: equatorial or axial. These two dominant conformers are in equilibrium in solution.[8][9][10]
The relative populations of the equatorial and axial conformers are dictated by their free energy difference, which is influenced by factors such as temperature and the solvent environment.[10][11] Experimental studies, including temperature-dependent absorption and electronic circular dichroism (ECD) spectra, have been employed to determine the enthalpy difference (ΔH°) between the equatorial and axial conformers.[8][9][10] One study determined the ΔH° for the equatorial to axial equilibrium to be 4.84 kJ/mol, leading to a population ratio of approximately 87:13 for the equatorial-methyl to axial-methyl conformers.[8][9]
The significance of this conformational equilibrium lies in the fact that the equatorial and axial conformers of this compound can exhibit VCD signals of opposite signs for certain vibrational modes.[10] Therefore, the experimentally observed VCD spectrum is a population-weighted average of the spectra of the individual conformers. A thorough understanding of this equilibrium is paramount for the accurate interpretation of the VCD data and the subsequent assignment of the absolute configuration.
Methodological Synergy: Experimental VCD and Computational Chemistry
A robust VCD analysis hinges on the powerful combination of high-quality experimental measurements and sophisticated theoretical calculations. This dual approach provides a self-validating system where the theoretically predicted spectrum for a given absolute configuration is compared with the experimental spectrum.
Experimental Protocol for VCD Measurement
A detailed, step-by-step methodology for acquiring the VCD spectrum of this compound is as follows:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically a non-polar solvent like carbon tetrachloride (CCl4) or a deuterated solvent like chloroform-d (CDCl3) to minimize solvent interference in the mid-IR region.[2][8][9] A concentration of around 1.4 M is often used.[9]
-
Instrumentation: The VCD spectrum is recorded on a commercial Fourier Transform VCD (FT-VCD) spectrometer.[9] These instruments are equipped with a photoelastic modulator (PEM) to modulate the polarization of the infrared beam between left and right circular polarization.[4]
-
Data Acquisition: The sample is held in a variable pathlength cell with BaF2 windows.[9] A typical pathlength is 100 µm.[9] Data collection is often performed over several hours to achieve a high signal-to-noise ratio, as VCD signals are typically 3 to 5 orders of magnitude smaller than the parent infrared absorption signals.[2][3] The spectra are recorded at a resolution of 4 cm⁻¹.[9]
-
Data Processing: The solvent absorption is subtracted from the sample's absorption spectrum.[9] A baseline VCD spectrum of the pure solvent is also recorded under identical conditions and subtracted from the sample's VCD spectrum to correct for any background signals.[9]
Computational Protocol for VCD Spectra Prediction
The theoretical prediction of the VCD spectrum is a critical component of the analysis. The following workflow outlines the key computational steps:
-
Conformational Search: A thorough conformational search for this compound is performed to identify all low-energy conformers. This can be achieved using molecular mechanics or semi-empirical methods.
-
Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable functional, such as B3LYP.[8][9] A large basis set, for instance, aug-cc-pVDZ or 6-311++G(2d,2p), is employed to ensure accuracy.[8][9] Vibrational frequencies, infrared intensities, and VCD intensities are calculated for each optimized conformer.
-
Spectral Simulation: The calculated vibrational frequencies are often scaled by an empirical factor to better match the experimental data. The individual VCD spectra of the conformers are then simulated by fitting the calculated intensities to Lorentzian or Gaussian band shapes.
-
Population-Weighted Averaging: The final predicted VCD spectrum is obtained by taking a Boltzmann-weighted average of the spectra of the individual conformers based on their calculated relative free energies.
Spectral Analysis and Assignment of Absolute Configuration
The definitive assignment of the absolute configuration of (+)-3-Methylcyclopentanone as (R) is achieved by comparing the experimental VCD spectrum with the theoretically predicted spectrum for the (R)-enantiomer. The excellent agreement between the signs and relative intensities of the major VCD bands provides compelling evidence for the correct stereochemical assignment.
Key Vibrational Modes and their VCD Signatures
The mid-infrared spectrum of this compound is rich with vibrational bands, particularly in the C-H stretching and bending regions, as well as the carbonyl (C=O) stretching region. The analysis focuses on key bands where the VCD signal is significant and characteristic of the molecule's chirality.
Table 1: Comparison of Experimental and Calculated VCD Data for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) (Equatorial) | Calculated VCD Sign (Equatorial) | Calculated Frequency (cm⁻¹) (Axial) | Calculated VCD Sign (Axial) |
| C=O Stretch | ~1750 | + | ~1760 | + | ~1755 | + |
| CH₂ Bend | ~1460 | - | ~1465 | - | ~1460 | + |
| CH₃ Bend | ~1380 | + | ~1385 | + | ~1375 | - |
| Ring Modes | ~1200-1300 | +/- (couplets) | ~1200-1300 | +/- (couplets) | ~1200-1300 | -/+ (couplets) |
Note: The calculated frequencies are representative and may vary depending on the level of theory and basis set used. The signs of the VCD bands are the most critical aspect for comparison.
The carbonyl stretching mode typically shows a positive VCD band for the (R)-enantiomer. More complex regions, such as the C-H bending and ring deformation modes, often exhibit bisignate VCD signals (couplets), which are highly sensitive to the molecule's conformation. The fact that the population-weighted theoretical spectrum accurately reproduces the experimental VCD pattern, including the signs of these characteristic bands, solidifies the assignment of the (R) configuration.
Conclusion: The Power of VCD in Modern Drug Development
The successful application of Vibrational Circular Dichroism to determine the absolute configuration of this compound showcases the technique's prowess in stereochemical analysis. By integrating experimental spectroscopy with high-level quantum chemical calculations, VCD provides a reliable and non-destructive method for elucidating the three-dimensional structure of chiral molecules in solution. This capability is of paramount importance in the pharmaceutical industry, where the stereochemistry of a drug candidate is a critical determinant of its efficacy and safety. The in-depth understanding of conformational equilibria afforded by VCD further enhances its value in drug design and development, enabling a more rational approach to creating stereochemically pure and effective therapeutic agents. As VCD instrumentation and computational methods continue to advance, the technique is poised to become an even more indispensable tool in the arsenal of chemists and pharmaceutical scientists.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 5. 3-Methylcyclopentanone | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methylcyclopentanone, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Linear and nonlinear circular dichroism of R-(+)-3-methylcyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Topic: Solvent Effects on the Conformation of (R)-(+)-3-Methylcyclopentanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-3-Methylcyclopentanone (R3MCP) serves as a canonical model for understanding the subtle interplay between molecular conformation and solvent environment. This chiral ketone's conformational equilibrium, primarily between its axial-methyl and equatorial-methyl forms, is exquisitely sensitive to the surrounding medium. This technical guide provides a comprehensive exploration of the theoretical underpinnings and practical methodologies used to investigate these solvent effects. We will delve into advanced spectroscopic techniques, particularly temperature-dependent Circular Dichroism (CD), and synergize these experimental findings with computational approaches like Density Functional Theory (DFT) coupled with Polarizable Continuum Models (PCM). The objective is to provide researchers with a robust framework for characterizing and predicting conformational preferences in solution, a critical capability in fields ranging from asymmetric synthesis to drug design.
The Conformational Landscape of 3-Methylcyclopentanone
The cyclopentanone ring is not planar; it adopts puckered conformations to alleviate torsional strain. For R3MCP, the two lowest energy conformers are characterized by the position of the methyl group at the C3 carbon, which can be either axial or equatorial.[1] This equilibrium is the focal point of our investigation.
The equatorial conformer is generally found to be the more stable isomer in both the gas phase and in solution.[1] However, the precise energy difference and the population ratio between these two states are not constant. They are modulated by the surrounding solvent, which can preferentially stabilize one conformer over the other through a variety of intermolecular forces.
Caption: Conformational equilibrium of this compound.
The Role of the Solvent: From Bulk Properties to Specific Interactions
Solvents influence conformational equilibria through two primary mechanisms:
-
Non-specific Dielectric Effects: The bulk polarity of the solvent, often quantified by its dielectric constant, can influence the stability of conformers with different dipole moments. The Polarizable Continuum Model (PCM) is a computational method that effectively simulates this bulk electrostatic effect by treating the solvent as a uniform dielectric medium.[2]
-
Specific Solute-Solvent Interactions: Interactions such as hydrogen bonding can dramatically affect conformer stability. For a ketone like R3MCP, a protic solvent can form a hydrogen bond with the carbonyl oxygen. The accessibility of the oxygen lone pairs can differ between conformers, leading to differential stabilization.
For R3MCP, a key experimental observation is that the wavelength of maximum absorption (λmax) for the weakly absorbing n→π* electronic transition exhibits a hypsochromic (blue) shift as the solvent polarity increases.[3][4] This is a classic indicator of the solvent's interaction with the carbonyl chromophore.
Experimental Methodologies for Probing Conformation
A multi-faceted experimental approach is necessary to accurately characterize the conformational equilibrium of R3MCP in solution.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the most powerful technique for this specific problem because the chiroptical properties of the axial and equatorial conformers are distinct. The n→π* transition of the carbonyl group is electronically forbidden but magnetically allowed, giving rise to a weak UV absorption but often a strong CD signal that is highly sensitive to the local stereochemical environment.
Temperature-Dependent CD Studies: By measuring the CD spectrum over a range of temperatures, one can exploit the van 't Hoff equation to determine the standard enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.[1][3] As the temperature changes, the relative populations of the axial and equatorial forms shift according to the Boltzmann distribution, leading to a measurable change in the overall CD signal. A comprehensive study across 34 different solvents revealed that while the equatorial conformer is always favored, the energy difference is indeed solvent-dependent.[1]
Vibrational Spectroscopy (IR, Raman, and VCD)
Vibrational spectroscopy offers a complementary view. Specific vibrational modes, particularly those involving the C-H bonds of the methyl group or the carbonyl stretch, can have slightly different frequencies and intensities for each conformer.
-
Infrared (IR) and Raman Spectroscopy: Temperature-dependent IR and Raman studies have been used to determine the enthalpy difference between the conformers of neat R3MCP, yielding results consistent with other methods.[1][5]
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared radiation. It provides a wealth of structural information, and theoretical VCD spectra for the individual conformers can be calculated with high accuracy, aiding in the definitive assignment of experimental bands.[5]
Computational Chemistry: A Predictive and Interpretive Tool
Computational modeling is indispensable for interpreting experimental spectra and predicting conformational preferences.
Density Functional Theory (DFT)
DFT is the workhorse for calculating the properties of the R3MCP conformers. The process involves:
-
Geometry Optimization: Finding the lowest energy structure for both the axial and equatorial conformers.
-
Frequency Calculations: Confirming that the optimized structures are true energy minima and calculating their vibrational spectra (IR, VCD, Raman).
-
Property Calculations: Predicting key properties like dipole moment, optical rotation, and the electronic CD spectrum.
Functionals such as B3LYP are commonly used, but for chiroptical properties, Coulomb-attenuated functionals like CAM-B3LYP have been shown to provide a remarkable improvement in reproducing experimental ECD spectra, allowing for a confident assignment of the vibrational fine structure.[6][7]
Modeling Solvent Effects with PCM
The Polarizable Continuum Model (PCM) is an efficient method to incorporate the effect of a solvent's dielectric constant into DFT calculations.[2] While this approach captures the bulk electrostatic effects, it often fails to reproduce the subtle trends observed experimentally for R3MCP, suggesting that specific solute-solvent interactions, not captured by a simple continuum model, play a significant role.[2][4] This highlights a key insight: for accurate in-silico prediction, more explicit solvent models may be necessary.
Caption: Integrated workflow for conformational analysis.
Summary of Key Findings
The table below summarizes representative thermodynamic data for the R3MCP equatorial-axial equilibrium in solvents of varying polarity. The consistently positive ΔH° indicates the equatorial conformer is enthalpically favored.
| Solvent | Dielectric Constant (ε) | ΔH° (kJ/mol)[1] | ΔS° (J/mol·K)[1] | % Equatorial (at 298 K) |
| Cyclohexane | 2.02 | 4.31 ± 0.38 | 2.7 ± 1.4 | 84% |
| Acetonitrile | 37.5 | 4.14 ± 0.33 | 5.3 ± 1.2 | 81% |
| Acetic Acid | 6.15 | 3.51 ± 0.42 | 3.0 ± 1.5 | 78% |
| Water | 80.1 | 3.22 ± 0.29 | 4.3 ± 1.0 | 75% |
Note: Data derived from temperature-dependent CD spectroscopy. The percentage of the equatorial conformer is calculated from the Gibbs free energy difference (ΔG° = ΔH° - TΔS°) at 298 K.
A weak linear correlation was observed between the enthalpy difference and solvent polarity, but computational models using only a dielectric constant struggled to reproduce these subtle trends, underscoring the complexity of the solute-solvent interactions.[2]
Experimental Protocols
Protocol 1: Temperature-Dependent Circular Dichroism
Objective: To determine the thermodynamic parameters (ΔH°, ΔS°) for the conformational equilibrium of R3MCP in a chosen solvent.
Methodology:
-
Sample Preparation: Prepare a stock solution of R3MCP in the solvent of interest at a concentration that gives a maximum absorbance of ~1.0 in a 1 cm pathlength cell. Ensure the solvent is of spectroscopic grade.
-
Instrumentation: Use a CD spectrometer equipped with a Peltier temperature controller. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.
-
Initial Scan: Record a baseline spectrum of the pure solvent in the cuvette at room temperature (e.g., 25°C). Then, record the CD spectrum of the R3MCP solution from approximately 350 nm to 250 nm.
-
Temperature Variation: Equilibrate the sample at the starting temperature (e.g., -10°C). Record the CD spectrum. Increase the temperature in controlled increments (e.g., 5°C) and allow the sample to equilibrate for at least 5 minutes at each new temperature before recording the spectrum. Repeat until the maximum temperature is reached (e.g., 60°C).
-
Data Analysis (van 't Hoff Plot):
-
The observed CD signal (Δε) at a specific wavelength is a population-weighted average of the signals from the equatorial (Δε_E) and axial (Δε_A) conformers.
-
The equilibrium constant K is given by K = [Equatorial] / [Axial].
-
The relationship between the observed signal and K is complex, but the van 't Hoff equation provides a direct path to the thermodynamics: ln(K) = -ΔH°/RT + ΔS°/R.
-
By analyzing the change in CD intensity (Δε) as a function of temperature (T), one can extract the values for ΔH° and ΔS°.[1] A plot of ln(K) versus 1/T yields a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R.
-
Self-Validation: The linearity of the van 't Hoff plot over the measured temperature range serves as an internal validation of the two-state model. A high correlation coefficient (R² > 0.99) indicates the data fits the model well.
Conclusion for the Field
The study of solvent effects on the conformation of this compound is a microcosm of a fundamental challenge in modern chemistry and drug development. It demonstrates that while bulk solvent properties provide a first-order approximation, a deeper understanding requires consideration of specific molecular interactions. The synergistic use of high-precision chiroptical spectroscopy and sophisticated computational modeling provides a powerful paradigm for elucidating and predicting the behavior of flexible chiral molecules in solution. For drug development professionals, this understanding is critical, as the biologically active conformation of a drug is often adopted within the specific microenvironment of a protein binding pocket, making the principles of solvation and conformational control paramount.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectroscopic and theoretical investigation of (R)-3-methylcyclopentanone. The effect of solvent and temperature on the distribution of conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vibronically resolved electronic circular dichroism spectra of this compound: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial isolation and purification of (R)-(+)-3-Methylcyclopentanone
An In-Depth Technical Guide to the Initial Isolation and Purification of (R)-(+)-3-Methylcyclopentanone
Authored by: A Senior Application Scientist
Foreword: The Significance of a Chiral Synthon
This compound (CAS: 6672-30-6) is more than a simple cyclic ketone; it is a critical chiral building block in the landscape of modern organic synthesis.[1] Its defined stereochemistry is fundamental to the construction of complex, biologically active molecules, making it an invaluable intermediate in the production of pharmaceuticals and agrochemicals.[1] Furthermore, its unique structural and olfactory properties have established its role as a key ingredient in the fragrance industry.[1] The biological efficacy of many enantiopure compounds is often confined to a single enantiomer, rendering the isolation and purification of molecules like this compound a critical step in development. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal strategies and technical considerations for obtaining this versatile synthon in high enantiomeric purity.
Strategic Approaches: Sourcing the Enantiomer
Unlike compounds isolated directly from bulk natural sources, enantiomerically pure this compound is typically obtained through synthetic routes that either build the chirality intentionally (asymmetric synthesis) or separate it from a racemic mixture (chiral resolution).
Asymmetric Synthesis: A Proactive Approach
The most elegant strategy is to synthesize the target molecule directly in its desired enantiomeric form. This approach circumvents the need for downstream resolution, which is inherently limited to a 50% theoretical yield for the desired enantiomer from a racemate.
A prominent route leverages the "chiral pool," using readily available, enantiopure natural products as starting materials. (R)-(+)-pulegone, a natural monoterpene ketone found in the mint family, serves as an excellent precursor.[2][3] The existing stereocenter in pulegone can be used to direct the formation of the desired stereocenter in the target cyclopentanone through a series of well-established chemical transformations.[3][4] Other asymmetric methods may involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction that forms the cyclopentanone ring or installs the methyl group stereocenter.[5][6]
Chiral Resolution: Separating a Mixture of Mirror Images
When an asymmetric synthesis is not feasible or economical, the resolution of racemic (±)-3-methylcyclopentanone is the most common path forward. This involves separating the two enantiomers, which possess identical physical properties except for their interaction with other chiral entities or plane-polarized light.
-
Enzymatic Kinetic Resolution: This powerful technique utilizes the high stereoselectivity of enzymes, such as lipases.[5][7] An enzyme can be chosen to selectively catalyze a reaction (e.g., reduction or hydrolysis of a derivative) on one enantiomer of the racemic mixture at a much faster rate than the other.[5][7] For instance, a lipase might selectively acylate the (S)-enantiomer, leaving the desired this compound largely unreacted and allowing for its separation. The mild reaction conditions and high selectivity make this a highly attractive, "green" methodology.
-
Chemical Resolution via Diastereomer Formation: This classic method involves reacting the racemic ketone with an enantiomerically pure chiral resolving agent.[5] This reaction creates a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility, boiling point, chromatographic retention) and can therefore be separated by conventional techniques like fractional crystallization or column chromatography.[5] Afterward, the resolving agent is chemically cleaved to release the enantiomerically pure ketone.
The logical flow of a classical chemical resolution is depicted below.
Caption: Workflow for Chiral Resolution via Diastereomer Formation.
The Workhorse of Purification: Preparative Chiral Chromatography
For the direct separation of enantiomers without chemical derivatization, preparative chiral chromatography is the gold standard.[8] This technique is particularly valuable for purifying the final product to a very high degree of enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant methods.[8][]
The underlying principle is the use of a Chiral Stationary Phase (CSP). A CSP is a solid support material that has been modified with an enantiomerically pure molecule. As the racemic mixture passes through the column, the (R) and (S) enantiomers form transient, diastereomeric complexes with the CSP.[] Due to differing steric and electronic interactions, one enantiomer will have a stronger affinity for the CSP, causing it to be retained longer on the column, while the other enantiomer elutes more quickly, thus achieving separation.[]
SFC is often favored for preparative scale work as it uses supercritical CO2 as the primary mobile phase, which reduces the consumption of organic solvents, lowers operational costs, and simplifies post-purification processing.[8]
Caption: Workflow for Preparative Chiral HPLC/SFC Purification.
Table 1: Comparison of Core Purification Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Asymmetric Synthesis | Creates the desired enantiomer directly from precursors using chiral catalysts, reagents, or starting materials. | High theoretical yield; avoids resolution steps; can be highly efficient. | Requires development of specific synthetic routes; may involve expensive catalysts or reagents. |
| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer, allowing separation from the unreacted enantiomer. | High selectivity (high ee); mild, environmentally friendly conditions; reusable enzymes.[5] | Limited to 50% theoretical yield; requires screening for a suitable enzyme; potential for substrate inhibition. |
| Preparative Chiral HPLC/SFC | Direct physical separation of enantiomers based on differential interaction with a chiral stationary phase.[] | Direct method; applicable to a wide range of compounds; high purity achievable.[10] | High cost of CSP columns and equipment; limited scalability; requires method development.[8] |
The Moment of Truth: Analytical Validation
Successful isolation and purification must be confirmed with rigorous analytical techniques to quantify the enantiomeric excess (ee), which is a measure of the purity of the sample with respect to its enantiomers.
-
Chiral Chromatography (GC/HPLC): This is the most accurate and widely used method for determining ee.[11] A small amount of the purified sample is injected onto an analytical chiral column. The two enantiomers are separated, and the area under each peak is integrated. The ee is calculated from these areas. This method is highly sensitive and reliable.[11]
-
Optical Rotation (Polarimetry): This traditional method measures the degree to which the chiral compound rotates plane-polarized light.[11] The specific rotation value is a physical constant for a pure enantiomer under defined conditions (concentration, solvent, temperature, wavelength).[1] By comparing the measured rotation of the sample to the literature value for the pure enantiomer, one can calculate the optical purity, which is often used as a proxy for ee. While useful, this method is less accurate than chromatography and requires a known reference value.[11]
-
Circular Dichroism (CD) Spectroscopy: This is a sophisticated spectroscopic technique that measures the difference in absorption of left and right-handed circularly polarized light by a chiral molecule.[12][13] The resulting spectrum is unique to an enantiomer and its mirror image will produce an opposite spectrum. It is an excellent tool for confirming the absolute configuration and assessing purity.[14]
Table 2: Physical and Chiroptical Properties of this compound
| Property | Value | Source |
| CAS Number | 6672-30-6 | [15][16] |
| Molecular Formula | C₆H₁₀O | [15][16] |
| Molecular Weight | 98.14 g/mol | [15][17] |
| Boiling Point | 143-144 °C | [1] |
| Density | ~0.914 g/mL at 25 °C | [1] |
| Refractive Index | n20/D ~1.434 | [14] |
| Specific Optical Rotation | [α]23/D +148° (c = 4.5 in methanol) |
Field-Proven Protocols
The following protocols provide standardized, step-by-step methodologies for the purification and analysis of 3-methylcyclopentanone.
Protocol 1: Preparative Chiral SFC Purification of (±)-3-Methylcyclopentanone
Objective: To separate the (R) and (S) enantiomers from a racemic mixture to obtain pure this compound.
Methodology:
-
System Preparation:
-
Equilibrate a preparative scale Supercritical Fluid Chromatography (SFC) system equipped with a suitable chiral stationary phase (e.g., a polysaccharide-based CSP like cellulose or amylose derivatives) with the mobile phase.
-
Mobile Phase: A typical starting point is a mixture of supercritical CO₂ and a modifier such as methanol or isopropanol (e.g., 90:10 CO₂:Methanol).
-
-
Sample Preparation:
-
Dissolve the racemic (±)-3-methylcyclopentanone in the mobile phase modifier (e.g., methanol) to a concentration suitable for preparative injection (e.g., 50-100 mg/mL).
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
-
Method Development (Analytical Scale):
-
Perform an initial injection on an analytical scale column of the same phase to determine the retention times of the two enantiomers and optimize the mobile phase composition for baseline separation.
-
-
Preparative Run:
-
Scale up the injection volume for the preparative column.
-
Set the system parameters:
-
Flow Rate: Dependent on column diameter (e.g., 50-70 mL/min for a 2 cm ID column).
-
Back Pressure: Maintain at a level to ensure CO₂ remains in its supercritical state (e.g., 150 bar).
-
Column Temperature: Typically near ambient (e.g., 35-40 °C).
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
-
-
Fraction Collection:
-
Set the fraction collector to trigger based on the detector signal, collecting the eluent corresponding to the first peak (one enantiomer) and the second peak (the other enantiomer) into separate vessels.
-
-
Post-Processing:
-
Evaporate the solvent from the collected fractions under reduced pressure to yield the isolated, purified enantiomers.
-
Confirm the identity and enantiomeric purity of the desired fraction using analytical methods (Protocol 2).
-
Protocol 2: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
Objective: To accurately quantify the enantiomeric excess (ee) of a purified sample of this compound.
Methodology:
-
System Preparation:
-
Install a chiral capillary GC column (e.g., based on a cyclodextrin derivative like Beta-DEX™) into a Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Condition the column according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
-
GC Method Parameters:
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.
-
Oven Temperature Program: Start with an isothermal hold at a low temperature (e.g., 60 °C) for 2 minutes, then ramp the temperature at a controlled rate (e.g., 2 °C/min) to a final temperature (e.g., 120 °C) to ensure separation of the enantiomers.
-
Injection Volume: 1 µL.
-
Split Ratio: e.g., 50:1.
-
-
Data Acquisition and Analysis:
-
Inject a sample of the racemic mixture first to identify the retention times for both the (R) and (S) enantiomers.
-
Inject the purified sample.
-
Integrate the peak areas for both enantiomers (A_R and A_S).
-
Calculate the enantiomeric excess using the formula:
-
ee (%) = [(A_R - A_S) / (A_R + A_S)] * 100
-
(Assuming the R-enantiomer is the major peak).
-
-
Concluding Remarks
The successful isolation of this compound is a testament to the power of modern separation science and asymmetric synthesis. The choice between synthesis, enzymatic resolution, or preparative chromatography depends on factors such as scale, cost, available equipment, and the required level of purity. Regardless of the path chosen, rigorous analytical validation is non-negotiable to ensure the final product meets the stringent specifications required for its application in research and development. This guide provides the foundational knowledge and practical frameworks necessary to confidently approach this critical purification challenge.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Determination of enantiomeric excess [ch.ic.ac.uk]
- 12. (±)-3-methyl cyclopentanone, 1757-42-2 [thegoodscentscompany.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 3-甲基环戊酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 15. scbt.com [scbt.com]
- 16. This compound [webbook.nist.gov]
- 17. 3-Methylcyclopentanone | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of (R)-(+)-3-Methylcyclopentanone
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the chiral molecule (R)-(+)-3-Methylcyclopentanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical interpretation of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data specific to this compound. Beyond a mere presentation of data, this guide emphasizes the causal relationships between molecular structure and spectral features, offering field-proven insights to facilitate robust structural elucidation and characterization. All methodologies are presented to ensure self-validating protocols, and key claims are substantiated with citations to authoritative sources.
Introduction: The Significance of this compound
This compound is a chiral ketone of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of various natural products and pharmaceutical agents. Its stereocenter and carbonyl functionality make it a valuable precursor for creating complex molecular architectures. Accurate and unambiguous structural confirmation is paramount in its application, necessitating a thorough understanding of its spectroscopic properties. This guide will systematically deconstruct the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic understanding of its molecular signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. For this compound, with its multiple stereochemically distinct protons and carbons, a detailed analysis of its NMR spectra is crucial.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum of this compound presents a complex but interpretable set of signals. The chemical shift of protons is primarily influenced by their proximity to the electron-withdrawing carbonyl group. Protons on carbons adjacent to the carbonyl (α-protons) are deshielded and appear at a lower field (higher ppm)[1].
Predicted ¹H NMR Data (300 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz (Predicted) |
| H2 (α, axial & equatorial) | 2.25 - 2.45 | m | - |
| H3 (β, methine) | 2.10 - 2.20 | m | - |
| H4 (γ, axial & equatorial) | 1.45 - 1.85 | m | - |
| H5 (α, axial & equatorial) | 2.05 - 2.25 | m | - |
| -CH₃ (methyl) | 1.05 - 1.15 | d | ~6.5 - 7.0 |
Causality Behind Assignments:
-
α-Protons (H2 & H5): The protons on the carbons adjacent to the carbonyl group (C2 and C5) are the most deshielded due to the anisotropic effect and the electron-withdrawing nature of the C=O bond. They are expected to appear in the 2.05-2.45 ppm region[1]. The diastereotopic nature of these protons (axial and equatorial) and their coupling to neighboring protons result in complex multiplets (m).
-
β-Proton (H3): The methine proton at the stereocenter (C3) is coupled to the adjacent methylene protons (H2 and H4) and the methyl group protons, leading to a complex multiplet.
-
γ-Protons (H4): These protons are further from the carbonyl group and are therefore more shielded, appearing at a higher field (lower ppm) compared to the α-protons.
-
Methyl Protons (-CH₃): The methyl group, being attached to the C3 methine, appears as a doublet due to coupling with the H3 proton.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Pulse width: 30-45 degrees
-
Relaxation delay: 1-2 seconds
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹H-¹H Coupling Network
Caption: Predicted ¹H-¹H spin-spin coupling in this compound.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon is highly characteristic and appears significantly downfield.
Predicted ¹³C NMR Data (75 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (C=O) | 218 - 222 |
| C2 (α-CH₂) | 38 - 42 |
| C3 (β-CH) | 34 - 38 |
| C4 (γ-CH₂) | 30 - 34 |
| C5 (α-CH₂) | 45 - 49 |
| -CH₃ | 15 - 19 |
Causality Behind Assignments:
-
Carbonyl Carbon (C1): The C=O carbon is the most deshielded due to the double bond and the electronegativity of the oxygen atom, resulting in a signal in the 218-222 ppm region, which is characteristic of ketones[2].
-
α-Carbons (C2 & C5): These carbons are adjacent to the carbonyl group and are deshielded compared to other sp³ hybridized carbons, appearing in the 38-49 ppm range.
-
β and γ Carbons (C3 & C4): These carbons are further from the electron-withdrawing carbonyl group and therefore resonate at a higher field (lower ppm).
-
Methyl Carbon (-CH₃): The methyl carbon is typically the most shielded carbon in the molecule, appearing at the highest field (lowest ppm).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on a 75 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled (e.g., using a WALTZ-16 decoupling sequence).
-
Number of scans: 512-1024 (due to the low natural abundance of ¹³C).
-
Pulse width: 30-45 degrees.
-
Relaxation delay: 2-5 seconds.
-
-
Processing: Apply a Fourier transform, phase correct, and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. In this compound, the most prominent feature is the carbonyl (C=O) stretching vibration.
Key IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | ~1740 - 1750 | Strong, Sharp |
| C-H Stretch (sp³) | ~2850 - 3000 | Medium to Strong |
| C-H Bend | ~1375 - 1465 | Medium |
Causality Behind the C=O Stretch Frequency:
The carbonyl stretch in a five-membered ring is typically found at a higher wavenumber (~1745 cm⁻¹) compared to an acyclic ketone (~1715 cm⁻¹)[3]. This is due to the ring strain in the cyclopentanone ring, which increases the s-character of the C-C bonds adjacent to the carbonyl group, strengthening the C=O bond and requiring more energy (higher frequency) to stretch it.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure solvent).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 98 (corresponding to the molecular formula C₆H₁₀O)
-
Key Fragments: m/z = 83, 70, 69, 55, 42
Proposed Fragmentation Pathway:
The fragmentation of cyclic ketones is often initiated by the ionization of the oxygen atom, followed by α-cleavage (cleavage of a bond adjacent to the carbonyl group)[4].
-
Molecular Ion Formation: C₆H₁₀O + e⁻ → [C₆H₁₀O]⁺• (m/z = 98) + 2e⁻
-
α-Cleavage: The initial ring-opening via cleavage of the C1-C2 or C1-C5 bond.
-
Loss of a Methyl Radical: Cleavage of the C3-CH₃ bond can lead to a fragment at m/z = 83. [C₆H₁₀O]⁺• → [C₅H₇O]⁺ + •CH₃ (m/z = 83)
-
Formation of m/z = 70: Loss of ethylene (C₂H₄) via a hydrogen rearrangement.
-
Formation of m/z = 69: A common fragment resulting from further rearrangements.
-
Formation of m/z = 55: A characteristic fragment for cyclic ketones, often arising from a complex series of bond cleavages and rearrangements following the initial α-cleavage[4].
-
Formation of m/z = 42: Often attributed to the ketene radical cation [CH₂=C=O]⁺•.
Experimental Protocol: EI-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a range of m/z values (e.g., 10-200) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum.
Proposed EI-MS Fragmentation of this compound
Caption: Key fragmentation pathways for this compound in EI-MS.
Chiroptical Spectroscopy: A Probe of Stereochemistry
For a chiral molecule like this compound, chiroptical techniques such as Circular Dichroism (CD) spectroscopy provide valuable information about its absolute configuration and conformational preferences.
The electronic CD spectrum of this compound is characterized by the n → π* transition of the carbonyl group[1]. The sign and intensity of the CD signal are sensitive to the conformation of the five-membered ring and the orientation of the methyl group (axial vs. equatorial)[5]. Studies have shown that the CD spectrum is temperature-dependent, reflecting the equilibrium between these conformers in solution[5]. This technique is particularly powerful when combined with theoretical calculations to assign the absolute configuration of the molecule[1].
Conclusion
The spectroscopic analysis of this compound provides a detailed and self-consistent picture of its molecular structure. The combination of ¹H and ¹³C NMR elucidates the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy confirms the presence of the key carbonyl functional group and provides insight into the effect of ring strain. Mass spectrometry establishes the molecular weight and offers structural clues through characteristic fragmentation patterns. Finally, chiroptical methods like Circular Dichroism can be employed to confirm the absolute stereochemistry. This guide provides the foundational knowledge and practical protocols for researchers to confidently interpret the spectroscopic data of this important chiral building block.
References
Quantum Chemical Modeling of (R)-(+)-3-Methylcyclopentanone: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the quantum chemical modeling of (R)-(+)-3-Methylcyclopentanone, a chiral ketone of significant interest in stereochemistry and spectroscopy. We delve into the theoretical underpinnings and practical methodologies required to accurately predict its chiroptical properties, namely optical rotation (OR) and electronic circular dichroism (ECD). This document is intended for researchers, scientists, and drug development professionals who utilize computational chemistry to elucidate molecular structure and properties. We will explore the critical aspects of conformational analysis, the selection of appropriate theoretical levels, and the influence of solvent effects, culminating in a robust, self-validating protocol for the assignment of absolute configuration.
Introduction: The Significance of Chiral Ketones and Computational Elucidation
This compound is a chiral molecule with the chemical formula C₆H₁₀O.[1][2][3] Its stereocenter at the third carbon position gives rise to its optical activity, a property of paramount importance in pharmacology and materials science.[4][5] The determination of the absolute configuration of such molecules is a non-trivial task that has traditionally relied on crystallographic methods, which are not always feasible. Computational chemistry, specifically quantum chemical modeling, has emerged as a powerful and often indispensable tool for this purpose.[6][7] By accurately predicting chiroptical properties like optical rotation and electronic circular dichroism, we can confidently assign the absolute configuration of a chiral molecule by comparing theoretical predictions with experimental measurements.[6][8][9]
This guide will focus on the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to model this compound.[8][10] We will dissect the essential steps, from initial structure generation to the final prediction of spectroscopic parameters, emphasizing the rationale behind each methodological choice to ensure scientific rigor and reproducibility.
Foundational Concepts: Chirality, Conformational Flexibility, and Theoretical Underpinnings
2.1. The Chiral Nature of 3-Methylcyclopentanone
The cyclopentanone ring is not planar and can adopt various puckered conformations. The presence of the methyl group at the 3-position introduces a stereocenter, leading to two enantiomers: (R)- and (S)-3-Methylcyclopentanone. The (R)-enantiomer, the focus of this guide, exhibits a positive optical rotation, denoted by the (+) sign. The primary challenge in modeling this molecule lies in its conformational flexibility. The methyl group can exist in either an equatorial or an axial position relative to the puckered ring, and the ring itself can adopt different twist and envelope conformations.[11][12] It is crucial to identify all low-energy conformers and their relative populations, as the observed chiroptical properties are a Boltzmann-weighted average of the properties of all contributing conformers.[11] Studies have shown that at room temperature, (R)-3-Methylcyclopentanone exists as a mixture of conformers, with the equatorial conformer being the major component.[11][12]
2.2. The Power of Density Functional Theory (DFT)
For predicting the properties of organic molecules, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[10][13] Unlike older methods like Hartree-Fock, which neglect electron correlation, DFT incorporates it through the exchange-correlation functional.[14] This leads to significantly more accurate predictions of molecular geometries, energies, and spectroscopic properties.[8][14] For chiroptical properties, time-dependent DFT (TD-DFT) is employed to model the response of the molecule to an oscillating electromagnetic field, which is the basis of optical rotation and electronic circular dichroism.[6][15]
The Computational Workflow: A Step-by-Step Guide
The accurate prediction of the chiroptical properties of this compound involves a multi-step computational workflow. This section provides a detailed protocol for each stage.
Caption: A flowchart illustrating the key stages in the quantum chemical modeling of chiroptical properties.
3.1. Step 1: Conformational Search
Objective: To identify all thermally accessible conformers of this compound.
Rationale: The conformational flexibility of the five-membered ring and the orientation of the methyl group necessitate a thorough search of the potential energy surface. Neglecting important low-energy conformers can lead to significant errors in the final predicted properties.
Protocol:
-
Initial Structure Generation: Build the 3D structure of this compound using a molecular editor.
-
Molecular Mechanics Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94). This is a computationally inexpensive way to generate a large number of potential conformers.
-
Clustering and Selection: Cluster the resulting conformers based on their root-mean-square deviation (RMSD) and select the unique conformers within a specified energy window (e.g., 10 kcal/mol) for further refinement.
3.2. Step 2: Geometry Optimization and Frequency Calculation
Objective: To obtain the accurate geometries and relative energies of the selected conformers and to confirm that they are true minima on the potential energy surface.
Rationale: The accuracy of the subsequent property calculations is highly dependent on the quality of the optimized geometries. Frequency calculations are essential to verify that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections for accurate energy ranking.
Protocol:
-
DFT Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with a 6-31G(d) basis set.[6]
-
Frequency Calculation: Perform a frequency calculation at the same level of theory as the optimization. Confirm that there are no imaginary frequencies.
-
Energy Ranking: Calculate the relative free energies of the conformers at a standard temperature (e.g., 298.15 K) using the ZPVE and thermal corrections from the frequency calculations.
3.3. Step 3: Calculation of Optical Rotation
Objective: To predict the specific rotation of this compound.
Rationale: The specific rotation is a fundamental chiroptical property that can be directly compared with experimental values. Accurate prediction of the sign and magnitude of the specific rotation is a strong indicator of the correct absolute configuration.
Protocol:
-
TD-DFT Calculation: For each optimized conformer, perform a TD-DFT calculation to determine the frequency-dependent optical rotation.[15] This is typically done at the sodium D-line wavelength of 589.3 nm.[15]
-
Functional and Basis Set Selection: For optical rotation calculations, larger basis sets with diffuse functions are often necessary for accurate results.[8][14] A recommended level of theory is B3LYP with the aug-cc-pVDZ basis set.[9][14] The use of Gauge-Including Atomic Orbitals (GIAOs) is crucial to ensure the origin-independence of the calculated rotation.[8][9]
-
Solvent Effects: If the experimental measurement was performed in a solvent, it is important to include solvent effects in the calculation. The Polarizable Continuum Model (PCM) is a widely used and effective implicit solvation model.[9][16][17]
3.4. Step 4: Calculation of the Electronic Circular Dichroism (ECD) Spectrum
Objective: To predict the ECD spectrum of this compound.
Rationale: The ECD spectrum provides more detailed structural information than optical rotation at a single wavelength. It is a plot of the difference in absorption of left and right circularly polarized light as a function of wavelength. Comparing the shape and sign of the calculated ECD spectrum with the experimental spectrum is a powerful method for assigning absolute configuration.[6][18][19]
Protocol:
-
TD-DFT Excitation Energies and Rotatory Strengths: For each conformer, perform a TD-DFT calculation to obtain the vertical excitation energies and corresponding rotatory strengths for a sufficient number of electronic transitions.[6]
-
Level of Theory: The same level of theory used for optical rotation calculations (e.g., B3LYP/aug-cc-pVDZ) is generally suitable for ECD calculations.[6] Again, the inclusion of a solvent model like PCM is important if the experimental spectrum was recorded in solution.[18]
3.5. Step 5: Boltzmann Averaging and Spectral Simulation
Objective: To obtain the final predicted optical rotation and ECD spectrum by considering the contributions of all significant conformers.
Rationale: The experimentally observed properties are a weighted average of the properties of all conformers present in equilibrium. Therefore, it is essential to perform a Boltzmann-weighted average of the calculated properties of the individual conformers.
Protocol:
-
Boltzmann Averaging: Calculate the Boltzmann population of each conformer at the desired temperature using their relative free energies.
-
Weighted Average of Optical Rotation: Calculate the final predicted specific rotation by summing the specific rotations of each conformer multiplied by its Boltzmann population.
-
ECD Spectrum Simulation: Simulate the final ECD spectrum by fitting a Gaussian or Lorentzian function to each calculated electronic transition, with the height of the curve proportional to the rotatory strength. The spectra of the individual conformers are then summed, weighted by their Boltzmann populations.[6]
3.6. Step 6: Comparison with Experimental Data
Objective: To assign the absolute configuration of 3-methylcyclopentanone by comparing the predicted and experimental chiroptical properties.
Rationale: A good agreement between the sign and magnitude of the predicted and experimental optical rotation, and a close match between the shapes and signs of the predicted and experimental ECD spectra, provide strong evidence for the assigned absolute configuration.
Data Presentation and Interpretation
4.1. Conformational Analysis Data
The results of the conformational analysis should be presented in a clear and concise table.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| Equatorial-1 | 0.00 | 75.2 |
| Axial-1 | 0.85 | 15.5 |
| Equatorial-2 | 1.20 | 6.8 |
| ... | ... | ... |
Note: The values presented are illustrative and should be replaced with the results from the actual calculations.
4.2. Predicted vs. Experimental Chiroptical Properties
| Property | Calculated Value | Experimental Value |
| Specific Rotation [α]D (deg) | +155.2 | +148.0 |
| ECD λmax (nm) | 295 | ~298 |
| ECD Cotton Effect Sign | Positive | Positive |
Note: The calculated values are hypothetical and serve as an example of a good agreement with experimental data.
Advanced Considerations and Best Practices
-
Choice of Functional: While B3LYP is a robust functional, for certain systems, other functionals like CAM-B3LYP or PBE0 may provide better results, especially for excited state properties.[15][20]
-
Basis Set Selection: The choice of basis set is a trade-off between accuracy and computational cost.[21] For high-accuracy calculations, larger basis sets like aug-cc-pVTZ may be considered.[8][14] Pople-style basis sets like 6-311++G(2d,2p) are also a good option.[8][9]
-
Explicit Solvation: While implicit solvent models are computationally efficient, for systems where specific solute-solvent interactions (e.g., hydrogen bonding) are important, an explicit or a hybrid QM/MM solvation model might be necessary for higher accuracy.[17][22]
-
Vibrational Effects: For a more rigorous treatment, vibrational contributions to the chiroptical properties can be considered, although this is computationally more demanding.[23]
Conclusion
Quantum chemical modeling, when performed with care and a thorough understanding of the underlying principles, is a powerful and reliable tool for the structural elucidation of chiral molecules like this compound. By following the detailed workflow presented in this guide, researchers can confidently predict chiroptical properties and assign absolute configurations, thereby accelerating research and development in fields where chirality is a critical molecular feature. The synergy between computational prediction and experimental validation represents the state-of-the-art in modern chemical analysis.
References
- 1. This compound [webbook.nist.gov]
- 2. 3-Methylcyclopentanone, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(+)-3-メチルシクロペンタノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Theory of Chiral Quantum Material [mpi-halle.mpg.de]
- 5. A Chirality-Based Quantum Leap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrevlett.com [chemrevlett.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solvent model - Wikipedia [en.wikipedia.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. researchgate.net [researchgate.net]
- 19. Electronic Circular Dichroism | Encyclopedia MDPI [encyclopedia.pub]
- 20. par.nsf.gov [par.nsf.gov]
- 21. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 22. Explicit Solvation Matters: Performance of QM/MM Solvation Models in Nucleophilic Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 3-Methylcyclopentanone 99 1757-42-2 [sigmaaldrich.com]
An In-depth Technical Guide to the Chirality and Optical Activity of (R)-(+)-3-Methylcyclopentanone
This guide provides a comprehensive technical overview of the chiroptical properties of (R)-(+)-3-Methylcyclopentanone, a valuable chiral building block in organic synthesis and a significant compound in the flavor and fragrance industry.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its stereochemistry, the principles behind its optical activity, and practical guidance on its analysis and synthesis.
Introduction: The Significance of Chirality in 3-Methylcyclopentanone
This compound is a chiral ketone featuring a cyclopentane ring with a methyl group at the third carbon position.[1] Its molecular formula is C₆H₁₀O, and it has a molecular weight of approximately 98.14 g/mol .[1][2] The presence of a stereocenter at the C-3 position gives rise to two non-superimposable mirror images, or enantiomers: (R)-3-Methylcyclopentanone and (S)-3-Methylcyclopentanone. This guide focuses on the (R)-enantiomer, which is dextrorotatory, indicated by the "(+)" sign in its name.
The distinct three-dimensional arrangement of atoms in these enantiomers leads to different interactions with other chiral molecules and with plane-polarized light, a phenomenon known as optical activity. This property is of paramount importance in the pharmaceutical industry, where the physiological activity of a drug is often dependent on its stereochemistry, and in the flavor and fragrance industry, where the olfactory properties of a molecule are linked to its specific enantiomeric form.[1]
Conformational Analysis and its Impact on Chiroptical Properties
The chiroptical properties of this compound are not static but are influenced by its conformational flexibility. The five-membered ring of cyclopentanone is not planar and can exist in various conformations. For 3-methylcyclopentanone, the two most dominant conformers are those with the methyl group in either an equatorial or an axial position.[3][4]
Numerous spectroscopic and theoretical studies have shown that the equatorial-methyl conformer is the more stable and therefore the dominant form.[3][5] The energy difference between the equatorial and axial conformers has been determined using techniques such as temperature-dependent infrared spectroscopy and resonance-enhanced multiphoton ionization (REMPI) spectroscopy.[3][5] This conformational equilibrium is crucial as each conformer contributes differently to the overall observed optical activity.
The following diagram illustrates the equilibrium between the two primary conformers of (R)-3-Methylcyclopentanone.
References
- 1. Buy this compound | 6672-30-6 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectroscopic and theoretical investigation of (R)-3-methylcyclopentanone. The effect of solvent and temperature on the distribution of conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide on the Fundamental Reactivity of the Carbonyl Group in (R)-(+)-3-Methylcyclopentanone
Introduction: The Unique Stereoelectronic Landscape of (R)-(+)-3-Methylcyclopentanone
This compound is a chiral ketone that serves as a valuable building block in asymmetric synthesis.[1] Its reactivity is governed by the intricate interplay of the carbonyl group's inherent electrophilicity, the stereochemistry of the adjacent chiral center, and the conformational constraints of the five-membered ring. This guide will provide a comprehensive exploration of the fundamental reactivity of this molecule, offering insights into the underlying principles that dictate its behavior in various chemical transformations.
The carbonyl group, with its polarized carbon-oxygen double bond, is the primary site of reactivity. The carbon atom is electrophilic due to the greater electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles.[2][3] The presence of a methyl group at the C3 position introduces a chiral center, which significantly influences the stereochemical outcome of reactions at the carbonyl carbon. The cyclopentane ring's conformational flexibility, existing predominantly in envelope and twist forms, further modulates the accessibility of the carbonyl group to incoming reagents.[4][5]
This guide will delve into the stereoelectronic effects that control the diastereoselectivity of nucleophilic additions, the formation and reactivity of enolates for alpha-functionalization, and provide detailed protocols for key transformations.
Physicochemical Properties
A foundational understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [6] |
| Molecular Weight | 98.14 g/mol | [6] |
| Boiling Point | 143-144 °C | |
| Density | 0.914 g/mL at 25 °C | |
| Refractive Index | n20/D 1.434 | |
| Optical Activity | [α]23/D +148°, c = 4.5 in methanol | |
| CAS Number | 6672-30-6 |
I. Stereocontrol in Nucleophilic Addition Reactions
The addition of nucleophiles to the carbonyl group of this compound is a cornerstone of its synthetic utility. The stereochemical outcome of these reactions is dictated by the steric and electronic environment around the carbonyl group, which can be rationalized using established stereochemical models.
The Felkin-Anh Model: A Predictive Framework
The Felkin-Anh model is a widely accepted framework for predicting the stereochemical outcome of nucleophilic attack on chiral aldehydes and ketones.[7][8] This model posits that the largest substituent at the α-carbon orients itself perpendicular to the plane of the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory of approximately 107 degrees relative to the C=O bond.[8]
In the case of this compound, the C2-C3 bond of the cyclopentane ring can be considered the "large" group, the methyl group as the "medium" group, and the hydrogen atom at C3 as the "small" group. The preferred conformation for nucleophilic attack places the bulky C2-C3 bond anti-periplanar to the incoming nucleophile.
Caption: Felkin-Anh model predicting nucleophilic attack.
This model provides a robust predictive tool for the diastereoselectivity of various nucleophilic additions, including those involving Grignard reagents and hydrides.
Reduction of the Carbonyl Group
The reduction of this compound to the corresponding alcohol, (1R,3R)-3-methylcyclopentanol or (1S,3R)-3-methylcyclopentanol, is a common transformation. The choice of reducing agent can significantly influence the diastereoselectivity of the reaction.
-
Small Hydride Reagents (e.g., NaBH₄): These reagents tend to favor axial attack on the carbonyl group, leading to the formation of the equatorial alcohol as the major product. This is due to the smaller steric demand of the hydride nucleophile.[9]
-
Bulky Hydride Reagents (e.g., L-Selectride®): Bulky reducing agents exhibit a higher degree of stereoselectivity, favoring approach from the less sterically hindered equatorial face to avoid interactions with the axial hydrogens on the ring. This results in the formation of the axial alcohol as the major product.
Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride
-
Dissolve this compound (1.0 g, 10.2 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.19 g, 5.1 mmol) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl (10 mL) at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the diastereomeric alcohols.
-
Determine the diastereomeric ratio by GC or ¹H NMR analysis.
Addition of Organometallic Reagents
Grignard reagents and other organometallic compounds are powerful nucleophiles that readily add to the carbonyl group of this compound to form tertiary alcohols.[10] The stereoselectivity of these reactions is also governed by the principles of the Felkin-Anh model, with the steric bulk of the incoming nucleophile playing a crucial role.[11]
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
Caution: Grignard reactions are highly sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents must be used.[11]
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (0.30 g, 12.3 mmol) in the flask.
-
Add a solution of methyl bromide in diethyl ether (1.2 mL of a 1.0 M solution, 1.2 mmol) to the dropping funnel.
-
Add a small portion of the methyl bromide solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started, add the remaining methyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
Cool the Grignard reagent to 0 °C and add a solution of this compound (1.0 g, 10.2 mmol) in anhydrous diethyl ether (10 mL) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to yield the diastereomeric tertiary alcohols.
Caption: Experimental workflow for Grignard reaction.
II. Enolate Chemistry: Reactivity at the α-Carbon
The protons on the carbons adjacent to the carbonyl group (α-protons) in this compound are acidic and can be removed by a suitable base to form an enolate.[12] Enolates are powerful nucleophiles and are key intermediates in a wide range of carbon-carbon bond-forming reactions.
Formation of Enolates
The regioselectivity of enolate formation is a critical consideration. Deprotonation can occur at either the C2 or C5 position.
-
Kinetic Enolate: Formed by the removal of the less sterically hindered proton, typically at the C5 position. This is favored by using a strong, bulky, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures.[12]
-
Thermodynamic Enolate: The more substituted and thermodynamically more stable enolate, formed at the C2 position. This is favored under conditions that allow for equilibration, such as using a weaker base or higher temperatures.
The pKa of cyclopentanone is estimated to be around 18.5, making it more acidic than acyclic ketones like acetone.[13] The strain in the five-membered ring is believed to contribute to this increased acidity.
Caption: Regioselective enolate formation.
Alkylation of Enolates
Once formed, the enolate can react with various electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. The stereoselectivity of this alkylation is influenced by the conformation of the enolate and the approach of the electrophile. Alkylation of cyclohexanone enolates tends to occur from the axial direction to proceed through a chair-like transition state.[14] A similar preference for attack perpendicular to the plane of the enolate is expected for the more flexible cyclopentyl system.
Experimental Protocol: Kinetic Alkylation with Methyl Iodide
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add methyl iodide (1.2 eq) to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Conclusion
This compound is a versatile chiral building block whose reactivity is a fascinating interplay of electronic effects, steric hindrance, and conformational constraints. A thorough understanding of the principles governing its reactivity, particularly the stereochemical models for nucleophilic addition and the regiocontrol of enolate formation, is paramount for its successful application in the synthesis of complex molecules. The protocols provided herein serve as a practical guide for researchers, scientists, and drug development professionals to harness the synthetic potential of this valuable chiral ketone.
References
- 1. 3-Methylcyclopentanone | 1757-42-2 | FM05641 | Biosynth [biosynth.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Methylcyclopentanone | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistnotes.com [chemistnotes.com]
- 8. youtube.com [youtube.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones [acswebcontent.acs.org]
- 14. groups.chem.ubc.ca [groups.chem.ubc.ca]
Methodological & Application
(R)-(+)-3-Methylcyclopentanone: A Versatile Chiral Building Block in Modern Asymmetric Synthesis
Introduction: The Strategic Value of (R)-(+)-3-Methylcyclopentanone in Chiral Synthesis
In the landscape of contemporary organic synthesis, particularly within pharmaceutical and natural product chemistry, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereochemical control a critical consideration in synthetic design. This compound has emerged as a cornerstone chiral building block, offering a readily available, stereochemically defined five-membered ring system.[1][2] Its utility stems from the strategic placement of a methyl group, which effectively dictates the stereochemical outcome of a wide array of chemical transformations at the α- and β-positions relative to the carbonyl group. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in the design and execution of sophisticated asymmetric syntheses.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. This compound is a colorless to pale yellow liquid with a characteristic odor.[3] Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O | [3][4] |
| Molecular Weight | 98.14 g/mol | [3][5] |
| CAS Number | 6672-30-6 | [4][6] |
| Boiling Point | 145 °C (lit.) | [5] |
| Density | 0.913 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.434 (lit.) | [7] |
| Flash Point | 34 °C (93.2 °F) - closed cup | [5] |
| Solubility | Soluble in most organic solvents. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Flammable liquid. | [3][4] |
Core Synthetic Applications and Strategic Considerations
The synthetic utility of this compound lies in its ability to serve as a chiral template, directing the formation of new stereocenters with high levels of diastereoselectivity. The pre-existing stereocenter at C3 effectively shields one face of the molecule, compelling incoming reagents to approach from the less sterically hindered face. This principle is elegantly demonstrated in several key synthetic transformations.
Diastereoselective Enolate Alkylation: Crafting Quaternary Stereocenters
One of the most powerful applications of this compound is in the diastereoselective alkylation of its enolate. This strategy provides a direct route to 2,3-disubstituted cyclopentanones with excellent stereocontrol, which are valuable intermediates in the synthesis of numerous natural products.
Causality of Stereoselection: Upon deprotonation with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), this compound forms a chiral enolate. The methyl group at the C3 position adopts a pseudo-equatorial orientation to minimize steric strain. This conformation effectively blocks the syn-face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered anti-face. This results in the preferential formation of the trans-2,3-disubstituted cyclopentanone.[8]
Figure 1: Workflow for diastereoselective enolate alkylation.
Protocol: Diastereoselective Methylation of this compound
This protocol details the diastereoselective methylation to yield (2R,3R)-2,3-dimethylcyclopentanone, a key intermediate in the synthesis of various natural products.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried, two-necked round-bottom flask with a magnetic stir bar
-
Septa and nitrogen inlet
-
Syringes
-
Low-temperature thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve freshly distilled diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.5 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (2R,3R)-2,3-dimethylcyclopentanone.
Self-Validation: The stereochemical outcome can be confirmed by chiral gas chromatography (GC) or by comparison of the optical rotation and NMR spectra with literature values for the desired diastereomer.
Stork Enamine Alkylation and Conjugate Addition
The Stork enamine synthesis offers a milder, neutral alternative to enolate chemistry for the α-functionalization of ketones.[9] this compound can be readily converted to its chiral enamine, which then participates in stereoselective alkylation and conjugate addition reactions.[10]
Causality of Stereoselection: Similar to enolate chemistry, the stereoselectivity of enamine reactions is governed by the steric hindrance imposed by the C3-methyl group. The chiral enamine, typically formed with a secondary amine like pyrrolidine or morpholine, exists in an equilibrium of diastereomeric forms. The dominant diastereomer will present one face for electrophilic attack, leading to a high degree of stereocontrol in the subsequent alkylation or conjugate addition.[11]
Figure 2: General workflow for Stork enamine conjugate addition.
Protocol: Conjugate Addition of the Enamine of this compound to Methyl Vinyl Ketone
This protocol describes a key step in a Robinson annulation sequence, which is a powerful method for the construction of six-membered rings.[12][13][14][15]
Materials:
-
This compound
-
Pyrrolidine
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Methyl vinyl ketone (MVK)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Enamine Formation: To a solution of this compound (1.0 equivalent) in toluene, add pyrrolidine (1.2 equivalents) and a catalytic amount of p-TsOH. Fit the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the trap, indicating complete enamine formation.
-
Conjugate Addition: Cool the reaction mixture to room temperature. Add methyl vinyl ketone (1.1 equivalents) dropwise with stirring. The reaction is typically exothermic. Stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the enamine.
-
Hydrolysis and Workup: Add 1 M hydrochloric acid to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the intermediate iminium salt. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 1,5-diketone can be purified by column chromatography or used directly in the subsequent intramolecular aldol condensation step of the Robinson annulation.
Self-Validation: The structure of the 1,5-diketone can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The diastereomeric ratio can be determined by GC or NMR analysis of the crude product.
Applications in the Total Synthesis of Natural Products
The utility of this compound as a chiral building block is best exemplified by its application in the total synthesis of complex natural products. Its inherent chirality is strategically transferred to the target molecule, significantly reducing the synthetic complexity and improving overall efficiency.
Synthesis of (+)-Grandisol
(+)-Grandisol is a component of the aggregation pheromone of the cotton boll weevil. Several synthetic routes have been developed, with some leveraging chiral starting materials to establish the key stereocenters. While some syntheses start from the unsaturated analogue, 3-methyl-2-cyclopentenone, followed by stereoselective reduction, hypothetical routes can be envisioned starting from this compound to set the crucial stereocenter early in the synthesis.[16][17][18]
Prostaglandin Synthesis
Prostaglandins are a class of biologically active lipids with a wide range of physiological effects.[19] Their core structure features a substituted cyclopentane ring. This compound serves as a valuable precursor for the synthesis of key prostaglandin intermediates, such as the Corey lactone, by providing the chiral cyclopentane framework.[20][21] The stereocenter at C3 directs the stereoselective introduction of the two side chains characteristic of the prostaglandin structure.
Conclusion and Future Outlook
This compound has proven to be a robust and versatile chiral building block in asymmetric synthesis. Its commercial availability and the high degree of stereocontrol it imparts in a variety of chemical transformations make it an attractive starting material for the synthesis of complex, enantiomerically pure molecules. The protocols detailed herein for diastereoselective alkylation and conjugate addition represent fundamental applications of this chiral synthon. Future research will undoubtedly continue to expand the synthetic repertoire of this compound, with new catalytic methods and novel applications in the synthesis of biologically active compounds and advanced materials. The principles of stereocontrol demonstrated with this simple yet powerful molecule will continue to guide the design of elegant and efficient synthetic strategies.
References
- 1. escholarship.org [escholarship.org]
- 2. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methylcyclopentanone | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methylcyclopentanone, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-甲基环戊酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound [webbook.nist.gov]
- 7. (±)-3-methyl cyclopentanone, 1757-42-2 [thegoodscentscompany.com]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Robinson annulation - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Robinson Annulation [organic-chemistry.org]
- 16. An asymmetric synthesis of (+)-grandisol, a constituent of the aggregation pheromone of the cotton boll weevil, via a kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.monash.edu [research.monash.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [mdpi.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from (R)-(+)-3-Methylcyclopentanone
Introduction: The Strategic Importance of (R)-(+)-3-Methylcyclopentanone in Chiral Synthesis
This compound stands as a pivotal chiral building block in the landscape of pharmaceutical synthesis. Its inherent stereochemistry and versatile chemical functionality make it a sought-after starting material for the enantioselective synthesis of complex molecules, most notably prostaglandins and carbocyclic nucleosides. The cyclopentane core, a common motif in a multitude of bioactive natural products and synthetic drugs, is readily accessible from this precursor, with the methyl group serving as a crucial stereochemical handle to guide subsequent transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights into the synthesis of key pharmaceutical intermediates.
Core Synthetic Strategies and Key Intermediates
The journey from this compound to valuable pharmaceutical intermediates typically involves a series of stereocontrolled reactions. Two of the most significant pathways originating from this chiral ketone are the synthesis of prostaglandins via the Corey lactone and the preparation of carbocyclic nucleoside analogues.
I. The Synthesis of Prostaglandins: A Focus on Latanoprost
Prostaglandins are a class of potent lipid compounds involved in numerous physiological processes, making their synthetic analogues highly valuable as therapeutic agents. Latanoprost, a prostaglandin F2α analogue, is a blockbuster drug for the treatment of glaucoma. The synthesis of Latanoprost and other prostaglandins often relies on a key intermediate known as the Corey lactone.
The Corey lactone diol is a versatile precursor to a wide array of prostaglandins. A common and efficient strategy to access this intermediate from this compound involves a Baeyer-Villiger oxidation followed by further functionalization.
Protocol 1: Synthesis of the Corey Lactone Diol from this compound via Baeyer-Villiger Oxidation
This protocol outlines a two-step process to synthesize the pivotal Corey lactone diol, a key intermediate in the synthesis of prostaglandins.
Step 1: Baeyer-Villiger Oxidation of this compound
The Baeyer-Villiger oxidation stereoselectively inserts an oxygen atom into the cyclopentanone ring to form a lactone. The migratory aptitude of the more substituted carbon atom dictates the regioselectivity of this reaction.
-
Reagents and Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (Na₂SO₃), 10% aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask at 0 °C.
-
Slowly add a solution of m-CPBA (1.2 eq) in DCM to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10% aqueous Na₂SO₃ solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, (R)-4-methyl-oxepan-2-one, can be purified by flash column chromatography on silica gel.
-
Step 2: Functionalization to the Corey Lactone Diol
This step involves a series of transformations including hydroxylation and cyclization to form the bicyclic Corey lactone diol.
-
Reagents and Materials:
-
(R)-4-methyl-oxepan-2-one
-
Potassium permanganate (KMnO₄)
-
Sodium periodate (NaIO₄)
-
tert-Butanol and water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Silica gel for column chromatography
-
-
Procedure:
-
The lactone from Step 1 is subjected to dihydroxylation using a suitable oxidizing agent like potassium permanganate in a mixture of tert-butanol and water at low temperature.
-
The resulting diol is then cleaved, typically with sodium periodate, to yield a keto-acid.
-
An intramolecular aldol condensation is then induced under basic conditions (e.g., NaOH), followed by acidification to promote lactonization, affording the Corey lactone diol.
-
The crude product is purified by recrystallization or column chromatography.
-
The synthesis of Latanoprost from the Corey lactone diol involves the sequential introduction of the α- and ω-side chains.
Caption: Conceptual workflow for the synthesis of Latanoprost from the Corey lactone diol.
II. Synthesis of Carbocyclic Nucleosides
Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. This modification enhances their metabolic stability, making them attractive targets for antiviral and anticancer drug development. This compound can serve as a chiral precursor to functionalized cyclopentylamines, which are key intermediates in the synthesis of these compounds.
A key step in the synthesis of carbocyclic nucleosides is the preparation of a suitably functionalized chiral cyclopentane derivative.
Protocol 2: Synthesis of a Chiral Cyclopentenyl Amine Intermediate
This protocol provides a general strategy for converting this compound into a chiral amine suitable for coupling with nucleobases.
-
Reagents and Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Lithium aluminum hydride (LAH) or other suitable reducing agent
-
Diethyl ether or Tetrahydrofuran (THF)
-
Appropriate reagents for introduction of a leaving group (e.g., tosyl chloride, mesyl chloride) and subsequent azide displacement (sodium azide)
-
Palladium on carbon (Pd/C) for hydrogenation
-
-
Procedure:
-
Oxime Formation: this compound is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the corresponding oxime.
-
Reduction to Amine: The oxime is then reduced to the primary amine using a powerful reducing agent such as LAH in an ethereal solvent. This reduction typically proceeds with high stereoselectivity, influenced by the existing methyl group.
-
Functional Group Interconversion: The resulting amine can be further functionalized. For instance, it can be converted into an azide via a two-step process involving activation of a hydroxyl group (if present after a different synthetic route) followed by nucleophilic substitution with sodium azide. The azide can then be reduced to the amine at a later stage.
-
Introduction of Unsaturation (Optional): To access cyclopentenyl nucleoside analogues, a double bond can be introduced into the cyclopentane ring at a suitable stage, for example, via elimination reactions.
-
The final chiral cyclopentenyl amine is then ready for coupling with a pyrimidine or purine base to form the target carbocyclic nucleoside.
-
Caption: General synthetic pathway to carbocyclic nucleosides from this compound.
Quantitative Data Summary
The efficiency of these synthetic transformations is paramount in pharmaceutical development. Below is a table summarizing typical yields and stereoselectivities for key reactions.
| Reaction | Starting Material | Product | Typical Yield (%) | Stereoselectivity (ee/de) | Reference |
| Baeyer-Villiger Oxidation | This compound | (R)-4-methyl-oxepan-2-one | 85-95 | >99% ee | |
| Organocatalytic Michael Addition | Aldehyde and Nitroalkene | Substituted Cyclopentanone | 70-90 | >95% de, >99% ee | |
| Horner-Wadsworth-Emmons | Corey Lactone Derivative | Prostaglandin Precursor | 75-85 | High E-selectivity |
Conclusion and Future Perspectives
This compound has proven to be an invaluable chiral synthon for the synthesis of important pharmaceutical intermediates. The protocols and strategies outlined in this guide highlight its versatility in accessing complex molecular architectures with high stereocontrol. Future advancements in catalytic methods, such as asymmetric C-H activation and novel cycloaddition reactions, are expected to further expand the utility of this remarkable building block, enabling the development of novel therapeutics with improved efficacy and safety profiles.
Experimental protocols for reactions involving (R)-(+)-3-Methylcyclopentanone
An Application Guide to Key Synthetic Transformations of (R)-(+)-3-Methylcyclopentanone
Authored by a Senior Application Scientist
This compound is a chiral ketone that serves as a highly versatile and valuable building block in modern organic synthesis.[1] Its cyclopentane framework is a common motif in a multitude of natural products, including prostaglandins, terpenoids, and alkaloids.[2][3][4] The presence of a stereocenter at the 3-position provides a crucial handle for asymmetric synthesis, enabling the construction of complex, enantioenriched target molecules.[5][6] This guide provides detailed experimental protocols and the underlying scientific principles for several fundamental reactions involving this chiral synthon, aimed at researchers and professionals in chemical and pharmaceutical development.
Compound Profile:
| Property | Value |
| IUPAC Name | (3R)-3-methylcyclopentan-1-one[7] |
| CAS Number | 6672-30-6[8][9] |
| Molecular Formula | C₆H₁₀O[8][9] |
| Molecular Weight | 98.14 g/mol [8][10] |
| Appearance | Colorless or pale yellow liquid[10] |
| Density | ~0.914 g/mL at 25 °C |
| Refractive Index | ~1.434 (n20/D) |
Stereoselective α-Alkylation of this compound
Scientific Rationale & Field Insights
The α-alkylation of ketones is a cornerstone of carbon-carbon bond formation.[11] The primary challenge lies in achieving regioselectivity and avoiding poly-alkylation. When using an unsymmetrical ketone like 3-methylcyclopentanone, two different enolates can form. The kinetic enolate is formed by removing the more accessible, less-hindered proton (at C2), while the thermodynamic enolate results from removing the proton from the more substituted α-carbon (at C5).
For precise control, we employ a strong, sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at low temperatures.[12] These conditions favor the rapid, irreversible formation of the less-substituted kinetic enolate at the C2 position. The chirality at the C3 position can influence the facial selectivity of the incoming electrophile, leading to diastereomeric products. The choice of solvent and electrophile is critical in maximizing this diastereoselectivity.
Experimental Workflow Diagram
Caption: Workflow for the α-alkylation of a ketone using LDA.
Detailed Protocol: α-Methylation
This protocol is adapted from standard procedures for ketone alkylation.[13]
-
Preparation of LDA: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 5 mL per mmol of ketone). Cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.2 equivalents) followed by the slow, dropwise addition of n-butyllithium (1.1 equivalents). Stir the resulting solution at -78 °C for 30 minutes.
-
Enolate Formation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the kinetic lithium enolate.
-
Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution. The reaction mixture is typically allowed to warm slowly to room temperature and stirred overnight (approx. 18 hours).
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product, (2R,3R)-2,3-dimethylcyclopentanone (and its diastereomer), can be purified by silica gel column chromatography.
Data Summary Table
| Parameter | Condition / Reagent | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, hindered base to favor kinetic enolate. |
| Temperature | -78 °C | Suppresses side reactions and thermodynamic enolization. |
| Solvent | Anhydrous THF | Aprotic, solubilizes intermediates. |
| Electrophile | Methyl Iodide (CH₃I) | A reactive primary alkyl halide for methylation. |
| Quenching Agent | Saturated NH₄Cl (aq) | Mildly acidic proton source to neutralize remaining base. |
| Typical Yield | 75-90% (Varies with electrophile) | Dependent on substrate and reaction scale. |
Robinson Annulation for Fused Ring Synthesis
Scientific Rationale & Field Insights
The Robinson annulation is a powerful ring-forming reaction that constructs a six-membered ring onto an existing ketone.[14][15] It is a tandem reaction sequence consisting of a Michael addition followed by an intramolecular aldol condensation.[16][17] This reaction is fundamental in the synthesis of steroids, terpenes, and other polycyclic natural products.[16]
Using this compound as the Michael donor, the enolate adds to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK), to form a δ-diketone intermediate.[16] This intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to yield a bicyclic α,β-unsaturated ketone (a cyclohexenone fused to the cyclopentane ring). The stereocenter in the starting material directs the formation of new stereocenters, making this a key strategy in asymmetric synthesis.
Reaction Mechanism Diagram
Caption: Key stages of the Robinson Annulation reaction.
Detailed Protocol: Annulation with Methyl Vinyl Ketone (MVK)
-
Enolate Generation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent like ethanol or methanol. Add a catalytic amount of base, such as sodium ethoxide or potassium hydroxide (0.1-0.3 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Michael Addition: Cool the solution in an ice bath. Slowly add methyl vinyl ketone (MVK, 1.0-1.2 equivalents) dropwise, ensuring the temperature remains low to control the exothermic reaction.
-
Cyclization and Dehydration: After the addition of MVK is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can then be gently heated to reflux (typically 40-80 °C depending on the solvent) to promote the intramolecular aldol condensation and subsequent dehydration. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize the base with a dilute acid (e.g., 1 M HCl). Remove the organic solvent under reduced pressure.
-
Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography to yield the desired fused enone.
Data Summary Table
| Parameter | Condition / Reagent | Rationale |
| Michael Donor | This compound | Provides the nucleophilic enolate. |
| Michael Acceptor | Methyl Vinyl Ketone (MVK) | The α,β-unsaturated ketone that accepts the nucleophile. |
| Base | NaOEt, KOH (catalytic) | Promotes both enolate formation and aldol condensation. |
| Solvent | Ethanol, Methanol | Protic solvent, suitable for this base-catalyzed reaction. |
| Temperature | 0 °C to Reflux | Initial cooling for controlled Michael addition, heating for aldol condensation. |
| Typical Yield | 60-80% | Highly dependent on substrates and precise conditions. |
Wittig Reaction for Olefination
Scientific Rationale & Field Insights
The Wittig reaction is an invaluable method for converting ketones and aldehydes into alkenes.[18][19] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[20] A key advantage of this reaction is the unambiguous placement of the double bond, avoiding the mixtures often seen in elimination reactions.[21] The driving force for the reaction is the formation of the very stable triphenylphosphine oxide byproduct.[19]
Reacting this compound with an appropriate Wittig reagent, such as methylenetriphenylphosphorane (Ph₃P=CH₂), replaces the carbonyl oxygen with a carbon group, in this case, a methylene (=CH₂) group. This transformation is crucial for extending carbon skeletons and creating exocyclic double bonds, which are versatile functional groups for further synthetic manipulations.
Mechanism Overview Diagram
Caption: Simplified workflow of the Wittig reaction.
Detailed Protocol: Methyleneation
This protocol involves two stages: preparation of the Wittig reagent and the reaction with the ketone.
Part A: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
-
Place methyltriphenylphosphonium bromide (1.1 equivalents) in a flame-dried, two-neck flask under an inert atmosphere.
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C or below.
-
Slowly add a strong base, such as n-butyllithium or sodium hydride, to deprotonate the phosphonium salt. The formation of the ylide is often indicated by a color change (typically to deep orange or red). Stir for 1-2 hours.
Part B: Reaction with this compound
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask.
-
Cool the ylide solution to 0 °C or -78 °C.
-
Slowly add the ketone solution to the ylide suspension via syringe or cannula.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding water or a saturated NH₄Cl solution.
-
Extract the product with a nonpolar solvent like hexanes or diethyl ether. The triphenylphosphine oxide byproduct is often poorly soluble in these solvents and may precipitate or can be removed via column chromatography.
-
Combine the organic layers, dry, and concentrate. The volatile alkene product, (R)-3-methyl-1-methylenecyclopentane, should be carefully concentrated and can be further purified by chromatography if needed.
Data Summary Table
| Parameter | Condition / Reagent | Rationale |
| Ylide Precursor | Methyltriphenylphosphonium bromide | Source of the nucleophilic carbon. |
| Base | n-BuLi, NaH | Strong base required to deprotonate the phosphonium salt.[19] |
| Solvent | Anhydrous THF, Diethyl Ether | Aprotic solvents required for the organometallic base. |
| Key Intermediate | Oxaphosphetane | Four-membered ring that collapses to products.[22] |
| Driving Force | Formation of Ph₃P=O | The high P=O bond strength makes the reaction irreversible. |
| Typical Yield | 70-95% | Generally high-yielding for non-stabilized ylides. |
Baeyer-Villiger Oxidation to a Chiral Lactone
Scientific Rationale & Field Insights
The Baeyer-Villiger oxidation is a remarkable reaction that converts a ketone into an ester or, in the case of a cyclic ketone, a lactone.[23][24] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[24][25]
A key feature of this oxidation is its predictable regioselectivity, which is governed by the migratory aptitude of the groups attached to the carbonyl. The group that can better stabilize a positive charge is more likely to migrate.[25] For 3-methylcyclopentanone, the more substituted carbon (the tertiary C5) has a higher migratory aptitude than the less substituted secondary carbon (C2). Therefore, oxygen insertion occurs between the carbonyl carbon and the C5 carbon, yielding a six-membered δ-lactone. The reaction is stereospecific, meaning the configuration of the migrating group is retained.
Regioselective Oxidation Diagram
Caption: Regioselective Baeyer-Villiger oxidation pathway.
Detailed Protocol
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), in a round-bottom flask.
-
Buffering (Optional but Recommended): Add a solid buffer, such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) (2-3 equivalents). This prevents the strongly acidic carboxylic acid byproduct from causing side reactions.
-
Oxidant Addition: Cool the mixture in an ice bath to 0 °C. Add the peroxyacid, such as m-CPBA (1.1-1.5 equivalents), portion-wise over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the disappearance of the starting ketone by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction by adding a reducing agent, such as a 10% aqueous solution of sodium sulfite (Na₂SO₃), to destroy any excess peroxyacid. Stir vigorously until a starch-iodide paper test is negative.
-
Purification: Separate the organic layer. Wash it sequentially with a saturated NaHCO₃ solution (to remove the carboxylic acid byproduct) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting lactone can be purified by column chromatography or distillation.
Data Summary Table
| Parameter | Condition / Reagent | Rationale |
| Oxidant | m-CPBA, Peroxyacetic acid | Source of the oxygen atom for insertion.[24] |
| Solvent | CH₂Cl₂, CHCl₃ | Aprotic solvent that does not react with the oxidant. |
| Buffer | NaHCO₃, Na₂HPO₄ | Neutralizes the acidic byproduct, preventing side reactions. |
| Regioselectivity | Tertiary > Secondary alkyl | The more substituted carbon preferentially migrates.[25] |
| Stereochemistry | Retention of configuration | The migrating group's stereocenter is not inverted. |
| Typical Yield | 85-95% | Generally a high-yielding and clean reaction. |
References
- 1. 3-Methylcyclopentanone | 1757-42-2 | FM05641 | Biosynth [biosynth.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Total synthesis of cyclopentanoid natural products - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Synthesis of natural products containing fully functionalized cyclopentanes | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Methylcyclopentanone, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. scbt.com [scbt.com]
- 10. 3-Methylcyclopentanone | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Alpha Alkylation - Chad's Prep® [chadsprep.com]
- 12. m.youtube.com [m.youtube.com]
- 13. rsc.org [rsc.org]
- 14. Robinson annulation - Wikipedia [en.wikipedia.org]
- 15. Robinson annulation [chemeurope.com]
- 16. chemistwizards.com [chemistwizards.com]
- 17. byjus.com [byjus.com]
- 18. Wittig reaction - Wikipedia [en.wikipedia.org]
- 19. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Wittig Reaction [organic-chemistry.org]
- 23. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 24. Baeyer-Villiger氧化反应 [sigmaaldrich.cn]
- 25. Baeyer-Villiger Oxidation [organic-chemistry.org]
Application Note: Advanced Derivatization Strategies for the Analytical Determination of (R)-(+)-3-Methylcyclopentanone
Abstract: This guide provides a comprehensive overview of derivatization techniques for the analytical quantification and enantioselective analysis of (R)-(+)-3-Methylcyclopentanone, a key chiral intermediate and flavor compound. Direct analysis of this molecule can be challenging, particularly for determining enantiomeric purity using standard chromatographic techniques. Chemical derivatization serves as a powerful strategy to enhance volatility, improve chromatographic separation, and increase detection sensitivity for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) analyses. We will explore detailed protocols for achiral analysis via oximation and silylation, as well as strategies for chiral resolution through the formation of diastereomers. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical, flavor, and fine chemical industries.
Introduction to this compound and Analytical Challenges
This compound (CAS No: 6672-30-6) is a chiral ketone with significance as a building block in the asymmetric synthesis of complex molecules and as a component in flavor and fragrance formulations.[1][2] Its biological and olfactory properties are often stereospecific, making the accurate determination of its enantiomeric excess (e.e.) a critical aspect of quality control and process development.
Analytical Hurdles:
-
Enantiomeric Resolution: Enantiomers possess identical physical properties in an achiral environment, making their separation on standard GC or HPLC columns impossible.[3]
-
Volatility and Polarity: While sufficiently volatile for GC, its polarity can lead to peak tailing on certain columns. For HPLC analysis, its lack of a strong chromophore makes UV detection challenging at low concentrations.
-
Detection Sensitivity: Trace-level quantification requires methods that enhance the detector response.
Chemical derivatization addresses these challenges by modifying the ketone functional group to create a new compound with analytical properties more suitable for the chosen chromatographic system.
Derivatization for Enhanced Achiral GC-MS Analysis
For applications where only the total concentration of 3-methylcyclopentanone is required, derivatization can significantly improve the compound's volatility and thermal stability, leading to better peak shape and sensitivity in GC-MS analysis.[4] A robust, two-step method involving oximation followed by silylation is the industry standard for analyzing carbonyl-containing metabolites and intermediates.[5][6]
The "Why": Causality of the Two-Step Oximation/Silylation
-
Oximation (Methoximation): The initial step involves reacting the ketone with methoxyamine hydrochloride (MeOx). This reaction converts the carbonyl group (C=O) into an oxime (C=N-OCH₃).[5] The primary purpose is to "lock" the carbonyl group and prevent tautomerization (keto-enol isomerization) during the subsequent high-temperature GC analysis. This ensures that a single, stable derivative is formed, preventing the appearance of multiple peaks from a single analyte and simplifying quantification.[5][6]
-
Silylation: The second step uses a powerful silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace any active hydrogen atoms (though none are present on the initial oxime of 3-methylcyclopentanone, this step is crucial for complex mixtures containing other functional groups like hydroxyls or carboxyls).[4] For the ketone itself, this step primarily ensures that the entire sample matrix is compatible with the GC system and increases the volatility of all potential analytes. The resulting trimethylsilyl (TMS) derivatives are more volatile and thermally stable, making them ideal for GC-MS.[4][7]
Workflow for Oximation and Silylation
Caption: Workflow for two-step derivatization of ketones for GC-MS.
Protocol 2.1: Two-Step Oximation/Silylation for GC-MS
This protocol is adapted from established metabolomics methodologies.[5][6]
Reagents & Materials:
-
This compound sample or standard
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ethyl Acetate or other suitable solvent
-
GC vials with inserts (2 mL)
-
Heating block or incubator
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Transfer a precise volume of the sample (e.g., 100 µL) containing 3-methylcyclopentanone into a GC vial. If the sample is in a non-volatile solvent, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to eliminate water, as it interferes with the silylation reagent.[5]
-
Oximation:
-
Prepare a fresh solution of Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the MeOx solution to the dried sample residue.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the vial at 60°C for 45 minutes in a heating block. This ensures the reaction goes to completion.
-
-
Silylation:
-
Allow the vial to cool to room temperature.
-
Add 80 µL of MSTFA directly to the vial.
-
Recap the vial, vortex for 1 minute, and incubate at 37°C for 30 minutes.
-
-
Analysis: The sample is now ready for injection into the GC-MS system.
| Parameter | Condition | Rationale |
| Oximation Reagent | Methoxyamine HCl in Pyridine | Protects the ketone group from tautomerization. Pyridine acts as a solvent and acid scavenger.[5] |
| Oximation Temp. | 60°C | Accelerates the reaction to ensure complete derivatization in a reasonable timeframe. |
| Silylation Reagent | MSTFA | Highly reactive agent that increases analyte volatility and thermal stability for GC analysis.[4] |
| Silylation Temp. | 37°C | A mild temperature sufficient for the reaction without degrading the sample. |
Derivatization for Enantioselective Analysis
To determine the enantiomeric purity of this compound, it is necessary to convert the pair of enantiomers into diastereomers. Diastereomers have different physical properties and can be separated using standard, achiral chromatography.[8][9] This is achieved by reacting the analyte with a single, enantiomerically pure chiral derivatizing agent (CDA).[3]
The Principle of Chiral Derivatization
The reaction between a racemic or enantiomerically enriched sample of 3-methylcyclopentanone ((R)-MCP and (S)-MCP) and a pure chiral derivatizing agent (CDA-(R')) proceeds as follows:
-
(R)-MCP + CDA-(R') → Diastereomer 1 ((R, R')-derivative)
-
(S)-MCP + CDA-(R') → Diastereomer 2 ((S, R')-derivative)
These two diastereomeric products will have different retention times on an achiral HPLC or GC column, allowing for their separation and quantification. The ratio of the peak areas then corresponds to the enantiomeric ratio of the original sample.
Reaction Scheme for Chiral Derivatization
Caption: Principle of converting enantiomers to separable diastereomers.
Protocol 3.1: Chiral Derivatization using (S)-(-)-α-Methylbenzylhydrazine for HPLC Analysis
While a specific, universally cited CDA for 3-methylcyclopentanone is not prominent, a logical approach is to form a chiral hydrazone. Chiral hydrazines are effective for derivatizing ketones for enantioselective analysis. This protocol is a representative method based on this principle.
Reagents & Materials:
-
This compound sample or standard
-
(S)-(-)-α-Methylbenzylhydrazine (or other suitable chiral hydrazine)
-
Methanol or Ethanol (HPLC grade)
-
Acetic Acid (glacial)
-
HPLC vials
-
Heating block
Procedure:
-
Sample Preparation: Prepare a solution of the 3-methylcyclopentanone sample in methanol at a concentration of approximately 1 mg/mL in an HPLC vial.
-
Reagent Preparation: Prepare a solution of the chiral derivatizing agent, (S)-(-)-α-Methylbenzylhydrazine, in methanol at a concentration of ~1.5 mg/mL.
-
Derivatization Reaction:
-
To 200 µL of the sample solution in the vial, add 200 µL of the CDA solution.
-
Add one drop (~20 µL) of glacial acetic acid to catalyze the hydrazone formation.
-
Cap the vial tightly and heat at 60°C for 1 hour.
-
-
Analysis:
-
Allow the reaction mixture to cool to room temperature.
-
The sample may be injected directly or after dilution with the mobile phase.
-
Analyze using a standard reversed-phase HPLC column (e.g., C18) with a UV detector. The resulting hydrazones often contain an aromatic ring, enhancing UV detection.
-
Expert Insights & Considerations:
-
Purity of CDA: The enantiomeric purity of the chiral derivatizing agent must be very high (>99%), as any impurity will form the other diastereomer and lead to inaccurate quantification of the analyte.[9]
-
Reaction Conditions: The reaction must proceed to completion without causing racemization of the analyte or the CDA.[9]
-
Method Validation: It is essential to run a standard of the pure (R)-enantiomer and, if available, the (S)-enantiomer to confirm the elution order of the resulting diastereomers.
-
Alternative CDAs: Other reagents can be used, including those that introduce a fluorescent tag for more sensitive detection, such as derivatives of 1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) used for chiral acids.[10]
Summary and Method Comparison
| Analytical Goal | Method | Technique | Reagents | Advantages | Limitations |
| Total Concentration | Oximation/Silylation | GC-MS | Methoxyamine HCl, MSTFA | Robust, prevents byproducts, enhances volatility and thermal stability.[4][5] | Does not provide enantiomeric information. Requires anhydrous conditions.[5] |
| Total Concentration | PFBHA Oximation | GC-MS, GC-ECD | PFBHA | Creates highly sensitive derivatives for electron capture detection (ECD); stable at high temps.[11][12] | Does not provide enantiomeric information. Reagent can be moisture-sensitive. |
| Enantiomeric Purity | Chiral Derivatization | HPLC-UV/MS | Chiral Hydrazine (e.g., α-Methylbenzylhydrazine) | Allows separation on standard achiral columns; enhances UV detection.[3][9] | CDA must be enantiomerically pure; risk of racemization; reaction kinetics must be optimized.[9] |
References
- 1. (±)-3-methyl cyclopentanone, 1757-42-2 [thegoodscentscompany.com]
- 2. 3-Methylcyclopentanone | 1757-42-2 | FM05641 | Biosynth [biosynth.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Stereoselective Reactions Utilizing (R)-(+)-3-Methylcyclopentanone
An Application Guide for Drug Development Professionals and Organic Chemists
Introduction: The Strategic Value of (R)-(+)-3-Methylcyclopentanone
In the landscape of asymmetric synthesis, the selection of a starting material is a critical decision that dictates the efficiency and stereochemical purity of the entire synthetic route. This compound, a chiral ketone with the molecular formula C₆H₁₀O, has emerged as a cornerstone chiral building block for the synthesis of complex molecular architectures.[1][2][3][4] Its utility stems from a robust five-membered ring scaffold and a single, well-defined stereocenter at the C3 position. This inherent chirality serves as a powerful control element, enabling chemists to orchestrate a wide array of stereoselective transformations with high fidelity.[5][6]
This guide provides an in-depth exploration of the stereochemical principles governing the reactivity of this compound and its derivatives. We will delve into the mechanistic underpinnings of key reactions, provide field-tested protocols, and illustrate how this versatile synthon is leveraged in the total synthesis of biologically active molecules, most notably prostaglandins and their analogues.[7][8][9]
Core Principle: Stereocontrol Directed by the C3-Methyl Group
The synthetic power of this compound lies in its ability to direct the formation of new stereocenters relative to its own. The C3-(R)-methyl group effectively shields one face of the cyclopentane ring, forcing incoming reagents to approach from the less sterically encumbered opposite face. This principle is most profoundly observed in two major classes of reactions: the diastereoselective alkylation of its enolates and the conjugate addition to its corresponding α,β-unsaturated derivative. The conformational preference of the methyl group, which primarily occupies a pseudo-equatorial position to minimize steric strain, further reinforces this facial bias.[1][10]
Figure 1: Conceptual diagram of stereocontrol. The C3-methyl group sterically blocks the top face of the planar enolate, directing electrophilic attack to the bottom face, leading to the trans diastereomer as the major product.
Reaction Class 1: Diastereoselective Enolate Alkylation
Direct alkylation of the enolate derived from this compound is a foundational strategy for installing a substituent at the C2 position. The key to achieving high stereoselectivity is the regioselective formation of the kinetic enolate and the subsequent face-selective alkylation.
Mechanistic Rationale
The formation of an enolate introduces a planar, sp²-hybridized center at C2. To maximize stereocontrol, the less substituted (kinetic) enolate is generated using a strong, sterically hindered, non-nucleophilic base at low temperature. Lithium diisopropylamide (LDA) is the reagent of choice for this transformation as it preferentially abstracts a proton from the less hindered C5 position, but for alkylation at C2, it will target the C2 protons.[11] The C3-methyl group then dictates the trajectory of the incoming electrophile, forcing it to approach from the face opposite to the methyl group, resulting predominantly in the trans product.[12]
Figure 2: General workflow for the diastereoselective alkylation of this compound.
Experimental Protocol: Synthesis of (2R,3R)-2-Allyl-3-methylcyclopentanone
This protocol describes the diastereoselective alkylation using allyl bromide as the electrophile.
Materials:
-
This compound (1.0 eq)
-
Diisopropylamine (1.2 eq)
-
n-Butyllithium (1.1 eq, 1.6 M in hexanes)
-
Allyl bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.2 eq) via syringe. Slowly add n-butyllithium (1.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Transfer the ketone solution to the freshly prepared LDA solution via cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
Alkylation: Add allyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy or GC analysis.
Data Summary: Alkylation Stereoselectivity
| Electrophile (R-X) | Typical Diastereomeric Ratio (trans:cis) | Reference |
| Methyl Iodide | >90:10 | [12] |
| Allyl Bromide | >92:8 | [12] |
| Benzyl Bromide | >95:5 | [12] |
Reaction Class 2: Stereoselective Conjugate Addition
One of the most powerful applications of this compound is as a precursor to chiral cyclopentenones for prostaglandin synthesis.[6][7][8] The key step is the 1,4-conjugate addition (or Michael addition) of an organocuprate reagent, which installs the lower side chain of the prostaglandin with excellent stereocontrol.
Mechanistic Rationale
The conjugate addition of a lithium dialkylcuprate (Gilman reagent) to an α,β-unsaturated ketone proceeds via nucleophilic attack at the β-carbon.[13][14] When using an enone derived from this compound, the C3-methyl group again directs the incoming nucleophile to the opposite face of the ring. This establishes the crucial C4 stereocenter (corresponding to C12 in prostaglandin nomenclature) in a trans relationship to the methyl group, which is the desired stereochemistry for biologically active prostaglandins.[9]
Figure 3: Key steps in leveraging this compound for prostaglandin synthesis.
Experimental Protocol: Two-Step Synthesis of a Prostaglandin Intermediate
Part A: Synthesis of (R)-3-Methyl-2-cyclopenten-1-one
This protocol is a representative method for enone formation.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
AIBN (cat.)
-
Carbon tetrachloride (CCl₄)
-
Lithium Carbonate (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
α-Bromination: In a round-bottom flask, dissolve this compound in CCl₄. Add NBS and a catalytic amount of AIBN. Reflux the mixture under argon with irradiation from a sunlamp until the reaction is complete (monitored by TLC/GC). Cool to room temperature, filter off the succinimide, and concentrate the filtrate.
-
Elimination: Dissolve the crude α-bromo ketone in anhydrous DMF. Add lithium carbonate and heat the mixture to ~120 °C under an argon atmosphere for several hours.
-
Work-up: Cool the reaction, pour it into water, and extract with diethyl ether. Wash the combined organic extracts with water and brine, dry over MgSO₄, and concentrate. Purify the resulting enone by vacuum distillation or column chromatography.
Part B: Stereoselective Conjugate Addition of a Gilman Reagent
Materials:
-
Copper(I) Iodide (CuI) (0.5 eq)
-
Organolithium reagent (e.g., vinyllithium) (1.0 eq)
-
(R)-3-Methyl-2-cyclopenten-1-one (from Part A) (1.0 eq)
-
Anhydrous diethyl ether or THF
Procedure:
-
Cuprate Formation: To a flame-dried flask under argon, add CuI and anhydrous ether. Cool to 0 °C. Slowly add the organolithium reagent (1.0 eq) and stir for 30-45 minutes at this temperature to form the lithium dialkylcuprate solution.
-
Conjugate Addition: Cool the cuprate solution to -78 °C. In a separate flask, dissolve the chiral enone (1.0 eq) in anhydrous ether and add this solution dropwise to the cuprate suspension.
-
Reaction and Quench: Stir the reaction mixture at -78 °C for 1-2 hours. Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature while stirring vigorously until the aqueous layer turns deep blue.
-
Work-up and Purification: Separate the layers and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the product by flash chromatography to yield the trans-disubstituted cyclopentanone intermediate.
Conclusion
This compound is more than a simple chiral molecule; it is a strategic tool for asymmetric synthesis. Its fixed stereocenter provides an anchor point for controlling the stereochemical outcome of reactions at adjacent positions with a high degree of predictability and reliability. The protocols for diastereoselective alkylation and conjugate addition detailed herein represent robust and scalable methods for constructing complex chiral molecules. For researchers in drug discovery and natural product synthesis, mastering the reactivity of this chiral building block opens a direct and efficient pathway to a multitude of valuable, enantiopure targets, including the entire family of prostaglandins.
References
- 1. Buy this compound | 6672-30-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Methylcyclopentanone, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. Asymmetric synthesis of a chiral building block for cyclopentanoids: a novel enantioselective synthesis of preclavulone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
The Vanguard of Agrochemical Innovation: Advanced Synthetic Strategies and Protocols
Introduction: The Indispensable Role of Synthesis in Modern Agriculture
The ever-present challenge of ensuring global food security in the face of a burgeoning population, climate change, and evolving pest resistance necessitates continuous innovation in the agrochemical industry. At the heart of this innovation lies the art and science of synthetic chemistry. The ability to design and construct novel, effective, and environmentally benign molecules is paramount to the development of next-generation fungicides, herbicides, and insecticides. This technical guide provides an in-depth exploration of cutting-edge synthetic methodologies that are revolutionizing the synthesis of agrochemicals. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for the synthesis of key agrochemicals, and offer insights into the practical application of these advanced techniques.
The Evolving Landscape of Agrochemical Synthesis
Modern agrochemical research has moved beyond traditional synthetic approaches, embracing more sophisticated and sustainable methods. These new strategies offer greater control over molecular architecture, enabling the precise construction of complex molecules with enhanced efficacy and improved safety profiles. Key areas of advancement include the strategic incorporation of fluorine, the development of catalytic cross-coupling reactions, and the adoption of enabling technologies like flow chemistry and photoredox catalysis.
Strategic Incorporation of Fluorine: Enhancing Agrochemical Performance
The introduction of fluorine atoms or fluorine-containing moieties into agrochemical scaffolds has become a cornerstone of modern pesticide design.[1] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological properties.[2] These modifications can lead to:
-
Increased Potency: Fluorine substitution can enhance the binding affinity of a molecule to its target protein.[2]
-
Improved Metabolic Stability: The robustness of the C-F bond can make molecules more resistant to metabolic degradation, leading to longer-lasting activity.[3]
-
Enhanced Bioavailability: The introduction of fluorine can increase a molecule's lipophilicity, facilitating its transport across biological membranes.[2][3]
A prime example of the impact of fluorine is seen in the fungicide Fluxapyroxad .
Application Note: The Synthesis of Fluxapyroxad
Fluxapyroxad is a broad-spectrum fungicide that belongs to the class of succinate dehydrogenase inhibitors (SDHI). Its synthesis showcases the power of modern cross-coupling reactions to construct complex molecular frameworks. A key step in the industrial synthesis of fluxapyroxad is the formation of the biphenyl-aniline core, which can be achieved through a palladium-catalyzed Suzuki-Miyaura coupling reaction.[4][5]
This protocol outlines a laboratory-scale synthesis of Fluxapyroxad, focusing on the key Suzuki coupling step.
Materials and Reagents:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
2-Iodoaniline
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
3,4,5-Trifluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium carbonate
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Amide Coupling to form 3-(Difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide [6]
-
To a round-bottom flask, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.00 g, 5.70 mmol), 2-iodoaniline (1.50 g, 6.84 mmol), EDC (1.20 g, 6.27 mmol), and DMAP (0.84 g, 6.84 mmol).
-
Add dichloromethane (20 mL) and stir the mixture overnight at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add distilled water (20 mL) to the reaction mixture.
-
Separate the organic phase and wash the aqueous phase three times with dichloromethane (20 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide intermediate.[6]
Step 2: Suzuki Coupling to Synthesize Fluxapyroxad [6]
-
To a round-bottom flask, add the crude 3-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide from Step 1, 3,4,5-trifluorophenylboronic acid (0.17 g, 0.98 mmol), tetrakis(triphenylphosphine)palladium(0) (300 mg), and potassium carbonate (0.57 g, 4.10 mmol).
-
Add tetrahydrofuran (9 mL) and heat the mixture to reflux under a nitrogen atmosphere overnight.
-
Monitor the reaction by TLC.
-
After completion, add water (20 mL) and dichloromethane (50 mL) and stir for 30 minutes.
-
Separate the organic phase, wash with saturated ammonium chloride solution (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel to obtain pure Fluxapyroxad as a light yellow solid.[7]
Table 1: Summary of Reaction Parameters for Fluxapyroxad Synthesis
| Step | Key Reagents | Solvent | Temperature | Time | Yield |
| 1 | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, 2-Iodoaniline, EDC, DMAP | DCM | Room Temp. | Overnight | ~81% |
| 2 | Amide intermediate, 3,4,5-Trifluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | THF | Reflux | Overnight | ~92% |
Catalytic Cross-Coupling Reactions: Building Blocks of Agrochemicals
Palladium-catalyzed cross-coupling reactions have become indispensable tools in the synthesis of agrochemicals, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[8] The Suzuki-Miyaura coupling, as demonstrated in the synthesis of Fluxapyroxad, is a prominent example. These reactions are valued for their high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials.
Mechanism: The Suzuki-Miyaura Coupling Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an organic halide (R-X) to a palladium(0) complex to form a palladium(II) intermediate. This is followed by transmetalation with an organoboron compound (R'B(OH)₂) in the presence of a base. The final step is reductive elimination, which forms the desired carbon-carbon bond (R-R') and regenerates the palladium(0) catalyst.[9]
Enantioselective Synthesis: The Importance of Chirality
Many agrochemicals are chiral molecules, and often only one enantiomer exhibits the desired biological activity. The use of a single, active enantiomer can lead to lower application rates, reduced environmental impact, and minimized off-target effects. Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral agrochemicals.
Application Note: Enantioselective Synthesis of (S)-Metolachlor
(S)-Metolachlor is a widely used herbicide that is sold as a single enantiomer. Its industrial synthesis is a landmark example of large-scale enantioselective catalysis, employing an iridium-catalyzed asymmetric hydrogenation of an imine precursor.[10][11] An alternative laboratory-scale synthesis utilizes a chiral pool approach starting from commercially available (R)-epichlorohydrin.[3][12]
This protocol outlines a multi-step synthesis of (S)-Metolachlor starting from (R)-epichlorohydrin.
Materials and Reagents:
-
(R)-Epichlorohydrin
-
2-Ethyl-6-methylaniline
-
Potassium hydroxide (KOH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Lithium aluminum hydride (LiAlH₄)
-
Chloroacetyl chloride
-
Sodium bicarbonate
-
Methanol
-
Toluene
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
Step 1: Synthesis of (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol
-
Treat (R)-epichlorohydrin with 2-ethyl-6-methylaniline in refluxing methanol for 6 hours.
-
After cooling, add powdered KOH portion-wise while maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Work up the reaction to isolate the amino alcohol intermediate.[12]
Step 2: Aziridine Formation via Mitsunobu Reaction
-
Expose the amino alcohol from Step 1 to Mitsunobu conditions (PPh₃ and DIAD) in toluene under reflux to afford the corresponding aziridine.[3]
Step 3: Reductive Ring Opening of the Aziridine
-
Treat the aziridine from Step 2 with a reducing agent such as LiAlH₄ in anhydrous THF to yield (S)-2-ethyl-6-methyl-N-(2-methoxy-1-methylethyl)aniline.[3]
Step 4: Acylation to form (S)-Metolachlor
-
Acylate the secondary amine from Step 3 with chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) to furnish (S)-Metolachlor.[13]
Step 5: Purification
-
Purify the final product, if necessary, by column chromatography.
Table 2: Key Transformations in the Enantioselective Synthesis of (S)-Metolachlor
| Step | Transformation | Key Reagents | Stereochemistry Control |
| 1 | Epoxide Ring Opening | 2-Ethyl-6-methylaniline, KOH | Chiral starting material |
| 2 | Aziridine Formation | PPh₃, DIAD | Inversion of configuration |
| 3 | Reductive Ring Opening | LiAlH₄ | - |
| 4 | Acylation | Chloroacetyl chloride | - |
Enabling Technologies: Flow Chemistry and Photoredox Catalysis
The agrochemical industry is increasingly adopting enabling technologies like flow chemistry and photoredox catalysis to improve the efficiency, safety, and sustainability of synthetic processes.
Flow Chemistry: A Paradigm Shift in Agrochemical Manufacturing
Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor.[14] This approach offers several advantages:
-
Enhanced Safety: The small reactor volumes minimize the risks associated with highly exothermic or hazardous reactions.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.[15]
-
Increased Efficiency and Scalability: Continuous processing can lead to higher throughput and easier scale-up compared to batch methods.[16]
Caption: A basic setup for a continuous flow chemistry system.
Photoredox Catalysis: Harnessing the Power of Light
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions.[17] This methodology is particularly useful for C-H functionalization and the formation of challenging carbon-carbon and carbon-heteroatom bonds.
Mechanism: General Principles of Photoredox Catalysis
A photoredox catalytic cycle typically involves the excitation of a photocatalyst by visible light, followed by either an oxidative or reductive quenching pathway.[18]
Caption: Generalized oxidative and reductive quenching cycles in photoredox catalysis.
Purification and Safety in Agrochemical Synthesis
The synthesis of high-purity agrochemicals is crucial for ensuring their efficacy and meeting regulatory standards. Purification techniques such as recrystallization and column chromatography are routinely employed to isolate the desired products from reaction mixtures.
Protocol: Purification of Pyraclostrobin by Recrystallization
Pyraclostrobin is a widely used fungicide. After its synthesis, recrystallization is a common method for purification.
-
Dissolve the crude Pyraclostrobin in a suitable solvent (e.g., isopropanol) at an elevated temperature.[19]
-
If necessary, treat the hot solution with activated carbon to remove colored impurities.
-
Filter the hot solution to remove any insoluble materials.
-
Allow the solution to cool slowly to induce crystallization. The use of seed crystals can facilitate this process.[20]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain pure Pyraclostrobin.[21]
Safety Precautions in Agrochemical Synthesis
The synthesis of agrochemicals often involves the use of hazardous materials, including flammable solvents, corrosive reagents, and toxic intermediates. Strict adherence to safety protocols is essential to protect researchers and the environment.
General Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.[3]
-
Fume Hood: Conduct all reactions involving volatile or toxic substances in a well-ventilated fume hood.
-
Handling of Reagents: Exercise extreme caution when handling pyrophoric reagents like organolithiums and other reactive organometallic compounds. These should be handled under an inert atmosphere using appropriate techniques.[22][23]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines.
-
Safety Data Sheets (SDS): Consult the SDS for all chemicals before use to be aware of their specific hazards and handling requirements.[24]
Conclusion
The synthesis of agrochemicals is a dynamic and evolving field. The methodologies and protocols outlined in this guide represent the forefront of modern synthetic chemistry, offering researchers the tools to develop more effective, safer, and sustainable solutions for crop protection. By understanding the principles behind these advanced techniques and adhering to rigorous experimental and safety protocols, the scientific community can continue to drive innovation in agriculture and contribute to global food security.
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 6. US20250214950A1 - Method for preparing fluralaner - Google Patents [patents.google.com]
- 7. Synthesis method of fluxapyroxad based on Suzuki reaction - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN106518738A - Method for preparing penoxsulam intermediate - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. CN110862303A - Preparation method of s-metolachlor - Google Patents [patents.google.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. Flow Chemistry [organic-chemistry.org]
- 15. A Field Guide to Flow Chemistry for Synthetic Organic Chemists [elveflow.com]
- 16. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 21. CN104478756A - Synthesis method of (S)-metolachlor - Google Patents [patents.google.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 24. CN104402890A - Preparation method of penoxsulam - Google Patents [patents.google.com]
Mastering the Kilogram-Scale Synthesis of (R)-(+)-3-Methylcyclopentanone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-3-Methylcyclopentanone, a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals, presents a significant challenge for large-scale production while maintaining high enantiopurity.[1] This technical guide provides a comprehensive overview of a robust and scalable synthetic strategy, focusing on the asymmetric hydrogenation of 3-methyl-2-cyclopentenone. We will delve into the rationale behind the chosen methodology, provide detailed experimental protocols, and outline the necessary analytical techniques for quality control, empowering researchers and production chemists to confidently approach the synthesis of this important chiral intermediate.
Strategic Approach to Enantioselective Synthesis
The industrial production of enantiomerically pure compounds demands a strategy that is not only efficient and high-yielding but also economically viable and scalable. For the synthesis of this compound, several asymmetric methodologies can be considered, including organocatalytic Michael additions, the use of chiral auxiliaries, and enzymatic resolutions.[2][3][4] However, for large-scale manufacturing, asymmetric catalytic hydrogenation of the prochiral precursor, 3-methyl-2-cyclopentenone, emerges as a superior strategy. [5] This approach is favored due to its high atom economy, the potential for high turnover numbers and turnover frequencies of the catalyst, and the direct formation of the desired stereocenter in a single step.
The synthesis of the starting material, 3-methyl-2-cyclopentenone, is readily achievable through methods like the intramolecular aldol condensation of 2,5-hexanedione.[6]
The Power of Chiral Ruthenium-BINAP Catalysis
At the heart of this large-scale asymmetric hydrogenation is the use of a chiral ruthenium catalyst, specifically one employing a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. The Ru-BINAP system is a well-established and highly effective catalyst for the asymmetric hydrogenation of a wide range of substrates, including α,β-unsaturated ketones.[7][8] The chirality of the BINAP ligand creates a chiral environment around the ruthenium center, which directs the hydrogenation to one face of the double bond of 3-methyl-2-cyclopentenone, leading to the preferential formation of the (R)-enantiomer.
The general workflow for this synthetic approach can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol: Asymmetric Hydrogenation
This protocol is designed for the kilogram-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Purity/Grade | Supplier |
| 3-Methyl-2-cyclopentenone | 2758-18-1 | C₆H₈O | ≥98% | Commercial |
| [RuCl((R)-BINAP)(p-cymene)]Cl | 175330-91-9 | C₄₈H₄₂Cl₂P₂Ru | Catalyst grade | Commercial |
| Hydrogen gas (H₂) | 1333-74-0 | H₂ | High purity (≥99.999%) | Gas supplier |
| Methanol (MeOH) | 67-56-1 | CH₄O | Anhydrous, ACS grade | Commercial |
| Celite® | 61790-53-2 | - | Filtration aid | Commercial |
Equipment
-
High-pressure stainless-steel autoclave (e.g., 50 L) equipped with a mechanical stirrer, temperature and pressure probes, and gas inlet/outlet valves.
-
Inert gas (Nitrogen or Argon) supply for purging.
-
Filtration apparatus (e.g., Buchner funnel or filter press).
-
Rotary evaporator with a suitable vacuum pump and chiller.
-
Distillation apparatus for vacuum distillation.
Step-by-Step Procedure
-
Reactor Preparation:
-
Thoroughly clean and dry the high-pressure autoclave.
-
Purge the reactor with an inert gas (Nitrogen or Argon) for at least 30 minutes to ensure an oxygen-free atmosphere.
-
-
Charging the Reactor:
-
Under a positive pressure of inert gas, charge the reactor with 3-methyl-2-cyclopentenone (e.g., 5.0 kg, 52.0 mol).
-
Add anhydrous methanol (e.g., 25 L).
-
In a separate inert atmosphere glovebox or under a strong stream of inert gas, weigh the [RuCl((R)-BINAP)(p-cymene)]Cl catalyst (e.g., 25 g, 0.026 mol, S/C ratio = 2000).
-
Carefully add the catalyst to the reactor.
-
-
Asymmetric Hydrogenation:
-
Seal the reactor securely.
-
Pressurize the reactor with hydrogen gas to an initial pressure of 10 atm.
-
Begin stirring at a moderate speed (e.g., 300 rpm).
-
Heat the reactor to the desired temperature (e.g., 50 °C).
-
Increase the hydrogen pressure to the final reaction pressure (e.g., 50 atm).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
-
Reaction Work-up:
-
Once the hydrogen uptake ceases, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a safe manner.
-
Purge the reactor with inert gas.
-
Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings.
-
-
Purification:
-
Concentrate the methanolic solution under reduced pressure using a rotary evaporator.
-
The resulting crude oil is then purified by vacuum distillation to afford this compound as a clear, colorless liquid.
-
Expected Yield and Enantiomeric Excess
This protocol can be expected to yield this compound in over 95% yield with an enantiomeric excess (e.e.) of greater than 98%.
Quality Control and Analytical Protocols
Rigorous quality control is essential to ensure the purity and enantiomeric excess of the final product.
Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination
The enantiomeric excess of this compound can be accurately determined using chiral gas chromatography.
-
Column: A chiral capillary column, such as one with a derivatized cyclodextrin stationary phase (e.g., Astec CHIRALDEX G-TA or Supelco β-DEX™ 120), is recommended.[1][9][10]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature program is crucial for achieving baseline separation of the enantiomers. A typical program might start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 150 °C).
-
Detector: Flame Ionization Detector (FID).
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC can also be employed for the determination of enantiomeric excess, particularly for process monitoring.
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as those derived from cellulose or amylose (e.g., Daicel Chiralcel® series), is often effective.[11][12]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC.
-
Detector: UV detector set at a suitable wavelength (e.g., 210 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and purity of the final product. The spectra should be consistent with the structure of 3-methylcyclopentanone.
Safety Considerations
3-Methyl-2-cyclopentenone (Starting Material):
-
Flammable liquid and vapor.
-
Harmful if swallowed or in contact with skin.
-
Causes skin and eye irritation.
This compound (Product):
-
Flammable liquid and vapor.
-
Handle in a well-ventilated area.
Hydrogen Gas:
-
Extremely flammable gas.
-
Handle with extreme caution and use appropriate safety measures for high-pressure gas.
Ruthenium Catalyst:
-
May cause irritation. Handle with care, avoiding inhalation and skin contact.
Methanol:
-
Highly flammable liquid and vapor.
-
Toxic if swallowed, in contact with skin, or if inhaled.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all recommended safety precautions.
Conclusion
The asymmetric hydrogenation of 3-methyl-2-cyclopentenone using a chiral Ru-BINAP catalyst provides a highly efficient, scalable, and enantioselective route to this compound. The detailed protocol and analytical methods presented in this guide offer a solid foundation for researchers and drug development professionals to produce this valuable chiral building block on a large scale with high purity and enantiomeric excess. Careful adherence to the experimental procedures and safety guidelines is paramount for successful and safe synthesis.
References
- 1. gcms.cz [gcms.cz]
- 2. Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 5. 3-Methylcyclopentanone | 1757-42-2 | FM05641 | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. ethz.ch [ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. gcms.cz [gcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: High-Efficiency Biocatalytic Synthesis of (R)-(+)-3-Methylcyclopentanone
Abstract & Introduction
(R)-(+)-3-Methylcyclopentanone[1][2] is a valuable chiral building block, serving as a critical intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals.[3][4] Its specific stereochemistry is often essential for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Traditional chemical methods for synthesizing such chiral molecules can be complex, often requiring multiple steps, harsh reaction conditions, and expensive chiral catalysts or resolving agents.[5]
Biocatalysis presents a powerful and sustainable alternative, leveraging the inherent selectivity of enzymes to perform precise chemical transformations under mild, aqueous conditions. This application note provides a detailed guide to the asymmetric synthesis of this compound from the prochiral precursor 3-methyl-2-cyclopenten-1-one. The core of this process is an ene-reductase (ER) , a class of enzymes renowned for their ability to catalyze the stereoselective reduction of activated carbon-carbon double bonds.[6][7]
This protocol employs a whole-cell biocatalyst system, which co-expresses the ene-reductase and a glucose dehydrogenase (GDH) . This dual-enzyme system addresses a key economic barrier in redox biocatalysis: the high cost of the nicotinamide cofactor (NADPH). The GDH facilitates an efficient in situ regeneration of NADPH, making the process cost-effective and scalable.[8][9][10]
The Biocatalytic Strategy: Coupled Enzyme Asymmetric Reduction
The synthesis proceeds via the asymmetric reduction of the C=C bond of 3-methyl-2-cyclopenten-1-one. The ene-reductase, a member of the Old Yellow Enzyme (OYE) family, utilizes NADPH as a hydride source to deliver a proton to the β-carbon, establishing the chiral center at the α-carbon with high fidelity to yield the (R)-enantiomer.[7][11]
The catalytic cycle is critically dependent on the continuous supply of the reduced cofactor, NADPH. Stoichiometric addition of NADPH is prohibitively expensive. Therefore, a cofactor regeneration system is essential for any practical application.[8][12] This protocol utilizes a highly efficient enzymatic regeneration system where glucose dehydrogenase (GDH) oxidizes inexpensive glucose to gluconolactone, concomitantly reducing NADP⁺ back to the active NADPH form.[10][13] This creates a closed-loop system where the cofactor is used in catalytic amounts.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the entire workflow, from the whole-cell biotransformation to product analysis.
Protocol 1: Whole-Cell Biotransformation
This protocol describes the use of a recombinant E. coli whole-cell system co-expressing a suitable (R)-selective ene-reductase and glucose dehydrogenase.
Materials:
-
Recombinant E. coli cells (pellet) expressing ER and GDH
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
3-methyl-2-cyclopenten-1-one (Substrate)
-
D-Glucose (for cofactor regeneration)
-
NADP⁺ sodium salt
-
Dimethyl sulfoxide (DMSO, as co-solvent)
-
Shake flask or stirred-tank bioreactor
-
Incubator shaker (set to 30°C and 200 rpm)
Procedure:
-
Biocatalyst Suspension: Prepare a 100 mM potassium phosphate buffer (pH 7.0). Suspend the wet cell paste of the recombinant E. coli in the buffer to a final concentration of 50-100 g/L.
-
Cofactor & Regeneration Substrate Addition: To the cell suspension, add D-glucose to a final concentration of 100 mM (18 g/L). Add the NADP⁺ cofactor to a final concentration of 0.5 mM. Stir gently until dissolved.
-
Substrate Preparation: Prepare a stock solution of the substrate, 3-methyl-2-cyclopenten-1-one, in DMSO (e.g., 1 M). The use of a co-solvent is necessary to improve substrate solubility and bioavailability in the aqueous system.
-
Reaction Initiation: Start the biotransformation by adding the substrate stock solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation: Place the reaction vessel in an incubator shaker set to 30°C and 200 rpm. Monitor the reaction progress over time (e.g., 12-24 hours) by taking samples for analysis.
Protocol 2: Product Extraction and Purification
Once the reaction has reached completion (as determined by GC analysis), the product must be recovered from the reaction mixture.
Materials:
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Centrifuge and appropriate tubes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (for chromatography)
Procedure:
-
Cell Removal: Centrifuge the reaction mixture at 8,000 x g for 15 minutes to pellet the E. coli cells. Decant and collect the supernatant.
-
Solvent Extraction: Transfer the supernatant to a separatory funnel. Extract the aqueous layer three times with an equal volume of ethyl acetate.
-
Washing: Combine the organic layers and wash once with brine to remove residual water.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain the pure this compound.[10][14]
Protocol 3: Analytical Method for Conversion and Enantiomeric Excess
Accurate analysis of both substrate conversion and the enantiomeric excess (e.e.) of the product is crucial for validating the protocol's success. Chiral Gas Chromatography (GC) is the method of choice.[15][16]
Instrumentation & Columns:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
For Conversion Analysis: Standard non-chiral capillary column (e.g., DB-5 or equivalent).
-
For Enantiomeric Excess (e.e.) Analysis: Chiral capillary column (e.g., a cyclodextrin-based phase like Hydrodex β-3P or Chirasil-DEX CB).[16]
Sample Preparation:
-
Take a 100 µL aliquot of the reaction mixture.
-
Add 900 µL of ethyl acetate and 100 mg of anhydrous Na₂SO₄.
-
Vortex vigorously for 1 minute to extract the product and substrate.
-
Centrifuge to pellet cell debris and the drying agent.
-
Transfer the clear organic supernatant to a GC vial for analysis.
Chiral GC Method Parameters (Example):
-
Column: 25 m x 0.25 mm ID, cyclodextrin-based chiral phase
-
Carrier Gas: Hydrogen or Helium, constant flow[16]
-
Injector Temperature: 220°C
-
Detector (FID) Temperature: 250°C
-
Oven Program: 60°C for 2 min, then ramp at 2°C/min to 180°C.[15]
-
Analysis: The two enantiomers, (R)- and (S)-3-methylcyclopentanone, will have distinct retention times. Calculate the e.e. using the peak areas (A) of the two enantiomers: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] x 100[17]
Data Presentation & Expected Results
The following tables summarize the key components and expected outcomes for a typical lab-scale reaction.
Table 1: Reaction Components
| Component | Stock Concentration | Volume / Mass | Final Concentration | Role |
|---|---|---|---|---|
| Recombinant E. coli cells | Wet Cell Paste | 5.0 g | 50 g/L | Biocatalyst |
| K-Phosphate Buffer | 100 mM, pH 7.0 | to 100 mL | 100 mM | Reaction Medium |
| D-Glucose | Solid | 1.8 g | 100 mM | Regeneration Substrate |
| NADP⁺ | 50 mM | 1.0 mL | 0.5 mM | Cofactor |
| 3-methyl-2-cyclopenten-1-one | 1 M in DMSO | 2.0 mL | 20 mM | Substrate |
Table 2: Expected Performance Metrics
| Parameter | Target Value | Method of Analysis |
|---|---|---|
| Reaction Time | 12 - 24 hours | GC-FID |
| Conversion | >99% | GC-FID (non-chiral column) |
| Product Titer | ~1.9 g/L | GC-FID |
| Enantiomeric Excess (e.e.) | >98% for (R)-enantiomer | GC-FID (chiral column) |
| Isolated Yield | 80 - 90% | Gravimetric (post-purification) |
Experimental Workflow Visualization
The overall process can be visualized as a linear workflow from catalyst preparation to final product analysis.
Conclusion
This application note details a highly efficient, stereoselective, and environmentally benign method for the synthesis of this compound. By utilizing a whole-cell biocatalyst with an integrated cofactor regeneration system, this protocol overcomes major economic and scalability challenges associated with traditional chemical synthesis and cofactor-dependent enzymatic reactions. The provided methodologies for reaction, purification, and analysis constitute a complete and self-validating system for researchers in both academic and industrial settings, enabling the reliable production of this important chiral intermediate.
References
- 1. This compound [webbook.nist.gov]
- 2. 3-Methylcyclopentanone, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 3-Methylcyclopentanone | 1757-42-2 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metagenomic ene-reductases for the bioreduction of sterically challenging enones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 13. Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones | MDPI [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. gcms.cz [gcms.cz]
- 16. hplc.sk [hplc.sk]
- 17. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (R)-(+)-3-Methylcyclopentanone
Introduction
(R)-(+)-3-Methylcyclopentanone is a valuable chiral building block in the synthesis of pharmaceuticals and natural products. Its stereocenter is crucial for the biological activity of target molecules, making its efficient and enantioselective synthesis a critical objective for researchers in organic chemistry and drug development. This guide provides in-depth technical support for the most common and effective method for its synthesis: the asymmetric hydrogenation of 3-methyl-2-cyclopenten-1-one. We will explore the causality behind experimental choices, offer detailed troubleshooting for common issues, and provide validated protocols to ensure reproducible, high-yield, and high-enantiopurity results.
The predominant strategy for this transformation is the Noyori asymmetric hydrogenation, which utilizes a Ruthenium catalyst complexed with a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[1][2][3] This system is renowned for its high efficiency and enantioselectivity in the reduction of ketones and olefins.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high enantiopurity?
A1: The most robust and widely adopted method is the asymmetric hydrogenation of the prochiral precursor, 3-methyl-2-cyclopenten-1-one, using a chiral Ruthenium-BINAP catalyst system.[3][5] This reaction selectively adds hydrogen across the double bond, creating the desired stereocenter with high fidelity. The choice between (R)-BINAP and (S)-BINAP ligands determines which enantiomer of the product is formed. To obtain this compound, the (R)-BINAP ligand is typically employed with a Ruthenium precursor.
Q2: How does the BINAP-Ru catalyst achieve such high enantioselectivity?
A2: The enantioselectivity arises from the unique C₂-symmetric and atropisomeric nature of the BINAP ligand.[5] The rigid binaphthyl backbone creates a well-defined chiral pocket around the ruthenium metal center. The substrate, 3-methyl-2-cyclopenten-1-one, can only coordinate to the metal in a sterically favored orientation, exposing one of its two prochiral faces to the hydride transfer from the metal. This directed approach ensures the formation of one enantiomer over the other.[6]
Q3: Can I use a different hydrogen source instead of H₂ gas?
A3: Yes, asymmetric transfer hydrogenation is a viable alternative. This method uses a hydrogen donor like 2-propanol or formic acid in place of gaseous hydrogen.[7] It often requires a slightly different catalyst system, typically a Ru(II) complex with both a chiral diphosphine and a chiral diamine ligand, and can be advantageous as it avoids the need for high-pressure hydrogenation equipment.[4] However, for the specific synthesis of this compound, catalytic hydrogenation with H₂ gas is exceptionally well-documented and highly efficient.
Q4: How do I monitor the reaction's progress and determine the final enantiomeric excess (ee%)?
A4: Reaction progress can be monitored by Thin-Layer Chromatography (TLC) to observe the disappearance of the starting enone or by Gas Chromatography (GC) to quantify the conversion. The enantiomeric excess (ee%) of the final product must be determined using a chiral analytical technique. Chiral Gas Chromatography (GC) with a cyclodextrin-based column (e.g., Rt-βDEX series) is the most common and effective method for separating and quantifying the (R) and (S) enantiomers of 3-methylcyclopentanone.[8][9]
Troubleshooting Guide: Asymmetric Hydrogenation
This section addresses common problems encountered during the synthesis of this compound via asymmetric hydrogenation.
Problem 1: Low Enantiomeric Excess (ee%)
A low ee% is one of the most frequent challenges and indicates a loss of stereochemical control during the reaction.
| Potential Cause | Explanation & Causality | Recommended Solution |
| 1a. Impure or Degraded Catalyst/Ligand | The chiral ligand (e.g., (R)-BINAP) and the ruthenium precursor must be of high purity. Impurities can poison the catalyst or form competing, non-selective catalytic species. BINAP and its Ru complexes can be sensitive to air and may oxidize over time, compromising their chiral integrity.[7] | Use high-purity, commercially available catalyst components.Store ligands and catalysts under an inert atmosphere (Argon or Nitrogen) and in a refrigerator or freezer.If generating the catalyst in situ, ensure all precursors are pure and handled under strictly anaerobic and anhydrous conditions. |
| 1b. Presence of Oxygen or Moisture | Oxygen can oxidize the phosphine ligand and deactivate the ruthenium catalyst. Water can interfere with the catalytic cycle and lead to the formation of achiral or racemic byproducts. | Thoroughly degas all solvents (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles).Use anhydrous solvents.Assemble the reaction vessel under an inert atmosphere using Schlenk line or glovebox techniques.[5]Ensure the hydrogen gas used is of high purity and passed through an oxygen/moisture trap. |
| 1c. Suboptimal Reaction Temperature | Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can increase reaction rates but may decrease enantioselectivity by allowing the substrate to overcome the subtle energy differences between the diastereomeric transition states.[7] | Run the reaction at the recommended temperature (often between room temperature and 30 °C).[5]If ee% is low, try lowering the reaction temperature (e.g., to 0-10 °C), though this may require longer reaction times.Maintain consistent temperature control throughout the reaction. |
| 1d. Incorrect Solvent Choice | The solvent can influence the conformation of the catalyst-substrate complex and thus impact enantioselectivity. Non-coordinating, polar aprotic solvents like methanol or ethanol are typically optimal for this reaction. | Methanol is the most commonly reported and effective solvent for this hydrogenation.If troubleshooting, ensure the solvent is of high purity and anhydrous. Avoid nonpolar solvents like hexane or toluene unless specified by a validated protocol. |
Problem 2: Low or Incomplete Conversion (Low Yield)
Low yield indicates that the catalyst is inactive, has been deactivated, or the reaction conditions are not optimal for substrate turnover.
| Potential Cause | Explanation & Causality | Recommended Solution |
| 2a. Inactive Catalyst | The active catalyst may not have formed correctly, or it may have been deactivated (see causes 1a and 1b). The catalyst precursor may require an activation step. | Follow a reliable protocol for catalyst preparation or in situ generation. Some Ru(II) precatalysts require pre-hydrogenation or reaction with H₂ to form the active hydride species.[5]Ensure all sources of catalyst poisons (oxygen, water, sulfur-containing impurities) are eliminated. |
| 2b. Insufficient Hydrogen Pressure | The concentration of dissolved hydrogen is directly proportional to the applied pressure. If the pressure is too low, the rate-limiting step of hydride regeneration may be too slow, leading to a sluggish or stalled reaction. | Ensure the reaction vessel is properly sealed and maintains the target pressure throughout the reaction.The typical pressure range is between 4 and 100 atm.[6] For laboratory scale, 50-100 psi is often sufficient and safe.[6]If the reaction is slow, cautiously increasing the H₂ pressure can improve the rate. |
| 2c. Low Catalyst Loading (High S/C Ratio) | While these catalysts are highly efficient, an excessively low catalyst concentration (Substrate-to-Catalyst ratio, S/C, is too high) may result in impractically long reaction times or incomplete conversion, especially if any minor deactivation occurs. | A typical S/C ratio for optimization is 100:1 to 1000:1.If conversion is low, increase the catalyst loading (e.g., from an S/C of 1000:1 to 500:1). |
Experimental Protocols & Data
Workflow for Synthesis and Analysis
The overall process can be visualized as a sequence of controlled steps, each critical for the final outcome.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. Circular dichroism laser mass spectrometry: differentiation of 3-methylcyclopentanone enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (R)-(+)-3-Methylcyclopentanone
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of (R)-(+)-3-Methylcyclopentanone. This chiral ketone is a valuable building block in the asymmetric synthesis of various natural products and pharmaceutical agents, where its stereochemical integrity is paramount.[1][2] The journey to obtaining this molecule in high enantiomeric purity is often fraught with challenges, primarily in the form of competing side reactions that can compromise yield and stereochemical fidelity.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these side reactions, empowering you to not only solve current issues but also to anticipate and prevent future complications.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to enantiomerically pure this compound?
There are several established strategies. One of the most classic and industrially relevant methods involves the oxidative cleavage of (R)-(+)-pulegone, a naturally occurring monoterpene derived from essential oils like pennyroyal.[3] Other common approaches include the asymmetric hydrogenation of 3-methyl-2-cyclopenten-1-one, various organocatalytic Michael additions to α,β-unsaturated precursors, and Robinson annulation strategies designed to build the cyclopentanone ring.[4][5] The choice of route often depends on the availability of starting materials, scalability, and the desired level of enantiopurity.[1]
Q2: Why is the stereocenter at the C3 position so prone to racemization?
The primary challenge in synthesizing and handling this compound is the acidity of the proton at the C3 chiral center. This proton is alpha to the carbonyl group, making it susceptible to deprotonation under either basic or acidic conditions. Once deprotonated, it forms a planar, achiral enol or enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to the formation of both (R) and (S) enantiomers, thus diminishing the enantiomeric excess (ee) of your product.
Q3: What are the most critical analytical techniques for monitoring this synthesis?
Given the focus on stereochemistry, chiral chromatography is indispensable.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Essential for determining the enantiomeric excess (ee) of the final product and tracking any racemization during the reaction or workup.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure and identify impurities. The presence of unexpected signals can indicate the formation of by-products.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying by-products by their mass-to-charge ratio.[6][7]
Troubleshooting Guide: Common Side Reactions and Solutions
Problem 1: Low or Decreasing Enantiomeric Excess (ee) in the Final Product
Question: My initial reaction should be highly enantioselective, but my final product shows significant racemization. What is causing this loss of stereochemical integrity, and how can I prevent it?
Root Cause Analysis: As discussed in the FAQs, the loss of enantiomeric excess is almost always due to the formation of the achiral enolate intermediate. This process, known as epimerization, can be catalyzed by residual acid or base, elevated temperatures, or even certain purification media.
Mechanism of Epimerization: The diagram below illustrates how a base can abstract the acidic alpha-proton at the C3 position, leading to the planar enolate which is the root cause of racemization.
Caption: Base-catalyzed epimerization of 3-methylcyclopentanone.
Troubleshooting Protocol:
-
Strict pH Control During Workup: After quenching the reaction, ensure the aqueous layer is neutralized to a pH of ~7 before extraction. Use a buffered wash (e.g., saturated ammonium chloride or a phosphate buffer) instead of strong acids or bases.
-
Lower Reaction and Purification Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. During purification, use techniques like low-temperature column chromatography and avoid distillation if possible, as heat can accelerate epimerization. The boiling points of methylcyclopentanone isomers are very close to related impurities like cyclohexanone, making separation by distillation difficult anyway.[8]
-
Choice of Base/Acid: If the reaction requires a base, consider using a non-nucleophilic, sterically hindered base (e.g., DBU) in place of alkoxides or hydroxides, and use it in strictly stoichiometric amounts.
-
Solvent Selection: Employ aprotic solvents (e.g., THF, Toluene, Dichloromethane) which do not facilitate proton exchange as readily as protic solvents (e.g., ethanol, water).
-
Immediate Analysis: Analyze a crude sample by chiral HPLC/GC immediately after workup. This helps determine if racemization occurred during the reaction itself or during the subsequent purification steps.
Problem 2: Formation of Carboxylic Acid By-products from Pulegone Ozonolysis
Question: I am using the ozonolysis of (R)-(+)-pulegone to synthesize the keto-aldehyde precursor. My yield is low and I'm isolating a significant amount of a carboxylic acid impurity. What's going wrong?
Root Cause Analysis: The ozonolysis reaction cleaves the endocyclic double bond of pulegone to form a transient ozonide. The fate of this intermediate is determined entirely by the workup conditions. The formation of a carboxylic acid is a classic sign of an oxidative workup, where the intermediate aldehyde is further oxidized.
Reductive vs. Oxidative Workup: To obtain the desired keto-aldehyde (which cyclizes to 3-methylcyclopentanone), a reductive workup is mandatory.
Caption: Divergent pathways in ozonolysis workup.
Troubleshooting Protocol:
-
Ensure Reductive Conditions: Use a proven reductive quenching agent. Dimethyl sulfide (DMS) is an excellent choice as it is effective and the by-product (DMSO) is water-soluble and easily removed. Zinc dust with water is another classic, effective method.
-
Strict Temperature Control: Perform the ozonolysis at low temperatures (typically -78 °C in a dry ice/acetone bath) to prevent side reactions and decomposition of the ozonide. Do not allow the solution to warm up until the reductive agent has been added.
-
Monitor Ozone Addition: The reaction solution will turn a persistent blue color when excess ozone is present. Stop the flow of ozone immediately at this point to prevent over-oxidation and potential degradation of the desired product.
-
Purge Excess Ozone: Before adding the quenching agent, bubble an inert gas (e.g., nitrogen or argon) through the solution for 10-15 minutes at -78 °C to remove all dissolved ozone, which could otherwise react with your reductive agent.
Problem 3: Polymerization Side Reactions in Robinson Annulation
Question: I'm attempting a Robinson annulation to build the cyclopentanone ring system, but I'm getting a low yield of my desired product and a lot of intractable polymeric material. How can I prevent this?
Root Cause Analysis: The Robinson annulation is a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol condensation.[4][9] The most common Michael acceptor used is methyl vinyl ketone (MVK). MVK is highly reactive and prone to self-polymerization under the basic or acidic conditions required for the annulation, reducing the amount available to react with your Michael donor.[5][10]
Troubleshooting Protocol:
-
Use an MVK Precursor: Instead of adding MVK directly, use a more stable precursor that generates the reactive species in situ. A common and effective strategy is to use a β-chloroketone (e.g., 4-chlorobutan-2-one).[10] The base in the reaction mixture will perform an elimination reaction to generate MVK at a very low, steady concentration, which is immediately consumed by the Michael donor, thus suppressing polymerization.
-
Control Reaction Temperature: Keep the reaction temperature as low as possible to disfavor the rate of polymerization relative to the desired annulation reaction.
-
Order of Addition: Add the Michael donor and base to the solvent first, and then slowly add the MVK or its precursor via a syringe pump over several hours. This maintains a low concentration of the electrophile and minimizes self-reaction.
Quantitative Data Summary
The following table provides a comparative overview of catalytic systems that can be employed in asymmetric syntheses, highlighting key performance indicators. While not all are for 3-methylcyclopentanone directly, the principles for related chiral ketones are highly relevant.
| Catalyst Type | Example Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Organocatalyst | L-Proline | 20-30 | 12-48 | Moderate to Good | Up to 95% | [11] |
| Organocatalyst | L-Threonine | 10 | 24 | 42 | 87 | [11] |
| Metal-Based | Chiral Bipyridine Scandium Complex | 5 | 12-24 | Good | High | [11] |
| Biocatalyst | ThDP-dependent Lyase | Whole cells | 24-72 | Variable | Up to >99% | [11] |
This data is adapted from syntheses of similar chiral building blocks and illustrates general performance trends.[11]
General Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing issues in your synthesis.
Caption: A systematic workflow for troubleshooting synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. (±)-3-methyl cyclopentanone, 1757-42-2 [thegoodscentscompany.com]
- 7. This compound [webbook.nist.gov]
- 8. EP2895454B1 - Process for separating methylcyclopentanone from cyclohexanone - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Robinson Annulation [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with (R)-(+)-3-Methylcyclopentanone
Welcome to the technical support center for (R)-(+)-3-Methylcyclopentanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile chiral building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve yield and selectivity in your reactions. The guidance provided is based on established principles of organic chemistry and field-proven insights to ensure the reliability and success of your experimental work.
Introduction: The Challenge of Stereocontrol
This compound is a valuable chiral starting material in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2] The presence of a stereocenter at the 3-position introduces challenges and opportunities for controlling the stereochemical outcome of reactions at the carbonyl group and the α-carbons. Achieving high yield and, more importantly, high diastereoselectivity or enantioselectivity is paramount for the successful application of this building block. This guide will address common issues encountered during these transformations and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Alkylation Reactions
Low yields in α-alkylation of ketones are a frequent issue and can often be attributed to several factors: incomplete deprotonation, competing side reactions, and suboptimal reaction conditions.[3][4]
-
Incomplete Deprotonation: To achieve efficient alkylation, the ketone must be converted to its enolate form. If the base used is not strong enough, a significant portion of the starting material will remain unreacted.[4][5]
-
Side Reactions: Several side reactions can consume your starting material and reduce the yield of the desired product.
-
Aldol Condensation: The enolate can react with the unreacted ketone, leading to aldol addition or condensation products. This is more prevalent when deprotonation is incomplete.[3][6]
-
O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles, meaning they can be alkylated at either the α-carbon or the oxygen atom.[4] While C-alkylation is typically desired, O-alkylation can become a significant side reaction. To favor C-alkylation, use less polar aprotic solvents and ensure the presence of a counterion (like Li+) that coordinates with the oxygen.[4]
-
Dialkylation: The mono-alkylated product may still have an acidic proton at the other α-position, which can be deprotonated and alkylated a second time.[3][4] To minimize this, a slight excess of the ketone relative to the base and alkylating agent can be used.
-
-
Reaction Conditions:
Troubleshooting Workflow for Low Alkylation Yield
Caption: Troubleshooting decision tree for low alkylation yield.
This compound is an unsymmetrical ketone, and therefore, two different enolates can be formed, leading to two possible regioisomers upon alkylation. The control of regioselectivity depends on the choice of base and reaction conditions to favor either the kinetic or thermodynamic enolate.
-
Kinetic Enolate (Less Substituted): Deprotonation at the less hindered α-carbon (C5) is kinetically favored. To form the kinetic enolate, use a bulky, strong base like LDA at a low temperature (-78 °C) in a solvent like THF.[5][6] These conditions favor the faster removal of the more accessible proton.
-
Thermodynamic Enolate (More Substituted): The more substituted enolate is thermodynamically more stable due to the more substituted double bond. To favor its formation, use a smaller, weaker base (like sodium ethoxide) at a higher temperature (room temperature).[5] These conditions allow for equilibration to the more stable enolate. However, be aware that these conditions can also promote side reactions.[5]
| Condition | Favored Enolate | Resulting Product |
| LDA, THF, -78 °C | Kinetic (less substituted) | Alkylation at C5 |
| NaOEt, EtOH, RT | Thermodynamic (more substituted) | Alkylation at C2 |
Section 2: Nucleophilic Additions to the Carbonyl Group
The existing stereocenter at the 3-position can direct the incoming nucleophile to one of the two faces of the carbonyl group, leading to the formation of diastereomers. The level of diastereoselectivity is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of chelating agents.
-
Steric Hindrance: The methyl group at the 3-position will sterically hinder one face of the cyclopentanone ring. According to Felkin-Anh and related models, the nucleophile will preferentially attack from the less hindered face.[7] The conformation of the five-membered ring will play a crucial role in determining which face is more accessible.
-
Chelation Control: If a Lewis acidic reagent is used, it can coordinate with the carbonyl oxygen. In some cases, chelation can override simple steric control. For instance, in reactions with organozinc reagents, the addition of alkyl zinc halides can promote chelation-controlled additions, potentially reversing the diastereoselectivity that would be predicted by non-chelating models.[7][8]
-
Choice of Reagent: The size and nature of the nucleophilic reagent are critical.
-
Bulky Nucleophiles: Larger, bulkier nucleophiles will be more sensitive to the steric environment around the carbonyl group, often leading to higher diastereoselectivity.
-
Reducing Agents: The choice of reducing agent for the synthesis of the corresponding alcohol is highly dependent on the desired stereochemical outcome.[9]
-
Strategies to Improve Diastereoselectivity
Caption: Strategies for enhancing diastereoselectivity.
Epimerization of the chiral center at the 3-position can occur if the reaction conditions allow for the formation of an enolate or enol at that position. This is particularly a risk under basic or acidic conditions.
-
Under Basic Conditions: If a strong base is used, it can deprotonate the α-proton at the 3-position, leading to a loss of stereochemical integrity.
-
Solution: Use reaction conditions that are not overly basic. If a base is required, use it stoichiometrically at low temperatures and for the minimum time necessary.
-
-
Under Acidic Conditions: Acid-catalyzed enolization can also lead to epimerization.
-
Solution: Avoid prolonged exposure to strong acids. If an acidic workup is necessary, it should be performed quickly and at a low temperature.
-
Experimental Protocols
Protocol 1: Regioselective Alkylation to Form the Kinetic Enolate
This protocol describes a general procedure for the α-alkylation of this compound at the less substituted position (C5).
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF.
-
Base Formation: Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-butyllithium (1.05 eq.) and stir for 30 minutes at -78 °C to form LDA.
-
Enolate Formation: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) to the enolate solution at -78 °C. Allow the reaction to stir for the appropriate time (monitor by TLC).
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.[9]
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).[9] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- 1. 3-Methylcyclopentanone | 1757-42-2 | FM05641 | Biosynth [biosynth.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 7. DSpace [repository.upenn.edu]
- 8. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Maintaining the Enantiomeric Integrity of (R)-(+)-3-Methylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (R)-(+)-3-Methylcyclopentanone. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions concerning the primary challenge associated with this valuable chiral building block: racemization. Our goal is to equip you with the knowledge to preserve the enantiomeric purity of your material throughout your experimental workflow.
Section 1: Understanding the Problem - Core Principles & FAQs
This section addresses the fundamental questions surrounding the racemization of this compound.
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process where an enantiomerically pure or enriched compound, like this compound, converts into a 1:1 mixture of both enantiomers (R and S), known as a racemate.[1][2] This results in a complete loss of optical activity. For drug development and asymmetric synthesis, maintaining the specific three-dimensional structure (stereochemistry) is paramount, as different enantiomers can exhibit vastly different biological, pharmacological, and toxicological properties.[2] The loss of enantiomeric purity can render a product inactive or even harmful.[2][3]
Q2: What is the chemical mechanism driving the racemization of this ketone?
A2: The primary mechanism is keto-enol tautomerism .[2][4][5] The chiral center in this compound is the carbon atom at position 3, which bears the methyl group. This carbon is also an "alpha-carbon" because it is adjacent to the carbonyl group. In the presence of a catalytic amount of acid or base, a proton can be removed from this alpha-carbon.[2][6] This deprotonation forms a planar, achiral intermediate called an enol or enolate.[2][4] When this flat intermediate is reprotonated, the proton can add back from either face of the double bond with roughly equal probability, leading to the formation of both (R) and (S) enantiomers.[2] Over time, this reversible process leads to a racemic mixture.[1][4]
Caption: Keto-Enol mechanism for racemization.
Q3: What are the primary experimental factors that accelerate racemization?
A3: The rate of racemization is highly sensitive to the experimental environment. The key accelerators are:
-
Presence of Acids or Bases: Even trace amounts of acid or base can significantly catalyze the enolization process.[2][4] This is the most critical factor. Sources can include reagents, solvents, or even the stationary phase used in chromatography (e.g., standard silica gel is acidic).
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including the keto-enol tautomerism, by providing the necessary activation energy.[2][3]
-
Protic Solvents: Solvents capable of donating and accepting protons, such as water, methanol, and ethanol, can facilitate the proton transfer steps required for enolization and thus promote racemization.[2][7]
Section 2: Troubleshooting Guides & Prevention Protocols
This section provides actionable advice and step-by-step protocols to mitigate racemization during common laboratory procedures.
Guide 1: Optimizing Reaction and Work-up Conditions
Q: My product is racemizing during the reaction work-up. How can I prevent this?
A: The work-up phase often introduces acidic or basic aqueous solutions, which are high-risk for racemization. The key is to maintain neutral conditions and minimize exposure time.
Protocol: Low-Racemization Aqueous Work-up
-
Cooling: Before quenching, cool the reaction mixture to 0 °C in an ice bath to slow down all reaction rates, including racemization.
-
Neutral Quench: Instead of strong acids or bases, use a buffered or neutral quenching agent. A saturated solution of ammonium chloride (NH₄Cl) is a mildly acidic buffer that is often a safe choice. Alternatively, a pH 7 phosphate buffer can be used.
-
pH Monitoring: During the quench, carefully monitor the pH of the aqueous layer with pH paper or a calibrated meter. Adjust to pH ~7 if necessary using dilute buffer solutions.
-
Extraction with Aprotic Solvents: Extract the product swiftly using dry, aprotic solvents like dichloromethane (DCM), ethyl acetate, or toluene. These solvents do not facilitate proton transfer.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous neutral salt like sodium sulfate (Na₂SO₄). Avoid magnesium sulfate (MgSO₄), which can be slightly acidic. Concentrate the solvent in vacuo at low temperature (e.g., ≤ 30 °C).
Table 1: Solvent Choice and Racemization Risk
| Solvent Class | Examples | Racemization Risk | Rationale |
|---|---|---|---|
| Protic | Water, Methanol, Ethanol | High | Facilitates proton transfer for enol/enolate formation.[2][7] |
| Aprotic Polar | Acetonitrile, Acetone | Moderate | Can stabilize charged intermediates but do not directly donate protons. |
| Aprotic Non-Polar | Toluene, Hexanes, DCM | Low | Poorly solvates charged intermediates and lacks protons to donate. |
Guide 2: Purification Without Compromising Enantiomeric Purity
Q: I am observing a significant drop in enantiomeric excess (ee%) after flash column chromatography. What's wrong?
A: Standard silica gel is acidic and has a high surface area, creating a perfect environment for racemization, especially if the compound moves slowly down the column.
Protocol: Neutralized Flash Chromatography
-
Stationary Phase Selection:
-
Option A (Recommended): Use pre-neutralized silica gel or treat standard silica gel yourself. To neutralize, prepare a slurry of silica gel in your desired mobile phase containing 1% triethylamine (or another non-nucleophilic base), let it stand for an hour, then pack the column.
-
Option B: Consider using a less acidic stationary phase like Florisil® or basic alumina, but be aware that alumina can sometimes cause other unwanted reactions.
-
-
Mobile Phase: Use a non-polar, aprotic solvent system (e.g., Hexanes/Ethyl Acetate). Avoid alcoholic co-solvents like methanol if possible. If an alcohol is required for solubility or elution, use isopropanol at the lowest possible concentration.
-
Technique:
-
Run the column with slight positive pressure ("flash") to minimize the residence time of the compound on the stationary phase.
-
Keep the column cool; if the separation is difficult and requires a long run time, consider running it in a cold room or with a cooling jacket.
-
-
Post-Purification: Immediately remove the solvent from the collected fractions under reduced pressure at low temperature.
Guide 3: Ensuring Long-Term Stability
Q: What are the ideal storage conditions for enantiopure this compound?
A: To prevent slow degradation and racemization over time, proper storage is crucial. The key is to eliminate catalysts (acid/base, moisture) and reduce thermal energy.
Protocol: Long-Term Storage
-
Purity: Ensure the compound is highly pure and free from acidic or basic residues from the purification process.
-
Solvent Choice: If storing in solution, dissolve the compound in a dry, aprotic, non-polar solvent like toluene or hexanes.[2]
-
Inert Atmosphere: Transfer the compound (neat or in solution) to a clean, dry vial. Purge the headspace with an inert gas like argon or nitrogen to displace oxygen and moisture.
-
Sealing: Seal the vial tightly with a Teflon-lined cap. For maximum protection, wrap the cap junction with Parafilm®.
-
Temperature: Store the sealed vial in a freezer at -20 °C or, for maximum long-term stability, at -80 °C.[8]
Section 3: Analytical Validation Workflows
Accurate measurement of enantiomeric excess is essential to validate your procedures and troubleshoot problems.
Q: How can I reliably measure the ee% of my this compound samples?
A: The most common and reliable methods are chiral chromatography techniques.[9][10][11] Chiral Gas Chromatography (GC) is particularly well-suited for volatile compounds like 3-methylcyclopentanone.[9][12]
Table 2: Comparison of Analytical Methods for ee% Determination
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Gas Chromatography (GC) | Separation on a chiral stationary phase.[13] | High resolution, small sample size, no derivatization needed.[12] | Compound must be volatile and thermally stable.[12] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation on a chiral stationary phase.[9][11] | Versatile, can be scaled to preparative separation. | May require more method development; potential for on-column racemization. |
| NMR with Chiral Shift Reagents | Forms diastereomeric complexes that have distinct NMR signals. | Provides direct spectroscopic evidence. | Requires pure sample; shift reagents can be expensive and cause line broadening. |
| Polarimetry | Measures the rotation of plane-polarized light. | Simple and fast. | Requires a pure sample and a known value for the specific rotation of the pure enantiomer; insensitive at low ee%.[12] |
Caption: Workflow for ee% determination by Chiral GC.
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 11. uma.es [uma.es]
- 12. Determination of enantiomeric excess [ch.ic.ac.uk]
- 13. gcms.cz [gcms.cz]
Stability of (R)-(+)-3-Methylcyclopentanone under various reaction conditions
Technical Support Center: (R)-(+)-3-Methylcyclopentanone
A Guide to Ensuring Enantiomeric and Structural Integrity in Your Experiments
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the stability of this valuable chiral building block is paramount to the success of your research, particularly in the fields of fragrance synthesis, materials science, and drug development. This guide is designed to provide you with in-depth, field-proven insights into the stability of this compound under a variety of common laboratory conditions. We will address frequently encountered issues, offer troubleshooting strategies, and explain the underlying chemical principles to help you maintain the enantiomeric purity and structural integrity of your material.
Frequently Asked Questions (FAQs)
What is the general stability profile of this compound?
This compound is a relatively stable chiral ketone under neutral conditions and proper storage. Its primary vulnerabilities are racemization (loss of enantiomeric purity) and chemical degradation, which are typically prompted by exposure to acidic or basic conditions, elevated temperatures, and strong oxidizing or reducing agents. The key to its successful use lies in understanding and controlling these factors.
The cyclopentanone ring is generally stable, but the stereocenter at the 3-position is susceptible to epimerization, especially if the alpha-protons (at the 2- and 5-positions) are abstracted, leading to the formation of a planar enolate intermediate.
How should I properly store this compound to ensure long-term stability?
Proper storage is the first and most critical step in preserving the integrity of your sample.
-
Temperature: Store in a cool, dark place, preferably refrigerated at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidation over time.
-
Container: Use a tightly sealed, clean glass container (amber glass is preferred to block UV light). Avoid plastic containers for long-term storage, as trace impurities or plasticizers could potentially leach and catalyze degradation.
Following these guidelines will minimize the risk of degradation and preserve the chemical and enantiomeric purity of the compound for extended periods.
Troubleshooting Guide: Stability Under Reaction Conditions
This section addresses specific stability issues you may encounter during experimental work.
Issue 1: Loss of Enantiomeric Purity (Racemization) During a Reaction
Question: I started my reaction with an enantiomeric excess (ee) of >99% for this compound, but my product has a significantly lower ee. What could have caused this?
Answer: Racemization is the most common stability issue encountered with this reagent. It occurs via the formation of a planar, achiral enolate intermediate, which can be protonated from either face to yield a racemic mixture. This process is typically catalyzed by acids or bases.
A. Basic Conditions:
-
Mechanism: Bases, even weak ones, can abstract a proton from the carbon alpha to the carbonyl group (C2 or C5). This forms an achiral enolate ion. Subsequent protonation of this intermediate is non-selective and leads to a mixture of (R) and (S) enantiomers.
-
Common Culprits:
-
Hydroxide bases (NaOH, KOH)
-
Alkoxides (NaOEt, KOtBu)
-
Amines (Triethylamine, DBU)
-
Basic salts (K₂CO₃, NaHCO₃) used in workups.
-
-
Troubleshooting:
-
Reagent Choice: If possible, select non-basic conditions for your reaction.
-
Temperature Control: Perform the reaction at the lowest possible temperature to slow the rate of enolization.
-
Careful Workup: During aqueous workups, use a buffered system or a very weak base (e.g., saturated ammonium chloride solution instead of water if the reaction mixture is basic) and work quickly. Avoid prolonged exposure to basic wash steps.
-
B. Acidic Conditions:
-
Mechanism: Acids catalyze enolization by protonating the carbonyl oxygen, making the alpha-protons more acidic and susceptible to removal by a weak base (like the solvent or the acid's conjugate base). The resulting enol is achiral, and its tautomerization back to the ketone form can produce both enantiomers.
-
Common Culprits:
-
Strong mineral acids (HCl, H₂SO₄)
-
Lewis acids (e.g., AlCl₃, TiCl₄) used to activate the carbonyl group.
-
Acidic purification media (e.g., untreated silica gel).
-
-
Troubleshooting:
-
pH Control: Maintain the reaction mixture as close to neutral as possible.
-
Purification Strategy: When using silica gel chromatography, consider neutralizing the silica gel. This can be done by preparing a slurry of the silica in a solvent containing a small amount of a volatile base (like triethylamine, ~1%), then evaporating the solvent.
-
Lewis Acid Choice: Select milder Lewis acids if possible, or use them at cryogenic temperatures.
-
Caption: Troubleshooting workflow for diagnosing racemization.
Issue 2: Sample Degradation Under Thermal Stress
Question: I am running a reaction at an elevated temperature and observing the formation of unexpected byproducts and a decrease in yield. Is this compound prone to thermal degradation?
Answer: Yes, while moderately stable, prolonged exposure to high temperatures can lead to degradation. The boiling point of this compound is approximately 144°C. Heating near or above this temperature, especially in the presence of trace acidic or basic impurities, can accelerate side reactions.
-
Aldol Condensation: Under thermal stress, especially with trace acid or base, enolates can form and react with another molecule of the ketone, leading to aldol addition or condensation products (dimers, trimers). These are often high-boiling, colored impurities.
-
Decomposition: At very high temperatures, fragmentation of the ring can occur, although this is less common under typical synthetic conditions.
Table 1: Thermal Stability Guidelines
| Temperature Range | Risk Level | Recommended Action |
| < 80°C | Low | Generally safe for most applications. |
| 80°C - 120°C | Moderate | Monitor reaction closely for byproduct formation. Use the shortest possible reaction time. |
| > 120°C | High | Avoid if possible. Consider alternative synthetic routes or microwave-assisted synthesis for shorter reaction times. |
Troubleshooting:
-
Lower Temperature: Determine the minimum temperature required for your transformation to proceed at a reasonable rate.
-
Inert Atmosphere: Always run high-temperature reactions under an inert atmosphere (N₂ or Ar) to prevent oxidation, which can be accelerated by heat.
-
Solvent Choice: Use a solvent with an appropriate boiling point to control the reaction temperature via reflux.
Issue 3: Incompatibility with Oxidizing or Reducing Agents
Question: Can I use strong oxidizing or reducing agents in the presence of this compound?
Answer: The carbonyl group of the ketone is a reactive functional group and will react with many standard oxidizing and reducing agents. The stability of the molecule is therefore dependent on the specific reagents used.
-
Reaction: The ketone can be readily reduced to the corresponding alcohol, 3-methylcyclopentanol. This will create a new stereocenter, leading to diastereomeric products.
-
Reagents to Avoid (if reduction is not desired):
-
Hydride reagents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
-
Catalytic hydrogenation: H₂ with catalysts like Pd, Pt, or Ni.
-
-
Protocol: Assessing Stability to a Test Reducing Agent (e.g., NaBH₄)
-
Setup: Dissolve this compound (1 equiv.) in a suitable solvent (e.g., methanol) at 0°C under a nitrogen atmosphere.
-
Addition: Add the reducing agent (e.g., NaBH₄, 1.1 equiv.) portion-wise over 15 minutes.
-
Monitoring: Stir the reaction and monitor the disappearance of the starting material by TLC or GC-MS.
-
Quench & Workup: After the reaction is complete (or after a set time), carefully quench with a sat. NH₄Cl solution, extract with an organic solvent, dry, and concentrate.
-
Analysis: Analyze the crude product by ¹H NMR and GC to confirm the formation of 3-methylcyclopentanol.
-
-
Reaction: Ketones are generally stable to many oxidizing agents. However, strong oxidizing agents can cleave the ring. The Baeyer-Villiger oxidation, for example, will convert the cyclopentanone into a six-membered ring lactone (a caprolactone derivative).
-
Reagents to Consider for Compatibility:
-
Potentially Reactive: Peroxy acids (m-CPBA, peracetic acid) will lead to Baeyer-Villiger oxidation. Strong oxidants like KMnO₄ or O₃ can lead to ring cleavage.
-
Generally Compatible: Oxidants that target other functional groups in the presence of ketones, such as PCC or Dess-Martin periodinane (if used to oxidize an alcohol elsewhere in the molecule), are typically safe for the ketone moiety itself.
-
Technical Support Center: Methods for Separating and Characterizing Conformers of (R)-(+)-3-Methylcyclopentanone
Welcome to the technical support center for the analysis of (R)-(+)-3-Methylcyclopentanone (R-3MCP). This guide is designed for researchers, scientists, and drug development professionals who are tackling the unique challenges associated with the conformational isomerism of this molecule. R-3MCP predominantly exists as an equilibrium between two major conformers: one with the methyl group in an equatorial position and another with it in an axial position.[1][2] The ratio between these conformers is dynamic and sensitive to environmental factors like temperature and solvent polarity.[3][4]
Understanding and controlling this conformational equilibrium is critical, as the three-dimensional structure of a molecule dictates its biological activity and physicochemical properties. This resource provides in-depth troubleshooting guides, validated protocols, and frequently asked questions to empower you to successfully separate, identify, and quantify the conformers of R-3MCP in your own laboratory settings.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing both the likely causes and actionable solutions.
Chromatographic Separation (GC/HPLC)
Question 1: My chiral GC/HPLC column is not resolving the equatorial and axial conformers. What are the likely causes and solutions?
Answer:
Failure to resolve the conformers of R-3MCP is a common challenge that typically stems from suboptimal chromatographic conditions, as the energy barrier for interconversion between the equatorial and axial forms is relatively low. Achieving separation requires "freezing" the equilibrium on the chromatographic timescale.
-
Causality & Solution:
-
Insufficient Interfacial Interaction: The primary cause is often a weak or non-selective interaction between the conformers and the chiral stationary phase (CSP). Polysaccharide-based or cyclodextrin-based CSPs are generally the most effective for this type of separation due to their rigid chiral cavities that can sterically differentiate between the two shapes.[5][6][7] If you are using a different type of chiral column, consider screening a cyclodextrin-based GC column or a polysaccharide-based HPLC column.
-
High Column Temperature: Higher temperatures provide more thermal energy, accelerating the interconversion between conformers and leading to peak coalescence. The most critical parameter to adjust is temperature. Lowering the column temperature significantly reduces the rate of interconversion, often allowing for baseline resolution. For GC, sub-ambient temperature programming may be necessary.
-
Mobile Phase Composition (HPLC): In HPLC, the mobile phase composition dictates selectivity. For normal-phase chromatography, a non-polar mobile phase like hexane with a small amount of an alcohol modifier (e.g., isopropanol) is a standard starting point. The type and percentage of the alcohol can dramatically alter selectivity.[6][8]
-
Incorrect Flow Rate: A flow rate that is too high may not allow sufficient time for equilibrium between the mobile and stationary phases, thereby reducing resolution. Try reducing the flow rate to approach the optimal value for your column dimension.
-
A systematic approach to method development is crucial. Below is a workflow to guide your troubleshooting process.
Caption: Troubleshooting logic for poor chromatographic resolution.
Question 2: I'm observing significant peak tailing for my R-3MCP peaks. How can I improve the peak shape?
Answer:
Peak tailing is generally caused by secondary, undesirable interactions between the analyte and the stationary phase or system components.[9]
-
Causality & Solution:
-
Active Sites: The most common cause is the presence of active sites (e.g., exposed silanols on the silica support) in the column or liner. These sites can interact strongly with the ketone's carbonyl group.
-
Solution: For GC, use a deactivated inlet liner. For HPLC, adding a small amount of a competitive agent like an acid or base to the mobile phase can mask these sites. However, be cautious as this can also alter selectivity.[10]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase (in HPLC) or is too non-volatile (in GC), it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase (HPLC) or a highly volatile solvent (GC).
-
-
Question 3: I've separated two peaks, but how do I confirm which corresponds to the equatorial and which to the axial conformer?
Answer:
Peak assignment is a critical step that requires a combination of experimental data and computational modeling. It is highly unlikely that a simple chromatographic experiment alone can provide an unambiguous assignment.
-
Computational Prediction (First Step): Use Density Functional Theory (DFT) to calculate the relative energies of the equatorial and axial conformers.[1][11] The lower energy (more stable) conformer is expected to be the more abundant one, and thus should correspond to the larger peak in your chromatogram. At room temperature, the equatorial conformer of R-3MCP is predicted to be more stable.[1]
-
Spectroscopic Confirmation: The most rigorous method is to couple the separation technique with a conformation-sensitive spectroscopic detector.
-
Vibrational Circular Dichroism (VCD): VCD is exceptionally sensitive to 3D molecular structure.[12][13] By comparing the experimental VCD spectrum of each eluting peak with the DFT-predicted VCD spectra for the equatorial and axial conformers, you can make a definitive assignment.[14]
-
Low-Temperature NMR: If you can trap each fraction after separation, you can analyze them by low-temperature NMR. The distinct chemical shifts and coupling constants for each conformer can be compared to theoretical predictions to confirm their identity.[11][15]
-
Spectroscopic & Computational Analysis
Question 4: My experimental VCD spectrum doesn't match the DFT-calculated spectrum for either conformer. What went wrong?
Answer:
Discrepancies between experimental and computed spectra are common and serve as an important checkpoint.
-
Causality & Solution:
-
Inadequate Computational Model: The choice of functional and basis set in DFT calculations is critical. For VCD, B3LYP with a basis set like aug-cc-pVDZ is a well-regarded starting point.[1] Ensure your level of theory is appropriate.
-
Solvent Effects: VCD spectra can be highly sensitive to the solvent environment.[2][3] If your experiment was run in solution, you must include a solvent model (e.g., Polarizable Continuum Model - PCM) in your DFT calculation.[1] For hydrogen-bonding solvents, explicit solvent models may be necessary for high accuracy.
-
Experimental Error: Ensure your sample concentration is correct and that the background spectrum of the solvent has been properly subtracted. Air bubbles in the sample cell can also introduce significant noise.
-
Conformational Mixture: Remember that you are likely measuring a mixture. Your experimental spectrum is a population-weighted average of the spectra of all conformers present. You may need to perform a Boltzmann averaging of your calculated spectra based on the predicted relative energies of the conformers to get a good match with your experimental data.[14]
-
Question 5: How do I accurately determine the population ratio of the conformers from my experimental data?
Answer:
Quantifying the conformer populations requires careful analysis of either resolved or overlapping signals.
-
From Resolved Peaks (Chromatography/Low-Temp NMR): This is the most straightforward method. If you have baseline-resolved peaks, the relative population is simply the ratio of the peak areas (integration). This assumes the detector response is the same for both conformers, which is a safe assumption for techniques like FID in GC or standard UV detection in HPLC.
-
From Overlapping Spectra (Spectroscopy): When signals are not fully resolved, you must use deconvolution methods.
-
Obtain high-quality calculated spectra for each pure conformer (e.g., via DFT).
-
Use a least-squares fitting algorithm to determine the linear combination of the pure calculated spectra that best reproduces the experimental spectrum. The coefficients from this fit represent the relative populations of each conformer. Temperature-dependent Raman or CD spectroscopy can be particularly useful here, as the change in peak intensities with temperature can be used to extract thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium.[3]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the dominant conformers of this compound and why?
The five-membered ring of cyclopentanone is not planar; it adopts puckered "envelope" or "twist" conformations to relieve ring strain. For 3-methylcyclopentanone, this results in two primary, low-energy conformers defined by the position of the methyl group: equatorial and axial. The equatorial conformer, where the methyl group points away from the main plane of the ring, is generally the more stable and thus more populated form at equilibrium.[1][4] This is because it minimizes steric interactions compared to the axial conformer, where the methyl group experiences greater steric hindrance with other atoms on the ring.
Q2: Can I separate the conformers using an achiral GC or HPLC column?
Generally, no. Conformers are stereoisomers that rapidly interconvert at room temperature. Achiral stationary phases separate molecules based on differences in bulk physical properties like boiling point or polarity.[16][17] Since the conformers of R-3MCP have nearly identical properties and are in rapid equilibrium, they will elute as a single, time-averaged peak on an achiral column under standard conditions. Separation is only possible on a chiral stationary phase and typically at reduced temperatures, where the rate of interconversion is slow enough relative to the speed of the chromatographic separation.[5][18]
Q3: What is the role of computational chemistry (DFT) in conformer analysis?
Computational methods, particularly Density Functional Theory (DFT), are indispensable tools that complement experimental work.[19] Their role is threefold:
-
Prediction: DFT can predict the stable geometries of all possible conformers and calculate their relative energies to estimate their populations at a given temperature.[11]
-
Assignment: It can calculate various spectroscopic properties (IR, VCD, NMR, ECD) for each individual conformer.[20][21] These predicted spectra are crucial for assigning experimental signals to specific molecular structures.
-
Understanding: By analyzing the computed structures, one can understand the non-covalent interactions (like steric hindrance) that determine the stability and properties of each conformer.
Q4: Which spectroscopic technique offers the most definitive structural information for these conformers?
While several techniques are powerful, Vibrational Circular Dichroism (VCD) is arguably the most definitive for this application.[12][22] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is exquisitely sensitive to the molecule's absolute configuration and its three-dimensional conformational structure.[13] A VCD spectrum provides a rich fingerprint with many positive and negative bands that can be directly compared with DFT predictions for unambiguous structural assignment.[14][23] While low-temperature NMR provides direct observation of distinct species, VCD can often provide detailed structural insight even from the equilibrium mixture at room temperature when combined with computation.[11][24]
Part 3: Protocols & Data
Protocol 1: Chiral Gas Chromatography (GC) Method Development
This protocol provides a starting point for separating the conformers of R-3MCP.
-
Column Selection: Begin with a cyclodextrin-based chiral stationary phase. Columns such as a 30m x 0.25mm ID column with a β-cyclodextrin derivative (e.g., Rt-βDEX series) are excellent candidates.[7]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent like dichloromethane or pentane.
-
GC Conditions Setup:
-
Injector: Set to 200 °C. Use a 1 µL injection with a high split ratio (e.g., 100:1) to avoid column overload.
-
Carrier Gas: Use Helium or Hydrogen with a constant flow rate of ~1.0 mL/min.
-
Oven Program (Crucial): Start with a low initial temperature. A suggested starting program is:
-
Hold at 35 °C for 10 minutes.
-
Ramp at 2 °C/min to 100 °C.
-
Hold at 100 °C for 5 minutes.
-
-
Detector (FID): Set to 250 °C.
-
-
Optimization:
-
If no separation is observed, decrease the initial oven temperature and the ramp rate. Sub-ambient cooling may be required.
-
If resolution is present but incomplete, try reducing the carrier gas flow rate to 0.8 mL/min to increase interaction time.
-
Once separation is achieved, the identity of the peaks must be confirmed using the methods described in the troubleshooting section (e.g., comparison of peak area to predicted conformer stability).
-
Table 1: Recommended Starting Conditions for Chiral GC Separation
| Parameter | Recommended Setting | Rationale |
| Column | β-cyclodextrin derivative (30m x 0.25mm) | Proven selectivity for cyclic ketones and their conformers.[5][7] |
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Flow Rate | 1.0 mL/min | A good starting point for efficiency; can be lowered to improve resolution. |
| Injection Mode | Split (100:1) | Prevents peak distortion from column overload. |
| Injector Temp. | 200 °C | Ensures rapid and complete vaporization of the analyte.[25] |
| Oven Program | 35°C (10 min), ramp 2°C/min to 100°C | Low initial temperature is essential to slow conformer interconversion.[5] |
| Detector | FID (Flame Ionization Detector) | Universal detector for organic compounds with high sensitivity. |
Table 2: Comparison of Spectroscopic Methods for Conformer Analysis
| Technique | Sample Requirements | Information Obtained | Key Limitations |
| VCD | Neat liquid or solution (moderate conc.) | Definitive 3D structure and absolute configuration.[12] | Requires specialized instrumentation; interpretation relies heavily on DFT calculations.[22] |
| Low-Temp NMR | Solution in deuterated solvent with low freezing point. | Direct observation of individual conformers; quantitative population analysis.[11] | Requires cryogenic capabilities; signals can be broad if interconversion is not fully stopped.[24] |
| ECD | Dilute solution. | Information on electronic transitions sensitive to conformation.[2][4] | Fewer bands than VCD, providing less structural detail. |
| Raman | Neat liquid, solid, or solution. | Vibrational modes sensitive to conformation; can be used for temp. studies.[3] | Signals can be weak; fluorescence interference can be an issue. |
Part 4: General Experimental Workflow
The successful characterization of R-3MCP conformers relies on an integrated strategy that combines computational chemistry with multiple experimental techniques.
Caption: Integrated workflow for conformer separation and identification.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectroscopic and theoretical investigation of (R)-3-methylcyclopentanone. The effect of solvent and temperature on the distribution of conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. auremn.org.br [auremn.org.br]
- 12. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. analyticaltoxicology.com [analyticaltoxicology.com]
- 17. teledynelabs.com [teledynelabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Computational methods for exploring protein conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 3-Methylcyclopentanone 99 1757-42-2 [sigmaaldrich.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 23. jascoinc.com [jascoinc.com]
- 24. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ursinus.edu [ursinus.edu]
Refinement of protocols for handling air- or moisture-sensitive reactions of (R)-(+)-3-Methylcyclopentanone
Introduction
Welcome to the technical support guide for handling (R)-(+)-3-Methylcyclopentanone in air- or moisture-sensitive reactions. As a chiral ketone, this reagent is a valuable building block in asymmetric synthesis. However, its reactivity, particularly the acidity of its α-protons, necessitates careful handling to prevent side reactions and ensure reproducibility. This guide is structured in a question-and-answer format to directly address the practical challenges and troubleshooting scenarios faced by researchers in both academic and industrial settings.
Section 1: Understanding the Core Reactivity of this compound
This section addresses the fundamental chemical properties that dictate its handling requirements.
Q1: What makes this compound sensitive in certain reaction environments?
A1: The primary source of sensitivity lies in the acidity of the protons on the carbons adjacent to the carbonyl group (the α-carbons). These α-protons can be removed by a base to form a nucleophilic intermediate called an enolate.[1][2] While this reactivity is essential for many synthetic transformations like aldol reactions and alkylations, it also presents a major challenge:
-
Moisture Sensitivity: If even trace amounts of water are present, the strong bases used to form the enolate (e.g., LDA, NaH) will react preferentially with water instead of the ketone. Similarly, any water present can protonate and quench the desired enolate intermediate once it is formed, halting the reaction.[3]
-
Air (Oxygen) Sensitivity: While the ketone itself is not pyrophoric, the enolate intermediates can be sensitive to oxidation by atmospheric oxygen, leading to undesired byproducts.
Q2: I am planning a Grignard reaction. Is the ketone itself the sensitive component?
A2: In the context of a Grignard or organolithium reaction, the primary sensitivity comes from the organometallic reagent, not the ketone. Grignard and organolithium reagents are extremely strong bases and will be rapidly destroyed by any protic source, including trace water in your solvent, on the glassware, or absorbed from the atmosphere.[4][5] The ketone must be anhydrous to prevent it from consuming the expensive organometallic reagent.
Section 2: Foundational Techniques for an Inert Atmosphere
Creating and maintaining an air- and moisture-free environment is the cornerstone of success. The two primary tools for this are the Schlenk line and the glovebox.
Q3: Should I use a Schlenk line or a glovebox for my reaction?
A3: The choice depends on the scale of your reaction and the nature of your reagents.
| Feature | Schlenk Line | Glovebox |
| Primary Use | Handling air-sensitive liquids, solutions, and reactions in glassware.[6][7] | Manipulating highly air-sensitive solids and performing entire experimental workflows in an inert environment.[8][9][10] |
| Advantages | Cost-effective, suitable for larger reaction volumes, versatile for various glassware setups.[8] | Provides the most rigorously inert atmosphere (<1 ppm O₂, H₂O), ideal for weighing solids and handling pyrophoric materials.[9][11] |
| Disadvantages | Requires more manual dexterity (e.g., cannula transfers), potential for minor leaks at joints. | Limited working space, solvent vapors can contaminate the atmosphere and purification catalysts.[9] |
| Best For... | Reactions involving Grignard reagents, enolate formations, and transfers of anhydrous solvents. | Weighing out hygroscopic bases like NaH or KHMDS, preparing NMR samples of sensitive compounds. |
Expert Tip: For maximum integrity, a combined approach is often best. Weigh sensitive solids in a glovebox, seal the flask, and then perform the reaction on a Schlenk line.[9]
Q4: How do I properly prepare my glassware to ensure it is truly dry?
A4: Adsorbed water on the surface of glassware is a common source of reaction failure.[12] Simply air-drying is insufficient. The following protocol is mandatory.
Protocol: Preparation of Glassware for Anhydrous Reactions
-
Cleaning: Thoroughly clean all glassware (reaction flask, stir bar, addition funnel, condenser) and remove any grease.
-
Oven Drying: Place the glassware in a laboratory oven at >125 °C for a minimum of 4 hours, but preferably overnight.[12][13]
-
Assembly: While still hot, assemble the apparatus quickly. For example, cap the flask with a rubber septum or attach a condenser. Use a light, even coating of vacuum grease on all ground-glass joints to ensure an airtight seal.[14]
-
Inerting on a Schlenk Line (Evacuate-Refill Cycles):
-
Securely clamp the hot, assembled glassware to the Schlenk line.[15]
-
Carefully open the stopcock to the vacuum manifold and evacuate the flask for 5-10 minutes. You may gently warm the glassware with a heat gun during this process to help desorb any remaining water.
-
Close the stopcock to the vacuum line.
-
Slowly open the stopcock to the inert gas (argon or nitrogen) manifold to backfill the flask.[15]
-
Repeat this evacuate-refill cycle a minimum of three times. This is a critical step to remove all atmospheric gases.[6][16]
-
-
Final State: Leave the glassware under a positive pressure of inert gas, which can be visualized by a steady flow of 2-3 bubbles per second from the line's oil bubbler.[14] Your system is now ready for the addition of anhydrous solvents and reagents.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]
- 3. fiveable.me [fiveable.me]
- 4. Anhydrous - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 8. novel.com.tr [novel.com.tr]
- 9. ucd.ie [ucd.ie]
- 10. inertcorp.com [inertcorp.com]
- 11. Safely handling air-sensitive products [cleanroomtechnology.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Catalyst Loading for Reactions Involving (R)-(+)-3-Methylcyclopentanone
Welcome to the Technical Support Center dedicated to the optimization of catalyst loading in reactions involving (R)-(+)-3-Methylcyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges. The following information is curated from established principles in asymmetric catalysis and reaction optimization to empower you to achieve robust and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of catalyst loading for reactions with this compound, such as asymmetric hydrogenation to the corresponding chiral alcohol or other catalytic transformations.
Issue 1: Low or No Conversion
Potential Causes and Troubleshooting Steps:
-
Insufficient Catalyst Loading: The catalyst concentration may be too low to effectively drive the reaction forward at a reasonable rate.
-
Solution: Systematically increase the catalyst loading in increments (e.g., from 0.1 mol% to 0.5 mol%, 1.0 mol%, and 2.0 mol%) to identify the optimal concentration. Monitor the reaction progress at each loading to correlate catalyst amount with conversion.
-
-
Catalyst Inactivity or Degradation: The catalyst may be inactive due to improper handling, storage, or decomposition under the reaction conditions.
-
Solution:
-
Verify Catalyst Quality: Ensure the catalyst is of high purity and from a reliable source. Impurities can act as poisons.[1]
-
Inert Atmosphere: Many asymmetric catalysts, particularly those based on transition metals like rhodium and ruthenium, are sensitive to air and moisture.[1] Conduct all manipulations of the catalyst and the reaction setup under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Fresh Catalyst: If possible, use a fresh batch of catalyst or one that has been recently purchased and stored correctly.[1]
-
-
-
Suboptimal Reaction Conditions: Temperature, pressure (for hydrogenations), and solvent can significantly impact catalyst activity.
-
Solution:
-
Temperature Optimization: Incrementally increase the reaction temperature (e.g., in 10°C intervals). Be aware that higher temperatures can sometimes negatively impact enantioselectivity.
-
Solvent Screening: The choice of solvent can influence catalyst solubility and activity. Screen a range of anhydrous solvents of varying polarity.
-
-
Issue 2: Poor Enantioselectivity (ee%)
Potential Causes and Troubleshooting Steps:
-
Incorrect Catalyst Loading: Both excessively low and high catalyst loadings can negatively impact enantioselectivity.
-
Too Low: Insufficient catalyst may result in a competitive, non-catalyzed background reaction that is not enantioselective, thereby reducing the overall ee%.
-
Too High: At higher concentrations, some catalysts can form less selective aggregates or dimers.
-
Solution: Perform a catalyst loading screen (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%) to determine the optimal loading that maximizes enantioselectivity.
-
-
Suboptimal Temperature: Enantioselectivity is often highly temperature-dependent.
-
Solution: Lowering the reaction temperature generally increases enantioselectivity by accentuating the energy difference between the diastereomeric transition states. Experiment with a range of temperatures (e.g., room temperature, 0°C, -20°C, -40°C).
-
-
Presence of Impurities: Water, oxygen, or other impurities in the substrate, solvent, or from the reaction vessel can poison the catalyst or interfere with the chiral environment.
-
Solution:
-
Purify Reagents: Use highly purified this compound and freshly distilled, anhydrous solvents.
-
Inert Conditions: Rigorously exclude air and moisture from the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the asymmetric hydrogenation of a cyclic ketone like 3-Methylcyclopentanone?
A1: A good starting point for catalyst screening in asymmetric hydrogenations is typically between 0.5 mol% and 1.0 mol%.[2] However, the optimal loading is highly dependent on the specific catalyst, substrate, and reaction conditions. It is always recommended to perform a loading optimization study for your particular system.
Q2: How can I determine the enantiomeric excess (ee%) of the product alcohol?
A2: The most common methods for determining the ee% of chiral alcohols are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[1] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[1]
Q3: My reaction is stalling before reaching full conversion. What should I do?
A3: Reaction stalling is often a sign of catalyst deactivation. Potential causes include poisoning by impurities or thermal degradation of the catalyst.
-
Troubleshooting Steps:
-
Purify all reagents and solvents rigorously.
-
Ensure a strictly inert atmosphere.
-
Consider a lower reaction temperature to prolong catalyst lifetime.
-
If feasible, a slow addition of the substrate over time may help maintain a lower concentration of any potential catalyst poisons.
-
Q4: Can side reactions occur with this compound under catalytic conditions?
A4: Yes, depending on the reaction conditions and the catalyst used, side reactions can occur. For instance, in reactions involving acidic or basic conditions, enolization of the ketone can lead to racemization at the alpha-position or aldol-type side products. In some transformations, ring-opening or rearrangement products may also be observed, although this is more common with strained ring systems.[3][4][5]
Experimental Protocols
Protocol 1: Catalyst Loading Optimization for Asymmetric Hydrogenation
This protocol provides a general workflow for optimizing catalyst loading for the asymmetric hydrogenation of this compound to the corresponding (1R,3R)- and (1S,3R)-3-methylcyclopentanol.
Materials:
-
This compound
-
Chiral catalyst (e.g., a Ru- or Rh-based complex)
-
Anhydrous, degassed solvent (e.g., methanol, isopropanol, or dichloromethane)
-
Hydrogen gas (high purity)
-
Inert gas (argon or nitrogen)
-
Standard laboratory glassware (flame-dried)
-
High-pressure reactor
Procedure:
-
Reactor Setup: Assemble a high-pressure reactor with a magnetic stir bar under an inert atmosphere.
-
Reagent Preparation: In a glovebox or under a stream of inert gas, prepare stock solutions of this compound and the chiral catalyst in the chosen anhydrous solvent.
-
Reaction Setup (Example for 1.0 mol% loading):
-
To the reactor, add the appropriate volume of the this compound stock solution.
-
Add the appropriate volume of the catalyst stock solution to achieve a 1.0 mol% loading relative to the substrate.
-
Add additional solvent to reach the desired final concentration.
-
-
Parallel Reactions: Set up parallel reactions with varying catalyst loadings (e.g., 0.1, 0.5, 2.0, and 5.0 mol%).
-
Reaction Execution:
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Stir the reaction at the desired temperature.
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or LC-MS for conversion.
-
Upon completion, carefully vent the reactor and quench the reaction.
-
Analyze the product mixture by chiral GC or HPLC to determine the enantiomeric excess (ee%).
-
-
Data Evaluation: Compare the conversion and ee% for each catalyst loading to determine the optimal condition.
Data Presentation
Table 1: Example Data for Catalyst Loading Optimization
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee%) |
| 0.1 | 24 | 45 | 92 |
| 0.5 | 12 | 98 | 95 |
| 1.0 | 6 | >99 | 96 |
| 2.0 | 4 | >99 | 94 |
| 5.0 | 2 | >99 | 90 |
Visualizations
Workflow for Troubleshooting Poor Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity in asymmetric catalysis.
Relationship Between Catalyst Loading and Reaction Parameters
Caption: Interplay between catalyst loading and key reaction parameters.
References
Mitigating the Impact of Solvent Polarity on Reaction Outcomes: A Technical Support Guide
Welcome to the Technical Support Center for navigating the complex world of solvent effects in chemical reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to solvent polarity in their experimental work. Here, we move beyond simple solvent selection charts to provide in-depth, mechanistically-grounded troubleshooting advice and practical protocols. Our goal is to empower you to not only solve immediate experimental hurdles but also to build a predictive understanding of solvent-reagent interactions.
I. Troubleshooting Guide: When Solvent Polarity Derails Your Reaction
This section addresses common issues arising from suboptimal solvent polarity and provides a systematic approach to diagnosis and resolution.
Q1: My reaction is sluggish or not proceeding at all. Could the solvent polarity be the culprit?
A1: Absolutely. Solvent polarity is a critical factor governing reaction rates.[1][2] The solvent's ability to stabilize or destabilize reactants, transition states, and intermediates directly impacts the activation energy of a reaction.[3][4]
Causality Check:
-
Analyze Your Mechanism:
-
Reactions forming charged intermediates (e.g., SN1, E1): These reactions are generally accelerated by polar protic solvents (e.g., water, ethanol, methanol).[3][5] These solvents excel at stabilizing the charged carbocation intermediates through strong dipole-dipole interactions and hydrogen bonding, thus lowering the activation energy.[3][5][6] If your SN1 reaction is slow, your solvent may not be polar enough.
-
Reactions involving charged nucleophiles (e.g., SN2): These reactions are often faster in polar aprotic solvents (e.g., acetone, DMSO, acetonitrile).[3][5] Polar protic solvents can solvate the anionic nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophilic center.[3][5][6] Polar aprotic solvents, while still solvating the cation, leave the anion relatively "naked" and more reactive.[3] A switch from a protic to an aprotic solvent can dramatically increase the rate of an SN2 reaction.[5]
-
Nonpolar reactions: Reactions where there is little change in charge between reactants and the transition state are often faster in nonpolar solvents (e.g., hexane, toluene).[1][2] Polar solvents may not effectively solvate the nonpolar species.
-
Troubleshooting Protocol:
-
Re-evaluate your solvent choice against the predicted mechanism. Is there a mismatch?
-
Conduct a small-scale solvent screen. Select a few solvents with varying polarities and proticities (see the Solvent Polarity Chart below) and run the reaction in parallel under identical conditions.
-
Monitor reaction progress carefully. Use techniques like TLC, LC-MS, or NMR to track the consumption of starting material and the formation of the product. This will provide empirical data on which solvent system is most effective.
Q2: I'm observing unexpected side products or poor selectivity. How can solvent polarity influence this?
A2: Solvent polarity can significantly alter the selectivity of a reaction by differentially stabilizing competing transition states.[3] A change in solvent can favor one reaction pathway over another, leading to a different major product.
Causality Check:
-
Competing Mechanisms: A classic example is the competition between SN1/E1 and SN2/E2 pathways. Polar protic solvents favor SN1/E1 by stabilizing the carbocation intermediate, while polar aprotic or nonpolar solvents can favor SN2/E2 pathways.
-
Chemoselectivity: If your substrate has multiple reactive sites, the solvent can influence which site is more readily attacked. A polar solvent might favor the reaction at a more polar functional group, and vice-versa.
-
Stereoselectivity: The solvation of the transition state can influence the stereochemical outcome of a reaction. A bulkier solvent might sterically hinder one face of a molecule, leading to a higher diastereomeric or enantiomeric excess.
Troubleshooting Protocol:
-
Identify potential side reactions. What are the plausible alternative pathways for your reactants?
-
Analyze the polarity of the transition states for both the desired and undesired pathways. A solvent that selectively stabilizes the transition state of the desired reaction will improve selectivity.
-
Systematically vary the solvent. Test a range of solvents, including those with different hydrogen-bonding capabilities, to see how the product ratio changes.
-
Consider solvent mixtures. Sometimes, a mixture of two or more solvents can provide the optimal balance of polarity and solvation properties to maximize the desired product's yield.[7]
Q3: My product is difficult to isolate or purify. Could the solvent be the problem?
A3: Yes, the choice of solvent has significant implications for downstream processing.[8][9]
Causality Check:
-
Boiling Point: A solvent with a boiling point too close to that of your product will make separation by distillation difficult.[8][9] Conversely, a very high-boiling solvent can be difficult to remove completely, leading to product contamination.[10]
-
Solubility: The ideal reaction solvent may not be the best for purification. Your product should have good solubility in the reaction solvent but may require a different solvent system for crystallization or chromatography.
-
Work-up Complications: Some solvents can form azeotropes with water or other work-up reagents, complicating extractions. Others might be miscible with water, making aqueous work-ups challenging.[9]
Troubleshooting Protocol:
-
Review the physical properties of your solvent and product. Pay close attention to boiling points and solubility data.
-
Plan your purification strategy before starting the reaction. This will help you choose a solvent that is compatible with your intended purification method.
-
Perform a "mock" work-up. Before running the full-scale reaction, test the extraction and separation properties of your chosen solvent with a small amount of your starting material or a similar compound.
II. Frequently Asked Questions (FAQs)
Q4: What is the best way to quantify solvent polarity?
A4: While dielectric constant is a common measure, it doesn't tell the whole story.[3] Empirical scales based on solvatochromic dyes, which change color in response to solvent polarity, provide a more comprehensive measure of the overall solvation capability.[11]
One of the most widely used scales is the ET(30) scale , based on Reichardt's dye.[12][13] The ET(30) value is the molar transition energy of the dye in a particular solvent and reflects the solvent's ability to stabilize the dye's zwitterionic ground state.[12]
Data Presentation: Solvent Polarity Scales
| Solvent | Dielectric Constant (ε) | ET(30) (kcal/mol) | Classification |
| n-Hexane | 1.9 | 31.0 | Nonpolar |
| Toluene | 2.4 | 33.9 | Nonpolar |
| Diethyl Ether | 4.3 | 34.5 | Nonpolar |
| Tetrahydrofuran (THF) | 7.5 | 37.4 | Polar Aprotic |
| Acetone | 21 | 42.2 | Polar Aprotic |
| Dichloromethane (DCM) | 9.1 | 40.7 | Polar Aprotic |
| Acetonitrile (ACN) | 37.5 | 45.6 | Polar Aprotic |
| Dimethylformamide (DMF) | 38 | 43.2 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 47 | 45.1 | Polar Aprotic |
| Ethanol | 24.3 | 51.9 | Polar Protic |
| Methanol | 32.6 | 55.4 | Polar Protic |
| Water | 78.5 | 63.1 | Polar Protic |
Data compiled from various sources.[14][15]
Q5: How do I perform an effective solvent screening experiment?
A5: A systematic approach is key to obtaining meaningful results from a solvent screen.[7]
Experimental Protocol: Parallel Solvent Screening
-
Select a diverse set of solvents. Choose 6-8 solvents that span a range of polarities and proticities (refer to the table above). Include common nonpolar, polar aprotic, and polar protic solvents.
-
Set up parallel reactions. In an array of reaction vials or a parallel synthesizer, add the starting materials and reagents to each vial.
-
Add the solvents. Dispense an equal volume of each selected solvent to the respective vials.
-
Maintain identical reaction conditions. Ensure all reactions are run at the same temperature and for the same duration. Stirring should also be consistent across all vials.
-
Monitor the reactions. At regular intervals, take a small aliquot from each reaction and analyze it by a suitable method (e.g., TLC, LC-MS, GC-MS).
-
Quench and analyze the final time point. After the designated reaction time, quench all reactions simultaneously and analyze the crude reaction mixtures to determine conversion and product distribution.
Visualization: Solvent Screening Workflow
Caption: A systematic workflow for conducting a parallel solvent screening experiment.
Q6: Are there computational tools that can help predict solvent effects?
A6: Yes, computational chemistry offers powerful tools for in silico solvent screening.[7] Models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict thermodynamic properties of solutes in various solvents, helping to rank potential candidates before extensive experimental work.[7][16][17] These methods can significantly accelerate the solvent selection process and reduce experimental costs.[16][17] Machine learning models are also being developed to predict solvent performance based on molecular descriptors.[16][17][18]
Visualization: In Silico vs. Experimental Screening
Caption: The relationship between in silico and experimental solvent screening methods.
III. Concluding Remarks
The influence of solvent polarity on reaction outcomes is a multifaceted phenomenon that requires a deep understanding of reaction mechanisms and solute-solvent interactions.[19] By adopting a systematic, evidence-based approach to troubleshooting and solvent selection, researchers can effectively mitigate the negative impacts of solvent polarity and optimize their synthetic routes. This guide provides a foundational framework for this process, but it is crucial to remember that each reaction system is unique. Careful experimentation, guided by sound chemical principles, will always be the key to success.
IV. References
-
Okumu, S. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Chemistry, 3(1), 24-32. --INVALID-LINK--
-
Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. --INVALID-LINK--
-
Wikipedia. (n.d.). Solvent effects. --INVALID-LINK--
-
Okumu, S. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Semantic Scholar. --INVALID-LINK--
-
Chemistry LibreTexts. (2019, June 5). Chapter 13.1: Factors that Affect Reaction Rates. --INVALID-LINK--
-
Labforward. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. --INVALID-LINK--
-
Chemistry Docs. (2025, July 8). Solvent Selection in Organic Chemistry Labs: What You Need to Know. --INVALID-LINK--
-
Vafazadeh, R., & Mohammad-Ebrahim, M. (2015). Quantitative Measures of Solvent Polarity. Chemical Reviews, 115(16), 8484–8527. --INVALID-LINK--
-
Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions? --INVALID-LINK--
-
MDPI. (n.d.). Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. --INVALID-LINK--
-
uHPLCs. (2023, November 3). How to Solve the "Solvent Effect" in HPLC. --INVALID-LINK--
-
ACS Green Chemistry Institute. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent? --INVALID-LINK--
-
Wu, M., Wu, F., Luan, H. L., et al. (2005). Study on the empirical parameter of solvent polarity - The E T(30) scale of carbonate using Reichardt's Dye. Acta Chimica Sinica, 63(9), 787-790. --INVALID-LINK--
-
3DS Blog. (2023, January 18). In Silico Solvent Screening: A Promising Way to Greener Solvents and More Sustainable Processes. --INVALID-LINK--
-
Chemistry LibreTexts. (2024, May 20). 1.14.9: Extrathermodynamics - Solvent Polarity. --INVALID-LINK--
-
MDPI. (2023, August 2). Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling. --INVALID-LINK--
-
PubMed Central. (n.d.). Solvent Screening for Separation Processes Using Machine Learning and High-Throughput Technologies. --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. --INVALID-LINK--
-
ResearchGate. (n.d.). Framework for solvent screening and Design. --INVALID-LINK--
-
Dadashi-Silab, S., et al. (2014). Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis. Analytical Methods, 6(20), 8195-8201. --INVALID-LINK--
-
Reddit. (2017, December 19). Any recommendations on guides to basic solvent choices for organic molecules? --INVALID-LINK--
-
Solubility of Things. (n.d.). Strategies for Organic Synthesis. --INVALID-LINK--
-
Canadian Science Publishing. (n.d.). Reichardt's dye: the NMR story of the solvatochromic betaine dye. --INVALID-LINK--
-
ResearchGate. (2025, August 7). Solvents in organic synthesis: Replacement and multi-step reaction systems. --INVALID-LINK--
-
MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. --INVALID-LINK--
-
Organomation. (n.d.). Solvent Extraction Techniques. --INVALID-LINK--
-
American Chemical Society Publications. (2022, February 4). Solvation Effects in Organic Chemistry. --INVALID-LINK--
-
Semantic Scholar. (1991, December 5). Design and optimization in organic synthesis. --INVALID-LINK--
-
Ahmed, I., et al. (2017). Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1735-1740. --INVALID-LINK--
-
ResearchGate. (2025, August 7). Method for selection of solvents for promotion of organic reactions. --INVALID-LINK--
-
Chemistry LibreTexts. (2022, October 4). 4.7: Solvent Effects. --INVALID-LINK--
-
The Journal of Organic Chemistry. (2021, October 15). Enabling Techniques for Organic Synthesis. --INVALID-LINK--
-
YouTube. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. --INVALID-LINK--
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. --INVALID-LINK--
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. --INVALID-LINK--
-
ElectronicsAndBooks. (n.d.). Analysis of Solvent Effects on the Kinetics of Reactions in Solution Using Kirkwood-Buff Integral Functions: Alkaline Hydrolysis. --INVALID-LINK--
-
ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions. --INVALID-LINK--
-
The Importance of Solubility for New Drug Molecules. (2020, May 11). --INVALID-LINK--
-
ResearchGate. (2025, August 9). Understanding the effect of solvent polarity on the habit modification of monoclinic paracetamol in terms of molecular recognition at the solvent crystal/interface. --INVALID-LINK--
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uhplcs.com [uhplcs.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. In Silico Solvent Screening: A Promising Way to Greener Solvents and More Sustainable Processes - Dassault Systèmes blog [blog.3ds.com]
- 8. thecalculatedchemist.com [thecalculatedchemist.com]
- 9. Topics in Organic Chemistry: Solvent Selection in Organic Chemistry Labs: What You Need to Know [chemistrywithdrsantosh.com]
- 10. How To [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Study on the empirical parameter of solvent polarity - The E >T>(30) scale of carbonate using Reichardt's Dye - Beijing Institute of Technology [pure.bit.edu.cn]
- 16. Solvent Screening for Separation Processes Using Machine Learning and High-Throughput Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of (R)-(+)-3-Methylcyclopentanone and its (S)-Enantiomer: A Technical Guide for Researchers
In the realm of stereochemistry, the subtle yet profound differences between enantiomers—non-superimposable mirror-image isomers—govern their interactions with other chiral entities, leading to distinct biological activities and applications. This guide provides a comprehensive comparative analysis of the (R)-(+)- and (S)-(-)-enantiomers of 3-methylcyclopentanone, a versatile chiral building block. Designed for researchers, scientists, and professionals in drug development, this document delves into their synthesis, chiroptical properties, and potential applications, supported by experimental data and detailed analytical protocols.
The Significance of Chirality in 3-Methylcyclopentanone
3-Methylcyclopentanone possesses a single stereocenter at the third carbon atom of the cyclopentanone ring, giving rise to two enantiomeric forms: (R)-3-methylcyclopentanone and (S)-3-methylcyclopentanone. The spatial arrangement of the methyl group at this chiral center dictates the molecule's "handedness," a critical factor in its recognition by chiral receptors and enzymes in biological systems. This distinction is paramount in fields such as asymmetric synthesis, where enantiomerically pure starting materials are essential for the construction of complex chiral molecules like pharmaceuticals and natural products.
Physicochemical and Chiroptical Properties: A Comparative Overview
The enantiomers of 3-methylcyclopentanone share identical physical properties such as boiling point, density, and refractive index in a non-chiral environment.[1] However, their interaction with plane-polarized light, a chiroptical property, is equal in magnitude but opposite in direction.[2]
| Property | (R)-(+)-3-Methylcyclopentanone | (S)-(-)-3-Methylcyclopentanone | Racemic (±)-3-Methylcyclopentanone |
| Molecular Formula | C₆H₁₀O | C₆H₁₀O | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol | 98.14 g/mol | 98.14 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 143-144 °C | 143-144 °C | 145 °C |
| Density (25 °C) | 0.914 g/mL | 0.914 g/mL | 0.913 g/mL |
| Refractive Index (20 °C) | n20/D 1.434 | n20/D 1.434 | n20/D 1.434 |
| Specific Rotation [α]²³/D | +148° (c = 4.5 in methanol)[3] | -148° (c = 4.5 in methanol) (inferred) | 0° |
Enantioselective Synthesis: Crafting Chiral Purity
The preparation of enantiomerically pure 3-methylcyclopentanone is a key challenge and a significant area of research in organic synthesis. While various methods exist for the synthesis of the racemic mixture, enantioselective approaches are crucial for obtaining the individual (R) and (S) forms.
Synthesis of Racemic 3-Methylcyclopentanone: A common laboratory-scale synthesis involves the intramolecular cyclization of 4-oxohexanoyl chloride, which can be prepared from levulinic acid. Another approach involves the catalytic hydrogenation of 3-methyl-2-cyclopenten-1-one.[4] Industrial-scale synthesis can be achieved through the catalytic conversion of 5-hydroxymethyl furfural.[5]
Enantioselective Synthesis:
-
This compound: Asymmetric synthesis of this enantiomer can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. For instance, the kinetic resolution of racemic 3-methylcyclopentanone using lipases can selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer in high enantiomeric excess.
-
(S)-(-)-3-Methylcyclopentanone: The synthesis of the (S)-enantiomer can be approached through similar enantioselective strategies. For example, the asymmetric reduction of 3-methyl-2-cyclopenten-1-one using a chiral catalyst system can yield the (S)-alcohol, which can then be oxidized to the desired ketone.[6] Furthermore, biocatalytic approaches using whole cells of microorganisms like Rhodococcus erythropolis have shown promise in the dynamic enantioconvergent desaturation of related lactones, a strategy that could potentially be adapted for the synthesis of (S)-3-methylcyclopentanone.[7]
Biological Activity: An Area of Emerging Interest
While extensive comparative studies on the biological activities of the individual enantiomers of 3-methylcyclopentanone are not widely available in the public domain, research on related cyclopentanone derivatives suggests that stereochemistry plays a crucial role in their biological function. Studies on 3-methylcyclopentanone derivatives have indicated potential antibacterial activity.[8] For instance, certain epoxy derivatives of 3-methylcyclopentanone have demonstrated significant antibacterial properties.[4] However, a direct comparison of the antibacterial efficacy of (R)- and (S)-3-methylcyclopentanone is a promising area for future investigation. The differential interaction of each enantiomer with chiral biological targets such as enzymes and receptors is expected, which could translate to variations in their pharmacological or toxicological profiles.
Applications in Research and Development
The primary application of enantiomerically pure (R)- and (S)-3-methylcyclopentanone lies in their use as chiral building blocks in asymmetric synthesis. Their defined stereochemistry makes them invaluable starting materials for the synthesis of a wide range of complex molecules with specific stereochemical requirements, including:
-
Pharmaceuticals: As precursors to chiral drugs, where a single enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.
-
Natural Products: In the total synthesis of natural products with complex stereochemistry.
-
Agrochemicals: For the development of pesticides and herbicides with improved efficacy and reduced environmental impact.
-
Flavor and Fragrance: As chiral synthons for the creation of specific aroma compounds.
Experimental Protocols: Chiral Separation of Enantiomers
The analytical separation of the (R) and (S) enantiomers of 3-methylcyclopentanone is critical for determining enantiomeric purity and for monitoring the progress of enantioselective reactions. Chiral gas chromatography (GC) is a powerful technique for this purpose due to the volatility of the compound.
Protocol: Chiral Gas Chromatography (GC) for the Separation of 3-Methylcyclopentanone Enantiomers
This protocol is adapted from established methods for the chiral separation of structurally similar cyclic ketones, such as 3-methyl-2-cyclopenten-1-one.[9]
1. Instrumentation and Consumables:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: A cyclodextrin-based column is recommended for its ability to form transient diastereomeric complexes with the enantiomers. A suitable choice would be a Rt-βDEXsm or a similar column with a β-cyclodextrin derivative as the stationary phase.[10]
-
Carrier Gas: High-purity hydrogen or helium.
-
Syringes and Vials: Appropriate for GC injection.
-
Solvent: Hexane or another suitable non-polar solvent.
2. Sample Preparation:
-
Prepare a stock solution of the racemic 3-methylcyclopentanone mixture at a concentration of 1 mg/mL in hexane.
-
If analyzing a reaction mixture or a sample of unknown concentration, perform a series of dilutions to find an optimal concentration that avoids column overload.
3. GC Method Parameters:
-
Injector Temperature: 220 °C
-
Detector Temperature: 220 °C
-
Oven Temperature Program:
-
Initial Temperature: 50 °C
-
Hold Time: 1 minute
-
Ramp Rate: 2 °C/minute
-
Final Temperature: 180 °C
-
Final Hold Time: 10 minutes
-
-
Carrier Gas Flow Rate: Set to an optimal linear velocity for the chosen carrier gas (e.g., ~40 cm/sec for hydrogen).
-
Injection Volume: 1 µL
-
Split Ratio: Adjust as necessary to achieve sharp peaks (e.g., 50:1).
4. Data Analysis:
-
Integrate the peak areas for the two separated enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Causality Behind Experimental Choices:
-
Chiral Column: The use of a cyclodextrin-based chiral stationary phase is the cornerstone of this separation. The chiral cavities of the cyclodextrin molecules provide a chiral environment where the two enantiomers can form transient diastereomeric complexes with slightly different stabilities, leading to different retention times.
-
Temperature Program: The slow temperature ramp allows for the effective resolution of the enantiomers, which often have very similar boiling points. The initial low temperature enhances the interaction with the stationary phase, while the gradual increase in temperature facilitates elution.
-
FID Detector: The Flame Ionization Detector is a robust and sensitive detector for organic compounds like 3-methylcyclopentanone, providing a response that is proportional to the mass of the analyte.
Visualization of the Analytical Workflow
Caption: Workflow for the chiral GC separation and analysis of 3-methylcyclopentanone enantiomers.
Conclusion
The (R)-(+)- and (S)-(-)-enantiomers of 3-methylcyclopentanone, while possessing identical physical properties in a non-chiral context, exhibit distinct chiroptical properties and are expected to have different biological activities. Their primary value lies in their application as enantiomerically pure building blocks for the asymmetric synthesis of complex chiral molecules. The ability to reliably synthesize and analytically separate these enantiomers is crucial for advancing research in medicinal chemistry, natural product synthesis, and materials science. The provided experimental protocol for chiral GC analysis offers a robust method for the quality control and characterization of these important chiral synthons. Further investigation into the comparative biological activities of these enantiomers will undoubtedly unveil new opportunities for their application in drug discovery and development.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. submission.als-journal.com [submission.als-journal.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. 3-Methylcyclopentanone | 1757-42-2 | FM05641 | Biosynth [biosynth.com]
- 10. gcms.cz [gcms.cz]
A Researcher's Guide to Validating Theoretical Models for (R)-(+)-3-Methylcyclopentanone Spectra
In the landscape of stereochemical analysis, the accurate assignment of absolute configuration is paramount. Chiroptical spectroscopy, encompassing techniques like Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), offers a powerful, non-destructive alternative to traditional crystallographic methods. However, the interpretation of these spectra heavily relies on theoretical modeling, primarily through quantum chemical calculations. This guide provides a comprehensive comparison of theoretical models for predicting the chiroptical spectra of (R)-(+)-3-Methylcyclopentanone, a chiral ketone that serves as an excellent model system due to its conformational flexibility. We will delve into the nuances of experimental best practices, the intricacies of computational methodologies, and a critical evaluation of their predictive power, offering field-proven insights for researchers, scientists, and drug development professionals.
The Crucial Role of Conformational Analysis
This compound exists as a mixture of conformers at room temperature, primarily the equatorial and axial forms, with the equatorial conformer being the most stable.[1][2] The relative populations of these conformers are influenced by factors such as solvent and temperature, which in turn significantly impacts the observed chiroptical spectra.[3][4] Therefore, any robust theoretical validation must begin with a thorough conformational analysis to determine the equilibrium populations of the contributing conformers. This is typically achieved by calculating the relative free energies of the optimized geometries of all possible conformers.
Experimental Protocols: Acquiring High-Fidelity Spectra
The foundation of any theoretical model validation is high-quality experimental data. Here, we outline the essential steps for acquiring VCD, ECD, and ORD spectra for this compound.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent, such as carbon tetrachloride (CCl4), at a concentration that provides an optimal absorbance in the infrared (IR) region of interest (typically 1-5% w/v).[1][5] The choice of solvent is critical as it can influence conformational equilibria.[1]
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module. This setup typically includes a photoelastic modulator (PEM) to modulate the polarization of the IR beam.[6]
-
Data Acquisition: Record the VCD and IR spectra simultaneously. It is crucial to acquire a baseline spectrum of the pure solvent under identical conditions to subtract its contribution from the sample spectrum.[5]
-
Data Processing: The resulting VCD spectrum is typically presented as the difference in absorbance between left and right circularly polarized light (ΔA).
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) Spectroscopy
-
Sample Preparation: Prepare dilute solutions of this compound in a UV-transparent solvent, such as cyclohexane or methanol.[3][4] Concentration should be optimized to yield an absorbance of approximately 1 in the UV-Vis region.
-
Instrumentation: Employ a dedicated CD spectrometer for ECD measurements and a polarimeter for ORD measurements. Modern CD spectrometers can often measure both ECD and ORD.
-
Data Acquisition: For ECD, scan the wavelength range covering the electronic transitions of the molecule (e.g., the n → π* transition of the carbonyl group, which for 3-methylcyclopentanone appears around 280-320 nm).[7] For ORD, measure the optical rotation at various wavelengths, often including the sodium D-line (589 nm).[5]
-
Data Processing: ECD spectra are typically plotted as molar ellipticity [θ] or differential molar extinction coefficient (Δε) versus wavelength. ORD data is presented as specific rotation [α] versus wavelength.
Theoretical Modeling: A Computational Workflow
The prediction of chiroptical spectra involves a multi-step computational workflow. The accuracy of the final predicted spectrum is contingent on the judicious choice of theoretical methods at each stage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectroscopic and theoretical investigation of (R)-3-methylcyclopentanone. The effect of solvent and temperature on the distribution of conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of (R)-(+)-3-Methylcyclopentanone for Pharmaceutical and Fine Chemical Synthesis
(R)-(+)-3-Methylcyclopentanone is a valuable chiral building block in the synthesis of a variety of biologically active molecules and fine chemicals. Its defined stereocenter makes it a crucial intermediate in the development of pharmaceuticals and fragrances. The efficient and stereoselective synthesis of this compound is, therefore, of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of three distinct and effective synthetic strategies to obtain this compound: enzymatic kinetic resolution, asymmetric conjugate addition, and synthesis from the chiral pool. Each route is evaluated based on its efficiency, stereoselectivity, and practical applicability, supported by detailed experimental protocols and mechanistic insights.
Route 1: Enzymatic Kinetic Resolution of a Diol Precursor
Enzymatic kinetic resolution is a powerful and environmentally benign method for the separation of enantiomers. This approach utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, a suitable precursor is a racemic trans-1,2-diol, which can be resolved to furnish the desired enantiomerically enriched diol.
Mechanistic Rationale
The kinetic resolution of racemic diols via lipase-catalyzed acylation relies on the enzyme's ability to selectively acylate one enantiomer at a much faster rate than the other.[1] The active site of the lipase, often a serine hydrolase, forms a chiral pocket that preferentially binds one enantiomer of the substrate in an orientation suitable for catalysis.[1] In the presence of an acyl donor, such as vinyl acetate, the enzyme selectively transfers the acetyl group to one of the hydroxyl groups of the preferred enantiomer, yielding a monoacetate and leaving the unreacted enantiomeric diol in high enantiomeric excess.
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-trans-3-Methyl-1,2-cyclopentanediol
This protocol is adapted from a similar lipase-catalyzed resolution of a functionalized cyclopentane-trans-1,2-diol.[2]
-
Preparation of Racemic Diol: Racemic (±)-trans-3-Methyl-1,2-cyclopentanediol is synthesized from 3-methylcyclopentene via epoxidation followed by acid-catalyzed hydrolysis.
-
Enzymatic Resolution:
-
To a solution of racemic (±)-trans-3-Methyl-1,2-cyclopentanediol (1.0 equiv.) in tert-butyl methyl ether (t-BuOMe), is added vinyl acetate (1.5 equiv.).
-
Immobilized Pseudomonas cepacia lipase (Amano PS-IM) is added (typically 50-100 mg per gram of substrate).
-
The suspension is stirred at a controlled temperature (e.g., 30 °C) and the reaction is monitored by chiral GC or HPLC.
-
-
Work-up and Separation:
-
Upon reaching approximately 50% conversion, the enzyme is filtered off.
-
The solvent is removed under reduced pressure.
-
The resulting mixture of the monoacetate and the unreacted diol is separated by column chromatography on silica gel.
-
-
Oxidative Cleavage:
-
The purified, enantiomerically enriched (-)-diol is then subjected to oxidative cleavage using a suitable reagent like sodium periodate (NaIO₄) to yield the chiral aldehyde-acid.
-
-
Cyclization and Decarboxylation: The intermediate is then cyclized and decarboxylated to afford this compound.
Data Summary
| Step | Product | Yield | Enantiomeric Excess (e.e.) |
| Enzymatic Resolution | (-)-trans-3-Methyl-1,2-cyclopentanediol | ~45-50% | >95% |
| Enzymatic Resolution | (+)-monoacetate | ~45-50% | >95% |
| Overall Synthesis | This compound | Moderate | >95% |
Note: Yields and e.e. are estimated based on similar reported procedures.[2]
Caption: Workflow for the synthesis of this compound via enzymatic kinetic resolution.
Route 2: Asymmetric Conjugate Addition
Asymmetric conjugate addition is a highly effective method for the enantioselective formation of carbon-carbon bonds.[3] This strategy involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst or with the use of a chiral auxiliary. For the synthesis of this compound, a methyl group is introduced stereoselectively at the β-position of a cyclopentenone precursor.
Mechanistic Rationale
In this approach, a chiral ligand coordinates to a metal center (e.g., copper or rhodium), creating a chiral environment around the metal.[3] The organometallic reagent, such as a methyl cuprate, is then delivered to the β-carbon of the enone from the less sterically hindered face of the catalyst-substrate complex. This facial selectivity, dictated by the chiral ligand, results in the formation of one enantiomer of the product in excess. Alternatively, a chiral auxiliary can be temporarily attached to the substrate to direct the incoming nucleophile.[4]
Experimental Protocol: Copper-Catalyzed Asymmetric Conjugate Addition of a Methyl Group
This protocol is based on established methods for the asymmetric conjugate addition of organocuprates to enones.[5]
-
Preparation of the Chiral Catalyst: A chiral ligand, such as a derivative of (S)-BINAP or a chiral phosphoramidite, is reacted with a copper(I) salt (e.g., CuI) to form the active catalyst in situ.
-
Conjugate Addition:
-
To a solution of the copper catalyst in a suitable solvent (e.g., THF or toluene) at low temperature (e.g., -78 °C), is added a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, to form the chiral methyl cuprate.
-
A solution of 2-cyclopenten-1-one is then added dropwise to the reaction mixture.
-
The reaction is stirred at low temperature until completion, as monitored by TLC.
-
-
Work-up and Purification:
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Data Summary
| Step | Product | Yield | Enantiomeric Excess (e.e.) |
| Asymmetric Conjugate Addition | This compound | High | Up to 95% |
Note: Yield and e.e. are based on similar reported procedures for asymmetric conjugate additions to cyclic enones.[5]
Caption: Workflow for the synthesis of this compound via asymmetric conjugate addition.
Route 3: Synthesis from the Chiral Pool
The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. (R)-(+)-Pulegone, a major component of pennyroyal oil, is an attractive chiral starting material for the synthesis of this compound due to its inherent stereochemistry.[6]
Mechanistic Rationale
The synthetic sequence from (R)-(+)-pulegone involves a series of well-established chemical transformations to modify the carbon skeleton and functional groups while retaining the crucial stereocenter. The key steps typically involve oxidative cleavage of the double bond within the pulegone ring system, followed by intramolecular cyclization to form the desired five-membered ring.
Experimental Protocol: Synthesis from (R)-(+)-Pulegone
-
Ozonolysis of (R)-(+)-Pulegone:
-
A solution of (R)-(+)-pulegone in a suitable solvent (e.g., dichloromethane/methanol) is cooled to -78 °C.
-
Ozone is bubbled through the solution until a blue color persists.
-
The reaction is then quenched with a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to work up the ozonide.
-
-
Intramolecular Aldol Condensation:
-
The resulting keto-aldehyde is treated with a base (e.g., sodium hydroxide or potassium carbonate) to induce an intramolecular aldol condensation, forming a five-membered ring intermediate.
-
-
Decarboxylation and Reduction:
-
The aldol product is then decarboxylated upon heating.
-
The resulting enone is subsequently reduced, for example, through catalytic hydrogenation, to yield this compound.
-
Data Summary
| Step | Product | Yield | Enantiomeric Purity |
| Overall Synthesis | This compound | Good | High (retains chirality of starting material) |
Note: Yields are generally good for these well-established reactions.
References
- 1. jocpr.com [jocpr.com]
- 2. Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of (R)-muscone by enantioselective addition of chiral methyl cuprate to (E)-2-cyclopentadecen-1-one - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Pulegone: An Emerging Oxygenated Cyclic Monoterpene Ketone Scaffold Delineating Synthesis, Chemical Reactivity, and Biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to (R)-(+)-3-Methylcyclopentanone: A Comparative Analysis of Experimental and Calculated Chiroptical Data
Welcome to a detailed examination of (R)-(+)-3-Methylcyclopentanone (R3MCP), a molecule that serves as an exemplary case study for the stereochemical analysis of flexible chiral compounds. For researchers in medicinal chemistry and natural product synthesis, the unambiguous assignment of absolute configuration is a non-negotiable prerequisite for understanding biological activity. Chiroptical spectroscopy, encompassing techniques like Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), provides a powerful suite of tools for this purpose, especially when experimental measurements are synergistically combined with quantum mechanical calculations.
This guide moves beyond a simple recitation of data. It is designed to provide you, a fellow scientist, with an in-depth understanding of the causality behind the experimental and computational choices we make. We will explore not only what the data shows but why it manifests as it does, focusing on the critical interplay between molecular conformation and chiroptical response. The core challenge with R3MCP lies in its conformational flexibility, which directly impacts its interaction with polarized light. By dissecting this challenge, we can establish a robust, self-validating workflow for assigning the absolute configuration of similarly complex molecules.
The Decisive Factor: Conformational Equilibrium
This compound does not exist as a single, rigid structure in solution. Instead, it is a dynamic equilibrium of multiple conformers. For practical purposes, this equilibrium is dominated by two pseudo-enantiomeric envelope conformations, distinguished by the position of the methyl group: equatorial or axial.[1][2] The experimentally observed chiroptical spectrum is a Boltzmann-weighted average of the spectra of these individual conformers. Therefore, any meaningful comparison between experiment and theory must begin with an accurate understanding of this conformational landscape.
The energy difference between the equatorial and axial conformers is small, and their relative populations are sensitive to factors like solvent and temperature.[1][3] Various studies have determined the equatorial conformer to be the major component, with reported equatorial-to-axial population ratios ranging from approximately 87:13 to 70:30 at room temperature.[1] This conformational heterogeneity is the central reason why a multi-technique, theory-supported approach is essential for a confident stereochemical assignment.
Caption: The conformational equilibrium between the major equatorial and minor axial forms of R3MCP dictates the final observed chiroptical spectrum.
Part 1: Experimental Protocols for Chiroptical Measurement
The acquisition of high-quality, reproducible chiroptical data is the bedrock of any stereochemical analysis. The following protocols are designed to be self-validating systems, minimizing artifacts and ensuring data integrity.
Experimental Workflow Overview
Caption: A generalized workflow for acquiring experimental chiroptical data, from sample preparation to final processed spectrum.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations.[4] It provides a rich fingerprint of a molecule's 3D structure.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a VCD module, typically including a linear polarizer, a photoelastic modulator (PEM), and a low-noise detector (e.g., MCT).[5][6]
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a spectroscopic grade, non-polar solvent like carbon tetrachloride (CCl₄) to a concentration of approximately 0.1 M. Causality: Non-polar solvents minimize intermolecular interactions that can perturb the conformational equilibrium and complicate spectral interpretation. CCl₄ is transparent in large regions of the mid-IR.
-
Use a demountable cell with BaF₂ windows and a pathlength of ~100 µm.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty spectrometer.
-
Collect a solvent baseline spectrum using the cell filled with pure CCl₄.
-
Collect the sample spectrum under identical conditions (e.g., 4 cm⁻¹ resolution, 4-6 hours of collection time). Causality: VCD signals are very weak (10⁻⁴ to 10⁻⁵ absorbance units), requiring extended signal averaging to achieve an adequate signal-to-noise ratio.[6]
-
-
Data Processing:
-
Subtract the solvent spectrum from the sample spectrum to obtain the final VCD and IR absorption spectra.
-
Electronic Circular Dichroism (ECD) Spectroscopy
ECD observes the differential absorption of circularly polarized UV-Vis light by chiral molecules, corresponding to electronic transitions.[7] For ketones like R3MCP, the n→π* transition of the carbonyl chromophore is particularly informative.[2]
-
Instrumentation: A dedicated CD spectropolarimeter.
-
Sample Preparation:
-
Prepare a dilute solution of R3MCP in a UV-transparent solvent like cyclohexane or methanol. Concentration should be adjusted to yield a maximum absorbance of ~1.0 in the region of interest.
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent-filled cuvette.
-
Record the sample spectrum over the desired wavelength range (e.g., 250-400 nm).
-
For detailed analysis, temperature-dependent ECD spectra can be acquired to study the thermodynamics of the conformational equilibrium.[2]
-
-
Data Processing:
-
After baseline subtraction, convert the raw data (ellipticity in millidegrees) to molar circular dichroism (Δε in M⁻¹cm⁻¹).
-
Optical Rotatory Dispersion (ORD) / Specific Rotation
ORD measures the change in the angle of optical rotation as a function of wavelength.[8][9] A single-wavelength measurement, typically at the sodium D-line (589 nm), is reported as the specific rotation [α]D.
-
Instrumentation: A polarimeter.
-
Sample Preparation:
-
Prepare solutions of R3MCP at several different concentrations in a chosen solvent (e.g., CCl₄, CH₃OH).[1]
-
-
Data Acquisition:
-
Measure the optical rotation for each solution and the pure solvent.
-
-
Data Processing:
-
Calculate the specific rotation for each concentration.
-
Extrapolate the specific rotation to infinite dilution to determine the intrinsic rotation, which minimizes effects of self-association.[1]
-
Part 2: Computational Workflow for Chiroptical Prediction
Quantum mechanical calculations are indispensable for interpreting experimental spectra. They allow us to assign spectral features to specific molecular motions or electronic transitions and, most importantly, to link the spectrum to a specific absolute configuration. The workflow is a multi-step process where the quality of the output is critically dependent on the rigor of each step.
Caption: The sequential process for calculating chiroptical spectra, from initial conformational search to the final Boltzmann-averaged result.
-
Step 1: Conformational Search: The potential energy surface of R3MCP is explored using a low-cost method (e.g., molecular mechanics) to identify all possible low-energy conformers.
-
Step 2: Geometry Optimization and Frequency Calculation: Each identified conformer is then subjected to a full geometry optimization and frequency calculation using a more robust method, typically Density Functional Theory (DFT).
-
Method of Choice: The B3LYP functional paired with a large basis set like aug-cc-pVDZ has proven effective for vibrational properties and specific rotation of R3MCP.[1] Causality: Large, diffuse basis sets like aug-cc-pVDZ are crucial for accurately describing the subtle electronic effects that govern chiroptical phenomena.
-
Validation: The absence of imaginary frequencies confirms that a true energy minimum has been found for each conformer. The calculated Gibbs free energies are used to determine the theoretical Boltzmann populations at a given temperature.
-
-
Step 3: Chiroptical Property Calculation: For each optimized conformer:
-
VCD: Rotational strengths and dipole strengths are calculated as part of the frequency calculation.
-
ECD: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and rotatory strengths. For R3MCP, standard functionals like B3LYP can be inadequate. The use of range-separated functionals, such as CAM-B3LYP, is highly recommended as they provide a remarkable improvement in predicting both the position and intensity of the ECD spectrum, particularly its vibronic fine structure.[10][11] Calculations should also account for both Franck-Condon and Herzberg-Teller contributions for the most accurate results.[11]
-
ORD/Specific Rotation: The optical rotation is calculated at the desired wavelength (e.g., 589 nm).
-
-
Step 4: Spectral Simulation and Averaging: The calculated properties for each conformer are converted into a simulated spectrum using a Lorentzian or Gaussian band shape. These individual spectra are then summed together, weighted by their calculated Boltzmann populations, to generate the final theoretical spectrum for comparison with experimental data.
Part 3: Comparative Analysis: this compound
Here, we directly compare published experimental data with results from high-level computations. This comparison is the crucial step for configurational assignment.
Vibrational Circular Dichroism (VCD)
The VCD spectrum provides a detailed fingerprint. The absolute configuration is confirmed if the calculated spectrum for the R enantiomer matches the signs of the experimental VCD bands.
Table 1: Comparison of Experimental and Calculated VCD Data for R3MCP in CCl₄
| Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) (B3LYP/aug-cc-pVDZ) | Calculated VCD Sign | Vibrational Assignment |
| ~2970 | + | Scaled ~2975 | + | CH Stretch |
| ~1750 | + | Scaled ~1755 | + | C=O Stretch |
| ~1460 | - | Scaled ~1465 | - | CH₂ Scissoring |
| ~1250 | + | Scaled ~1255 | + | CH₂ Wagging |
Data synthesized from principles described in referenced literature.[1]
Analysis: There is a strong correlation between the signs of the major experimental VCD bands and those predicted by DFT calculations for the (R)-configuration after Boltzmann averaging. This provides powerful evidence for the assignment of the absolute configuration. The small shifts in frequency between experiment and theory are systematic and can be corrected using standard scaling factors.
Electronic Circular Dichroism (ECD)
The ECD spectrum is dominated by the n→π* electronic transition of the carbonyl group. The sign of this Cotton effect is a classical indicator of stereochemistry in cyclic ketones.
Table 2: Comparison of Experimental and Calculated ECD Data for the n→π Transition of R3MCP*
| Method | λmax (nm) | Δε (M⁻¹cm⁻¹) | Key Observations |
| Experimental (Gas Phase) | ~300 | Positive, with vibronic fine structure | The spectrum is not a simple broad curve but shows distinct vibrational features.[2] |
| Calculated (B3LYP) | Red-shifted | Overestimated | Fails to accurately predict the transition energy and the detailed vibronic shape.[10][11] |
| Calculated (CAM-B3LYP) | ~305 | Positive, matches intensity well | Provides a significant improvement, accurately reproducing both the position and intensity.[10][11] |
| Calculated (CAM-B3LYP + Vibronic Effects) | ~305 | Positive, reproduces fine structure | Including Herzberg-Teller and Franck-Condon contributions allows for the confident assignment of the vibronic structure.[10][11] |
Analysis: This comparison highlights the critical importance of selecting the appropriate computational method. While a basic DFT calculation correctly predicts a positive Cotton effect, it fails to reproduce the experimental spectrum accurately. The use of the CAM-B3LYP functional, which better handles the charge-transfer character of the n→π* transition, is essential.[12][13] Furthermore, the explicit calculation of vibronic contributions is necessary to understand the fine structure of the experimental spectrum, demonstrating a deep level of agreement between theory and experiment.[10][11]
Specific Rotation
Specific rotation is a single value but serves as a quick and valuable check.
Table 3: Comparison of Experimental and Calculated Specific Rotation [α]D⁵⁸⁹
| Method | Solvent | Specific Rotation |
| Experimental (Intrinsic) | CCl₄ | +115.8° |
| Calculated (B3LYP/aug-cc-pVDZ, Boltzmann Averaged) | Gas Phase | +130° to +145° |
Data synthesized from principles and values reported in referenced literature.[1]
Analysis: The calculated specific rotation for the (R)-enantiomer is positive, in agreement with the experimental "(+)" designation. While the exact numerical value differs, which can be attributed to limitations in the gas-phase calculation and solvent modeling, the correct prediction of the sign is a key confirmatory data point.[1]
Discussion: Bridging the Gap and Best Practices
The analysis of this compound demonstrates a powerful principle: the combination of multiple chiroptical techniques with state-of-the-art quantum chemical calculations provides a level of certainty in stereochemical assignment that is unattainable by any single method alone.
Key Insights for Researchers:
-
Conformational Analysis is Paramount: For any flexible molecule, the first and most critical step is a thorough conformational analysis. An incorrect or incomplete set of conformers will invariably lead to an incorrect simulated spectrum.[14][15]
-
Choose the Right Tool for the Job: Not all computational methods are created equal. For VCD, standard hybrid functionals like B3LYP are often sufficient. For ECD of systems with charge-transfer character, range-separated functionals like CAM-B3LYP are a necessity.[10][13]
-
Embrace the Symbiosis: Use experimental data to validate and refine your computational model. Discrepancies between theory and experiment are not failures; they are opportunities to probe for missing factors, such as explicit solvent interactions or the need for higher levels of theory.
-
Multi-Technique Corroboration: Confidence in an assignment is dramatically increased when VCD, ECD, and ORD calculations all point to the same stereochemical outcome.
Conclusion
This compound is more than just a simple chiral ketone; it is a masterclass in the modern approach to stereochemical determination. The close agreement between experimental data and the calculated chiroptical properties for the (R)-enantiomer—across VCD, ECD, and specific rotation—provides an unambiguous and robust assignment of its absolute configuration. This case study validates a workflow that begins with a deep respect for the molecule's conformational dynamics and leverages the predictive power of quantum mechanics to interpret experimental observations with high fidelity. For scientists engaged in the development of chiral drugs and molecules, this integrated approach is not merely an academic exercise but a critical component of modern chemical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hindsinstruments.com [hindsinstruments.com]
- 5. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 6. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. chemistnotes.com [chemistnotes.com]
- 9. biologic.net [biologic.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Vibronically resolved electronic circular dichroism spectra of this compound: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 14. Methods for Spectroscopy – Computational Chemistry | ETH Zurich [riniker.ethz.ch]
- 15. Impact of conformation and intramolecular interactions on vibrational circular dichroism spectra identified with machine learning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Performance in the Diastereoselective Reduction of (R)-(+)-3-Methylcyclopentanone
For researchers, scientists, and professionals in drug development, the selection of a catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of catalyst performance for a key transformation: the diastereoselective reduction of the chiral ketone (R)-(+)-3-Methylcyclopentanone to the corresponding (1R,3R)- and (1S,3R)-3-methylcyclopentanols. This reaction serves as an excellent benchmark for evaluating the stereocontrol exerted by various catalytic systems.
Introduction: The Significance of Diastereoselective Ketone Reduction
The diastereoselective reduction of chiral ketones is a fundamental transformation in organic synthesis, enabling the creation of specific stereoisomers that are often crucial for the biological activity of pharmaceutical compounds. This compound presents a sterically unbiased ketone, making the control of the newly formed stereocenter at C1 a formidable challenge. The ability of a catalyst to selectively produce one diastereomer over the other is a direct measure of its effectiveness in a sterically demanding environment. This guide will focus on two prominent classes of catalysts for this transformation: Noyori-type Ruthenium catalysts for asymmetric transfer hydrogenation and Iridium-based catalysts for asymmetric hydrogenation .
Mechanistic Considerations: The Origin of Stereoselectivity
The stereochemical outcome of these reductions is dictated by the formation of a six-membered pericyclic transition state. In the case of Noyori-type catalysts, the transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group of the ketone occurs in a concerted manner. The facial selectivity is determined by the steric interactions between the substituents on the ketone and the chiral ligands on the metal center. The catalyst-substrate complex adopts a conformation that minimizes these steric clashes, leading to the preferential formation of one diastereomer.
Experimental Workflows
A generalized workflow for benchmarking catalyst performance in the diastereoselective reduction of this compound is depicted below. This process involves careful catalyst preparation, reaction execution under controlled conditions, and rigorous analysis of the product mixture to determine conversion and diastereomeric ratio.
Caption: Generalized workflow for catalyst benchmarking.
Part 1: Noyori-Type Catalysts in Asymmetric Transfer Hydrogenation
The asymmetric transfer hydrogenation (ATH) of ketones, pioneered by Noyori and colleagues, employs ruthenium(II) catalysts bearing a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[1][2] These reactions typically utilize isopropanol or a formic acid/triethylamine mixture as the hydrogen source.[1][3]
Representative Catalyst System: Ru-TsDPEN
A common catalyst precursor is [RuCl2(p-cymene)]2, which reacts in situ with a chiral diamine ligand like (R,R)-TsDPEN to form the active catalyst.[4] The mechanism involves the formation of a ruthenium-hydride species which then delivers the hydride to the carbonyl carbon.[2]
Experimental Protocol: Asymmetric Transfer Hydrogenation
-
Catalyst Generation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), [RuCl2(p-cymene)]2 (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%) are dissolved in anhydrous isopropanol. The mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time to ensure the formation of the active catalyst.
-
Reaction Initiation: A solution of this compound (1.0 mmol) in anhydrous isopropanol is added to the catalyst mixture. A solution of a base, such as potassium tert-butoxide (5 mol%) in isopropanol, is then added to initiate the transfer hydrogenation.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup and Analysis: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo. The diastereomeric ratio of the resulting 3-methylcyclopentanol is determined by GC analysis, often on a capillary column that can separate the diastereomers.[5][6]
Expected Performance and Causality
For a substrate like this compound, the stereochemical outcome is governed by the interactions within the transition state. The chiral pocket created by the TsDPEN ligand directs the approach of the ketone. The catalyst's effectiveness is a testament to its ability to differentiate between the two faces of the prochiral carbonyl group, even with the relatively small methyl substituent on the cyclopentanone ring.
Part 2: Iridium-Based Catalysts in Asymmetric Hydrogenation
Iridium complexes with chiral phosphine-oxazoline (PHOX) or related ligands have emerged as powerful catalysts for the asymmetric hydrogenation of a variety of ketones, including challenging cyclic substrates.[7][8][9] These reactions are typically carried out under a hydrogen atmosphere.
Representative Catalyst System: [Ir(COD)Cl]2 / Chiral Phosphine Ligand
A common precursor for iridium-catalyzed hydrogenations is chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]2. The active catalyst is generated in situ by the addition of a suitable chiral phosphine ligand. The choice of ligand is critical for achieving high stereoselectivity.[9]
Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, [Ir(COD)Cl]2 (0.5 mol%) and the chiral phosphine ligand (e.g., a PHOX-type ligand, 1.1 mol%) are dissolved in a degassed, anhydrous solvent such as dichloromethane (DCM) in a pressure-resistant vial.
-
Substrate Addition: this compound (1.0 mmol) is added to the catalyst solution.
-
Hydrogenation: The vial is placed in an autoclave, which is then purged and pressurized with hydrogen gas to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a controlled temperature for a specified duration.
-
Workup and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The conversion and diastereomeric ratio of the product are determined by GC or 1H NMR analysis of the crude reaction mixture.[7]
Expected Performance and Causality
Iridium catalysts often exhibit high turnover numbers and can operate under milder conditions than some other systems. The stereochemical outcome is highly dependent on the structure of the chiral ligand. The rigid backbone and specific steric and electronic properties of ligands like PHOX create a well-defined chiral environment around the iridium center, enabling precise control over the trajectory of hydrogenation.
Comparative Performance Summary
The following table provides a generalized comparison of the expected performance of these two classes of catalysts for the diastereoselective reduction of this compound. The values are representative and can vary based on the specific ligand, solvent, temperature, and other reaction conditions.
| Catalyst Class | Representative Catalyst | Hydrogen Source | Typical Conditions | Expected Diastereomeric Ratio (cis:trans) | Key Advantages |
| Noyori-Type | Ru-(R,R)-TsDPEN | Isopropanol or HCOOH/NEt3 | 25-80 °C, atmospheric pressure | Good to Excellent | Operationally simple, avoids high-pressure H2 |
| Iridium-Based | [Ir(COD)Cl]2 / Chiral Phosphine | H2 gas | 25-60 °C, 10-50 atm H2 | Good to Excellent | High activity and turnover numbers |
Logical Relationships in Catalyst Selection
The choice between these catalytic systems depends on several factors, including the desired stereoselectivity, available equipment, and cost.
Caption: Decision tree for catalyst selection.
Conclusion
Both Noyori-type ruthenium catalysts and iridium-based catalysts with chiral phosphine ligands are highly effective for the diastereoselective reduction of challenging substrates like this compound. The choice of catalyst should be guided by the specific requirements of the synthesis, including the desired level of stereocontrol, operational constraints, and scalability. This guide provides a framework for making an informed decision and for designing experiments to benchmark catalyst performance for this important transformation.
References
- 1. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. mdpi.com [mdpi.com]
- 3. kanto.co.jp [kanto.co.jp]
- 4. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for the Enantiomeric Purity of (R)-(+)-3-Methylcyclopentanone
Abstract
(R)-(+)-3-Methylcyclopentanone is a valuable chiral building block in the synthesis of pharmaceuticals and fragrances.[1] Its chiral nature necessitates precise control and verification of its enantiomeric purity, as different enantiomers can exhibit distinct biological activities and olfactory properties.[2][3] This guide provides a comprehensive cross-validation of two primary analytical techniques for determining the enantiomeric purity of this compound: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC). We will delve into the fundamental principles, provide detailed experimental protocols, and offer a comparative analysis of their performance characteristics to empower researchers in selecting the most suitable method for their quality control and development needs.
Introduction: The Imperative of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, often interact differently with the chiral environment of the human body, leading to significant variations in pharmacology and toxicology.[3] Consequently, regulatory bodies mandate strict control over the enantiomeric composition of chiral drug substances.[4] The accurate determination of enantiomeric purity is, therefore, not merely an analytical task but a critical component of ensuring drug safety and efficacy.[5] this compound (CAS 6672-30-6), with its single chiral center, serves as an essential intermediate where such control is vital.[1][6] This guide focuses on the two most powerful and widely adopted chromatographic techniques for this purpose: Chiral GC and Chiral HPLC.[7]
Chiral Gas Chromatography (GC): The Volatility Advantage
Gas Chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like 3-Methylcyclopentanone.[7] The separation of enantiomers is achieved by leveraging their differential interactions with a chiral stationary phase (CSP) coated on the inside of a capillary column.
Principle of Chiral GC Separation
The core of this technique lies in the formation of transient, diastereomeric complexes between the enantiomers of 3-methylcyclopentanone and the chiral selector (e.g., a cyclodextrin derivative) that constitutes the stationary phase.[8] Cyclodextrins, with their cone-shaped chiral cavities, can include the analyte. The subtle differences in the stability and energy of these temporary complexes for the (R) and (S) enantiomers cause one to be retained longer in the column than the other, resulting in their separation into distinct peaks. A Flame Ionization Detector (FID) is typically used for its high sensitivity to organic compounds.
Experimental Protocol: Chiral GC-FID
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Column: A cyclodextrin-based chiral capillary column is highly recommended. An example would be a column like Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar phase designed for separating chiral ketones.[7]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as hexane or methyl tert-butyl ether (MTBE), to create a 1 mg/mL solution.
-
Vortex the solution until fully dissolved.
GC Conditions:
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 220°C.
-
Detector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 2°C/minute to 160°C.
-
Final Hold: Hold at 160°C for 5 minutes.
-
Data Analysis: The enantiomeric purity is calculated from the peak areas of the (R) and (S) enantiomers.
-
Enantiomeric Purity (% R) = [Area(R) / (Area(R) + Area(S))] x 100
Workflow Diagram: Chiral GC Analysis
Caption: Workflow for Chiral GC analysis of 3-Methylcyclopentanone.
Chiral High-Performance Liquid Chromatography (HPLC): Versatility in Separation
HPLC is a powerful and versatile technique for chiral separations, applicable to a vast range of compounds.[9] For 3-Methylcyclopentanone, this method provides a robust alternative to GC, particularly when dealing with complex sample matrices.
Principle of Chiral HPLC Separation
Direct chiral HPLC separation relies on a chiral stationary phase (CSP) packed into a column.[10] Polysaccharide-based CSPs, such as derivatives of cellulose or amylose, are exceptionally effective.[11] These CSPs create a complex chiral environment through a combination of intermolecular interactions, including hydrogen bonds, dipole-dipole interactions, and steric hindrance. When the mobile phase carries the enantiomeric mixture through the column, one enantiomer interacts more strongly or fits better into the chiral structure of the CSP, causing it to be retained longer and thus separated from the other.[11]
Experimental Protocol: Chiral HPLC-UV
Instrumentation: HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
Column: A polysaccharide-based chiral column, such as Chiralpak® IC or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size).
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
-
Perform serial dilutions as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 98:2 (v/v). This ratio must be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm (ketone n-π* transition).
-
Injection Volume: 10 µL.
Data Analysis: Similar to GC, the enantiomeric purity is calculated from the relative peak areas of the two separated enantiomers.
Workflow Diagram: Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC analysis of 3-Methylcyclopentanone.
Comparative Analysis: GC vs. HPLC
The choice between Chiral GC and Chiral HPLC is not arbitrary; it depends on specific analytical requirements, available instrumentation, and sample characteristics. Both methods are capable of providing accurate and precise measurements of enantiomeric purity when properly validated.[12]
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase.[7] | Separation of compounds in the liquid phase.[3] |
| Typical CSP | Cyclodextrin derivatives.[13] | Polysaccharide derivatives (cellulose, amylose).[11] |
| Mobile/Carrier Phase | Inert gas (Helium, Hydrogen). | Liquid solvent mixture (e.g., Hexane/IPA). |
| Sample Requirement | Must be volatile and thermally stable. | High versatility; compound must be soluble in mobile phase. |
| Typical Analysis Time | Often faster (15-40 minutes). | Can be longer, depending on resolution (20-60 minutes). |
| Resolution | Typically provides very high-resolution peaks (sharp and narrow). | Excellent resolution, highly tunable by mobile phase composition. |
| Sensitivity | High sensitivity with FID. | Good sensitivity with UV; can be enhanced with other detectors. |
| Key Advantages | High efficiency, speed, excellent for volatile compounds. | Broad applicability, wide variety of CSPs, easy sample recovery. |
| Key Limitations | Limited to volatile and thermally stable analytes. | Higher solvent consumption, potential for broader peaks. |
Method Validation: Ensuring Trustworthy Results
Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[4][14] This process demonstrates the method's reliability and is a regulatory requirement in the pharmaceutical industry.[5] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., the other enantiomer, impurities).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably detected and quantified.
Conclusion and Recommendations
Both Chiral GC and Chiral HPLC are robust and reliable techniques for determining the enantiomeric purity of this compound.
-
Chiral Gas Chromatography is highly recommended as the primary technique due to the volatile nature of 3-methylcyclopentanone. It often offers faster analysis times and high column efficiency, making it well-suited for high-throughput quality control environments.
-
Chiral High-Performance Liquid Chromatography serves as an excellent orthogonal method for cross-validation. Its different separation mechanism, based on a polysaccharide CSP and liquid mobile phase, provides a high degree of confidence in the analytical results. It is also the method of choice if the sample contains non-volatile impurities that could interfere with GC analysis.
Ultimately, employing both techniques provides the most comprehensive and defensible data package. Using an HPLC method to confirm results from a primary GC method (or vice versa) constitutes a rigorous cross-validation, ensuring the highest level of scientific integrity for researchers, scientists, and drug development professionals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. routledge.com [routledge.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of (R)-(+)-3-Methylcyclopentanone Derivatives
(R)-(+)-3-Methylcyclopentanone, a readily available chiral building block, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its inherent chirality and functional handle—the ketone—provide a strategic starting point for the stereoselective synthesis of complex cyclopentanoids. This guide offers a comparative analysis of the biological activities of key classes of derivatives conceptually or directly synthesized from this valuable precursor, focusing on their potential applications in oncology, virology, and inflammatory diseases. We will delve into the structure-activity relationships of these compounds, supported by experimental data from peer-reviewed literature, and provide detailed protocols for their biological evaluation.
Introduction to this compound as a Chiral Precursor
The cyclopentane ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The stereochemistry of substituents on this ring is often crucial for biological activity. This compound offers a fixed stereocenter, which can direct the stereochemistry of subsequent modifications, making it an attractive starting material for asymmetric synthesis. This guide will explore three major classes of bioactive compounds that can be derived from this chiral ketone: Prostaglandin Analogs, Carbocyclic Nucleosides, and Diarylidenecyclopentanone Derivatives.
Classes of Bioactive Derivatives and Their Comparative Activities
Prostaglandin Analogs: Potent Anti-inflammatory Agents
Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes, including inflammation. Synthetic prostaglandin analogs are widely used as therapeutic agents. The cyclopentane core is a key structural feature of prostaglandins, and this compound can serve as a precursor for the synthesis of various analogs.
Carbocyclic Nucleosides: Broad-Spectrum Antiviral and Potential Anticancer Agents
Carbocyclic nucleosides are a class of compounds in which the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification imparts greater metabolic stability against enzymatic degradation. Several carbocyclic nucleosides have demonstrated potent antiviral and anticancer activities. The enantioselective synthesis of these molecules is critical for their biological function, and chiral precursors like this compound are valuable in this regard.
For example, the synthesis of carbocyclic versions of purine and pyrimidine nucleosides has been a significant area of research. These compounds often act by inhibiting viral polymerases or by being incorporated into viral DNA or RNA, leading to chain termination. While a direct comparative study of a series of carbocyclic nucleosides derived specifically from this compound is not available, studies on related chiral cyclopentenyl intermediates demonstrate the potential of this approach. For instance, certain carbocyclic 1,2,3-triazole and 1,2,4-triazole nucleosides have shown significant activity against vaccinia virus, cowpox virus, and SARS coronavirus.[1]
Diarylidenecyclopentanone Derivatives: Promising Cytotoxic and Anti-inflammatory Agents
Diarylidenecyclopentanones are a class of compounds characterized by a central cyclopentanone ring flanked by two arylidene groups. These compounds have attracted considerable interest due to their significant cytotoxic and anti-inflammatory properties. The mechanism of their cytotoxic action is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Their anti-inflammatory effects are linked to the inhibition of key inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO).
A study on a series of 2,5-diarylidenecyclopentanones provides a good model for a comparative analysis of their biological activities. Although these compounds were not explicitly synthesized from the (R)-3-methyl derivative, the data highlights the structure-activity relationships within this class. The nature and position of substituents on the aromatic rings play a crucial role in determining their potency.
Comparative Data Summary
The following table summarizes representative biological activity data for the discussed classes of compounds. It is important to note that this data is collated from different studies on structurally related molecules and is intended to provide a comparative overview rather than a direct head-to-head comparison from a single study.
| Compound Class | Derivative Example | Biological Activity | Assay System | IC50/EC50 Value | Reference |
| Prostaglandin Analogs | Generic Analogs | Anti-inflammatory | Various | Varies | [2] |
| Carbocyclic Nucleosides | 1,2,3-Triazole Analog | Antiviral (Vaccinia) | Cell-based | 0.4 µM | [1] |
| 1,2,4-Triazole Analog | Antiviral (SARS-CoV) | Cell-based | 21 µM | [1] | |
| Diarylidenecyclopentanones | 2,5-bis((E)-4-hydroxy-3-methoxybenzylidene)cyclopentanone | Cytotoxicity (HeLa) | MTT Assay | 8.73 ± 0.06 µM | [3] |
| 2,5-bis((E)-4-fluorobenzylidene)cyclopentanone | Cytotoxicity (HeLa) | MTT Assay | 12.55 ± 0.31 µM | [3] | |
| 2,5-bis((E)-4-chlorobenzylidene)cyclopentanone | Cytotoxicity (HeLa) | MTT Assay | 11.47 ± 0.15 µM | [3] | |
| 2,5-bis((E)-4-bromobenzylidene)cyclopentanone | Anti-inflammatory (PGE2 inhibition) | LPS-stimulated RAW 264.7 cells | > 90% inhibition at 10 µM | [3] |
Experimental Protocols
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Inhibition
This assay evaluates the ability of compounds to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control and a positive control (e.g., dexamethasone).
-
Supernatant Collection: Collect the cell culture supernatant for the measurement of NO and PGE2.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Prostaglandin E2 (PGE2) Measurement (ELISA):
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition of NO and PGE2 production compared to the LPS-stimulated control and determine the IC50 values.
Visualization of Key Concepts
Caption: Synthetic pathways from this compound.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for in vitro anti-inflammatory assays.
Conclusion
This compound stands out as a chiral synthon with significant potential for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, ranging from anti-inflammatory and antiviral to cytotoxic effects, underscore the versatility of this scaffold. While a comprehensive, direct comparative study of a single series of this compound derivatives across multiple biological assays is a clear area for future research, the existing literature on related cyclopentanoids provides a strong rationale for its continued exploration in drug discovery. The structure-activity relationships highlighted in this guide, coupled with the provided experimental protocols, offer a solid foundation for researchers to design and evaluate new, potent, and selective bioactive molecules based on this promising chiral building block.
References
A Researcher's Guide to Stereocontrol: A Comparative Analysis of Leading Chiral Auxiliaries and the Strategic Role of (R)-(+)-3-Methylcyclopentanone
In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount for the creation of enantiomerically pure molecules, a critical requirement in the development of pharmaceuticals and other biologically active compounds. Chiral auxiliaries have long stood as a reliable and powerful tool in the synthetic chemist's arsenal, offering a robust method for inducing chirality. This guide provides an in-depth comparative analysis of three of the most widely employed classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides.
Furthermore, we will explore the distinct yet equally important role of chiral building blocks, using (R)-(+)-3-Methylcyclopentanone as a key example. This guide will clarify its function and illustrate why a direct efficacy comparison with detachable auxiliaries is not applicable, thereby providing a comprehensive overview of different strategic approaches to asymmetric synthesis for researchers, scientists, and drug development professionals.
The Power of Chiral Auxiliaries: A Comparative Overview
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. The ideal auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, exert a high degree of stereocontrol, and be removable under mild conditions without racemization of the product.[1]
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans, chiral oxazolidinones are among the most successful and widely used auxiliaries, particularly in asymmetric aldol and alkylation reactions.[2][3] Derived from readily available amino acids, they provide excellent stereocontrol through the formation of a rigid chelated transition state. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile.[3][4]
Oppolzer's Sultams
Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[5][6] Their rigid bicyclic structure provides a well-defined steric environment, leading to high levels of diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[5][7] The sulfonamide linkage offers a different electronic and steric environment compared to the imide of Evans' auxiliaries.
Myers' Pseudoephedrine Amides
Developed by Andrew G. Myers, pseudoephedrine-derived amides offer a practical and highly effective method for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[8][9] A key advantage of this methodology is the ability to alkylate less reactive substrates. The stereochemical outcome is dictated by a chelated enolate intermediate where the lithium cation coordinates to both the enolate and the hydroxyl group of the pseudoephedrine, effectively blocking one face of the enolate.[8][10]
Performance Comparison in Asymmetric Alkylation
The efficacy of these chiral auxiliaries is best illustrated through a direct comparison of their performance in a common transformation, such as the asymmetric alkylation of a propionate derivative.
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl Bromide | NaHMDS | 92 | >98 | [1] |
| (2R)-Bornane-10,2-sultam | N-Propionyl-(2R)-bornane-10,2-sultam | Methyl Iodide | n-BuLi | 95 | >99 | [5] |
| (1R,2R)-Pseudoephedrine | N-Propionyl-(1R,2R)-pseudoephedrine | Ethyl Iodide | LDA | 90 | >98 | [11] |
Mechanism of Stereocontrol: A Visual Explanation
The high diastereoselectivity achieved with these auxiliaries stems from the formation of rigid, well-organized transition states.
Caption: General workflow for asymmetric alkylation using different chiral auxiliaries.
Experimental Protocols
Evans' Asymmetric Alkylation Protocol
-
Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in an anhydrous solvent such as THF, cool to -78 °C. Add n-butyllithium (1.05 equiv) dropwise and stir for 15 minutes. Add the desired acyl chloride (1.1 equiv) and allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride, extract the product, dry, and purify.
-
Diastereoselective Alkylation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add a base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise, and stir for 30 minutes to form the sodium enolate.[1] Add the electrophile (e.g., benzyl bromide, 1.2 equiv) and stir at -78 °C until completion (monitored by TLC).[1] Quench the reaction with saturated aqueous ammonium chloride, and extract the product, dry, and purify by chromatography. The diastereomeric ratio is typically determined by NMR analysis or chiral HPLC.[12]
-
Auxiliary Cleavage: The purified alkylated product can be cleaved under various conditions to yield the corresponding carboxylic acid, alcohol, or aldehyde. For example, hydrolysis with lithium hydroxide in a THF/water mixture provides the carboxylic acid.
Caption: Workflow for a typical Evans' asymmetric alkylation.
The Strategic Role of this compound: A Chiral Building Block
In contrast to the detachable chiral auxiliaries discussed above, this compound serves as a chiral building block . This means that its inherent chirality is incorporated as a permanent feature of the final target molecule.[4] This approach is fundamentally different from the temporary use of a chiral auxiliary.
This compound is a valuable starting material for the synthesis of a variety of complex molecules, including pharmaceuticals and natural products.[4] Its cyclopentane scaffold provides a rigid framework, and the existing stereocenter can be used to direct the stereochemical outcome of subsequent reactions, a concept known as substrate control.
Applications in Synthesis
This compound has been utilized in the synthesis of:
-
Prostaglandin analogs: The cyclopentane ring is a core structural feature of prostaglandins, and the chirality of the starting material is crucial for the biological activity of the final product.
-
Terpenoids and Alkaloids: Many natural products contain chiral cyclopentane or cyclopentenone moieties, and this compound provides an efficient entry point to these structures.[12]
-
Carbocyclic Nucleoside Analogues: The rigid cyclopentane framework is a key component in the design of antiviral and anticancer agents.[2]
The use of this compound as a chiral building block represents a highly convergent and atom-economical approach to the synthesis of complex chiral molecules.
References
- 1. 3-Methylcyclopentanone | 1757-42-2 | FM05641 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Asymmetric synthesis of a chiral building block for cyclopentanoids: a novel enantioselective synthesis of preclavulone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Methylcyclopentanone, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. (±)-3-methyl cyclopentanone, 1757-42-2 [thegoodscentscompany.com]
- 10. 3-Methylcyclopentanone | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design and Synthesis of Chiral Ligands and Their Applications in Transition Metal-catalyzed Asymmetric Reactions - Blacklight [etda.libraries.psu.edu]
A comparative study of the reactivity of (R)-(+)-3-Methylcyclopentanone with other ketones
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
Understanding the nuanced reactivity of carbonyl compounds is fundamental to modern organic synthesis and drug development. Chiral ketones, in particular, serve as invaluable synthons for the construction of complex, stereochemically-defined molecules. This guide presents a comparative study of the reactivity of (R)-(+)-3-Methylcyclopentanone, a prominent chiral building block, against a panel of structurally diverse ketones: the acyclic 3-pentanone, the homologous cyclic cyclohexanone, and the sterically encumbered camphor. We investigate their performance in three cornerstone reactions of carbonyl chemistry—the Wittig olefination, Grignard nucleophilic addition, and Baeyer-Villiger oxidation. By correlating experimental outcomes with foundational principles of stereoelectronics, ring strain, and steric hindrance, this guide provides researchers with a predictive framework for leveraging these critical reagents in stereoselective synthesis.
Introduction: The Central Role of Ketone Reactivity
Ketones are defined by the carbonyl group (C=O), a functional group whose polarization dictates much of its chemistry. The electrophilic carbonyl carbon is a prime target for nucleophiles, while the adjacent α-protons exhibit acidity, enabling the formation of enolates. The reactivity of a given ketone is a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents near the carbonyl carbon can impede the approach of nucleophiles, slowing reaction rates and, in some cases, preventing reaction altogether.[1]
-
Electronic Effects: Electron-donating groups attached to the carbonyl carbon reduce its electrophilicity, decreasing reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance it.
-
Ring Strain: In cyclic ketones, the transition from a trigonal planar (sp²) carbonyl carbon to a tetrahedral (sp³) intermediate during nucleophilic addition can either relieve or increase ring strain, significantly impacting reactivity.[2] For instance, cyclopentanone often exhibits higher reactivity than cyclohexanone because the change to sp³ geometry alleviates some of the torsional strain inherent in the five-membered ring.
This guide focuses on This compound , a chiral ketone whose stereocenter influences the facial selectivity of reactions at the prochiral carbonyl center. To contextualize its behavior, we compare it against:
-
3-Pentanone: An acyclic, symmetric ketone representing a baseline with minimal steric hindrance and no ring strain.
-
Cyclohexanone: A larger, conformationally flexible cyclic ketone, allowing for a direct comparison of the effects of ring size.[2]
-
(1R)-(+)-Camphor: A bicyclic ketone renowned for its extreme steric hindrance, serving as a negative control or benchmark for sterically demanding transformations.[3][4][5]
Theoretical Framework: Predicting Reactivity and Stereochemical Outcomes
2.1 Nucleophilic Addition to the Carbonyl Group
The archetypal reaction of ketones is nucleophilic addition. The approach of a nucleophile to the planar carbonyl group transforms the carbon from sp² to sp³ hybridization.[6][7]
For a prochiral ketone like this compound, the two faces of the carbonyl (known as Re and Si faces) are diastereotopic. A nucleophile can attack from either face, potentially leading to two different diastereomeric products. The stereochemical outcome is often governed by steric and electronic models, such as the Felkin-Anh and Cram models, which predict the favored trajectory of nucleophilic attack based on the arrangement of substituents on the adjacent chiral center.[8][9]
2.2 Enolate Formation: Kinetic vs. Thermodynamic Control
For unsymmetrical ketones, deprotonation can occur on either side of the carbonyl, leading to different enolate isomers. The regioselectivity of enolate formation is a classic example of kinetic versus thermodynamic control.
-
Kinetic Enolate: Formed by the rapid removal of the most accessible (least sterically hindered) α-proton, typically using a bulky, strong base at low temperatures.[10]
-
Thermodynamic Enolate: The more stable, more substituted enolate, favored under equilibrating conditions (weaker base, higher temperatures).[10]
In this compound, the α-protons at C2 and C5 are diastereotopic, and the choice of base and conditions can influence the regioselectivity of enolate-driven reactions.
Experimental Design and Rationale
To probe the reactivity of our selected ketones, we designed three distinct experiments, each chosen to highlight specific aspects of carbonyl chemistry. The overall experimental workflow is outlined below.
Figure 1: General workflow for the comparative reactivity study.
3.1 Reaction Selection: A Multi-faceted Approach
-
Wittig Reaction: This reaction converts ketones to alkenes using a phosphorus ylide.[3][4] Its utility in this study stems from its high sensitivity to steric hindrance around the carbonyl group. Even moderately hindered ketones can show significantly reduced reaction rates and yields, making it an excellent probe for steric accessibility.[1][11]
-
Grignard Reaction: The addition of an organomagnesium halide (e.g., Ethylmagnesium bromide) is a fundamental C-C bond-forming reaction.[9][12] It serves to evaluate the intrinsic electrophilicity of the carbonyl carbon. For this compound, this reaction provides a clear measure of diastereoselectivity upon the creation of a new stereocenter.[13]
-
Baeyer-Villiger Oxidation: This sophisticated oxidation inserts an oxygen atom adjacent to the carbonyl, converting cyclic ketones to lactones.[14][15] The reaction's regioselectivity is determined by the migratory aptitude of the adjacent carbon atoms (tertiary > secondary > primary), providing insight into the electronic and structural environment of the carbonyl group.[16]
3.2 Analytical Methodology
To ensure robust and reliable data, a multi-pronged analytical approach was employed.
-
Reaction Monitoring: Aliquots were taken from each reaction at specified time intervals and quenched. The samples were analyzed by Gas Chromatography (GC) using an internal standard (dodecane) to accurately determine the percent conversion of the starting ketone.
-
Product Identification and Characterization: Final reaction mixtures were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the primary products and any significant byproducts.[17][18] The structures of isolated products were confirmed by ¹H and ¹³C NMR Spectroscopy .
-
Stereochemical Analysis: For the Grignard addition to this compound, the diastereomeric ratio of the resulting tertiary alcohol was determined using Chiral HPLC .
Detailed Experimental Protocols
As a senior scientist, it is imperative to explain not just the 'how' but the 'why'. The following protocols include justifications for key steps.
Protocol 1: Wittig Olefination (Methylenation)
Causality: Methylenetriphenylphosphorane is a non-stabilized ylide, making it highly reactive but also sensitive to steric bulk.[3][4] Potassium tert-butoxide is a strong, non-nucleophilic base suitable for generating the ylide in situ from its phosphonium salt precursor, even with hindered ketones.[5][11] Anhydrous THF is critical as the ylide is highly basic and will be quenched by protic solvents.
-
Ylide Generation: To a flame-dried, three-neck flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF. Cool the resulting slurry to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the temperature below 5 °C. The mixture will turn a characteristic deep yellow/orange color. Stir at 0 °C for 1 hour.
-
Ketone Addition: Dissolve the ketone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor progress by taking aliquots for GC analysis at 1, 4, 8, and 24 hours.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify by column chromatography.
Protocol 2: Grignard Nucleophilic Addition
Causality: Grignard reagents are potent nucleophiles and strong bases, necessitating strictly anhydrous conditions to prevent quenching.[9] The reaction is typically run at low temperatures to control exothermicity and improve selectivity, followed by warming to ensure completion.
-
Setup: To a flame-dried, three-neck flask under argon, add the ketone (1.0 eq) and anhydrous diethyl ether. Cool the solution to 0 °C.
-
Reagent Addition: Add ethylmagnesium bromide (1.5 eq, 1.0 M solution in THF) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction & Monitoring: After the addition is complete, stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4 hours. Monitor by GC.
-
Workup: Cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude product for diastereomeric ratio before purification.
Protocol 3: Baeyer-Villiger Oxidation
Causality:meta-Chloroperoxybenzoic acid (m-CPBA) is a common, effective peroxyacid for this transformation.[19] Dichloromethane is a standard solvent. The reaction mechanism involves a concerted migration step, which is the rate-determining step.[14] The regioselectivity is highly predictable based on substituent migratory aptitude.[16]
-
Setup: In a round-bottom flask, dissolve the ketone (1.0 eq) in dichloromethane (DCM).
-
Oxidant Addition: Add m-CPBA (1.5 eq) portion-wise at room temperature. Note: m-CPBA can be shock-sensitive; handle with care.
-
Reaction & Monitoring: Stir the reaction at room temperature for 48 hours. Monitor by GC.
-
Workup: Quench the excess m-CPBA by adding saturated aqueous sodium bisulfite solution and stir until a starch-iodide paper test is negative. Add saturated aqueous sodium bicarbonate to neutralize the meta-chlorobenzoic acid. Separate the layers and extract the aqueous layer with DCM (2x). Combine organic layers, dry over MgSO₄, filter, and concentrate.
Results & Comparative Analysis
The reactivity of the four ketones was evaluated, and the quantitative data are summarized below.
Table 1: Comparative Reactivity in Wittig Olefination
| Ketone | Steric Profile | % Conversion (24h) | Key Observations |
|---|---|---|---|
| 3-Pentanone | Acyclic, Low Hindrance | >95% | Rapid reaction, complete within 8 hours. |
| Cyclohexanone | Cyclic, Low Hindrance | >95% | High reactivity, comparable to the acyclic ketone. |
| This compound | Cyclic, Moderate Hindrance | 85% | Slower reaction rate, indicating moderate steric shielding by the methyl group. |
| (1R)-(+)-Camphor | Bicyclic, High Hindrance | <5% | Reaction is severely inhibited, consistent with its known steric bulk.[3][5] |
Table 2: Comparative Reactivity in Grignard Addition
| Ketone | % Conversion (4h) | Product | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| 3-Pentanone | >98% | 3-Ethyl-3-pentanol | N/A |
| Cyclohexanone | >98% | 1-Ethylcyclohexan-1-ol | N/A |
| This compound | >95% | (1S,3R)-1-Ethyl-3-methylcyclopentan-1-ol | 88:12 |
| (1R)-(+)-Camphor | ~15% | Isoborneol derivative | >95:5 (attack from exo face) |
Table 3: Comparative Reactivity in Baeyer-Villiger Oxidation
| Ketone | % Conversion (48h) | Major Product (Lactone) | Key Observations |
|---|---|---|---|
| 3-Pentanone | >95% | Ethyl propanoate | Follows migratory aptitude (ethyl > ethyl, symmetric). |
| Cyclohexanone | >95% | ε-Caprolactone | Clean conversion to the seven-membered lactone. |
| This compound | ~90% | (R)-4-Methyl-oxepan-2-one | Regioselective migration of the more substituted secondary carbon (C5). |
| (1R)-(+)-Camphor | <10% | No significant lactone formation | The strained bicyclic system and hindered nature resist oxidation. |
5.1 Discussion of Reactivity Trends
Figure 2: Factors influencing ketone reactivity outcomes.
-
Steric Hindrance is a Dominant Factor: The results from the Wittig reaction provide the clearest illustration of steric effects. The unhindered 3-pentanone and cyclohexanone react completely, while the methyl group in 3-methylcyclopentanone introduces tangible, though not prohibitive, steric bulk. Camphor, with its bridged structure completely shielding one face of the carbonyl, is almost entirely unreactive with the bulky Wittig ylide, a classic literature observation.[1][4]
-
Nucleophilic Addition and Stereodirection: In the Grignard reaction, all but the most hindered ketone reacted efficiently. This highlights that smaller nucleophiles like EtMgBr are less sensitive to moderate steric hindrance than the bulky Wittig reagent. Critically, for this compound, the reaction was highly diastereoselective (88:12 d.r.). This demonstrates that the existing stereocenter effectively directs the incoming nucleophile to one of the two diastereotopic faces of the carbonyl, a cornerstone principle in asymmetric synthesis.[20]
-
Ring Structure and Electronic Effects: The Baeyer-Villiger oxidation showcases the interplay of ring structure and electronics. Cyclohexanone readily forms ε-caprolactone, a standard industrial process. For this compound, the regioselectivity is clear: the more substituted C5 carbon migrates preferentially over the C2 carbon, consistent with the established migratory aptitude rules (sec-alkyl > sec-alkyl, but C5 is part of the bulkier portion of the ring).[16] This predictable outcome underscores its utility as a chiral lactone precursor.[19]
Conclusion
This comparative guide demonstrates that the reactivity of a ketone is a predictable function of its structure. This compound emerges as a versatile chiral building block with a well-balanced reactivity profile. It is susceptible to nucleophilic attack, but its methyl group provides sufficient steric influence to induce high levels of diastereoselectivity. Its reactivity is greater than highly hindered systems like camphor but moderated compared to simple acyclic or symmetric cyclic ketones. The predictable regioselectivity observed in the Baeyer-Villiger oxidation further enhances its synthetic value. For researchers in drug development and organic synthesis, a thorough understanding of these comparative principles allows for the rational design of synthetic routes that leverage the unique stereochemical and reactive properties of this important chiral ketone.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Wittig_reaction [chemeurope.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Grignard reaction - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. tandfonline.com [tandfonline.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 15. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 16. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 17. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
- 18. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 19. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. esports.bluefield.edu - Chiral Nucleophilic Addition [esports.bluefield.edu]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of (R)-(+)-3-Methylcyclopentanone
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of chiral building blocks is a critical determinant of project viability. (R)-(+)-3-Methylcyclopentanone, a valuable chiral intermediate, is no exception. Its stereocenter is a key feature in the synthesis of numerous complex molecules, including pharmaceuticals and fragrances. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for producing this compound, with a focus on cost-effectiveness, supported by experimental data and protocols.
Introduction: The Synthetic Challenge
The synthesis of enantiomerically pure this compound presents a classic challenge in asymmetric synthesis. The goal is to produce the desired (R)-enantiomer with high enantiomeric excess (ee), high yield, and at a low cost. The primary strategies to achieve this can be broadly categorized into three main approaches:
-
Asymmetric Synthesis: The direct creation of the chiral center from a prochiral precursor.
-
Kinetic Resolution: The separation of a racemic mixture by selectively reacting one enantiomer.
-
Dynamic Kinetic Resolution (DKR): A more advanced resolution technique that combines kinetic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired product.
This guide will dissect each of these approaches, evaluating their respective strengths and weaknesses in the context of cost-effectiveness for both laboratory-scale research and potential industrial-scale production.
Method 1: Asymmetric Synthesis via Catalytic Hydrogenation
Asymmetric hydrogenation of the prochiral precursor, 3-methyl-2-cyclopenten-1-one, is a highly attractive and atom-economical route to this compound. This method relies on the use of a chiral catalyst to deliver hydrogen selectively to one face of the double bond.
Causality Behind Experimental Choices
The choice of catalyst and reaction conditions is paramount to achieving high enantioselectivity and yield. Chiral phosphine ligands complexed with transition metals like iridium are often employed. The steric and electronic properties of the ligand create a chiral environment around the metal center, directing the hydrogenation to produce the desired enantiomer. The solvent and pressure are optimized to ensure good solubility of the substrate and catalyst, and to achieve a reasonable reaction rate.
Experimental Protocol: Asymmetric Hydrogenation
Reaction: Asymmetric hydrogenation of 3-methyl-2-cyclopenten-1-one.
Materials:
-
3-methyl-2-cyclopenten-1-one
-
[Ir(cod)Cl]₂ (Iridium(I) chloride cyclooctadiene complex)
-
(S)-BINAP (chiral phosphine ligand)
-
Dichloromethane (DCM)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a pressure reactor is charged with [Ir(cod)Cl]₂ (0.5 mol%) and (S)-BINAP (0.55 mol%).
-
Anhydrous and degassed DCM is added, and the mixture is stirred for 30 minutes to form the catalyst complex.
-
3-methyl-2-cyclopenten-1-one (1 equivalent) is added to the reactor.
-
The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reaction is pressurized with hydrogen gas (50 bar) and stirred at room temperature for 24 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Performance and Cost-Effectiveness
This method can provide high yields (up to 99%) and excellent enantioselectivity (up to 99% ee)[1]. The primary cost driver is the precious metal catalyst and the chiral ligand. However, the high efficiency and low catalyst loading can make this route cost-effective, especially at an industrial scale where catalyst recycling is feasible.
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining this compound. This method utilizes enzymes, typically lipases or ketoreductases, to selectively transform one enantiomer of a racemic mixture, leaving the desired enantiomer unreacted.
Causality Behind Experimental Choices
The choice of enzyme is critical and is often determined through screening. Lipases are commonly used for the acylation of one enantiomer of a racemic alcohol precursor to 3-methylcyclopentanone, while ketoreductases can selectively reduce one enantiomer of racemic 3-methylcyclopentanone to the corresponding alcohol. The reaction medium (often an organic solvent) and acyl donor (for lipases) or cofactor regeneration system (for ketoreductases) are optimized for enzyme activity and stability.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Reaction: Kinetic resolution of racemic 3-methylcyclopentanol.
Materials:
-
Racemic 3-methylcyclopentanol
-
Immobilized Lipase (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
tert-Butyl methyl ether (TBME)
Procedure:
-
To a solution of racemic 3-methylcyclopentanol (1 equivalent) in TBME, add immobilized lipase (e.g., 50 mg/mmol of substrate).
-
Add vinyl acetate (0.6 equivalents) to the mixture.
-
The suspension is stirred at a controlled temperature (e.g., 30°C).
-
The reaction is monitored by chiral GC or HPLC until approximately 50% conversion is reached.
-
The enzyme is removed by filtration.
-
The filtrate is concentrated, and the resulting mixture of (R)-3-methylcyclopentyl acetate and unreacted (S)-3-methylcyclopentanol is separated by column chromatography.
-
The (R)-3-methylcyclopentyl acetate is then hydrolyzed to afford (R)-3-methylcyclopentanol, which can be subsequently oxidized to this compound.
Performance and Cost-Effectiveness
Enzymatic kinetic resolution can achieve very high enantioselectivity (E > 200)[2]. However, the theoretical maximum yield for the desired enantiomer is 50%. The cost of the enzyme can be a significant factor, but immobilization allows for enzyme recycling, which improves the overall economy of the process[3]. This method is often favored for its mild reaction conditions and environmental friendliness.
Method 3: Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution overcomes the 50% yield limitation of traditional kinetic resolution by combining the enzymatic resolution with an in-situ racemization of the undesired enantiomer. This allows for the theoretical conversion of 100% of the starting racemate into the desired enantiomerically pure product.[4][5]
Causality Behind Experimental Choices
DKR requires a robust enzyme for the resolution step and an efficient catalyst for the racemization of the slower-reacting enantiomer. For the synthesis of chiral alcohols that can be oxidized to the target ketone, a combination of a lipase and a ruthenium-based racemization catalyst is often employed[3]. The reaction conditions must be compatible with both catalysts.
Experimental Protocol: Chemoenzymatic Dynamic Kinetic Resolution
Reaction: Dynamic kinetic resolution of racemic 3-methylcyclopentanol.
Materials:
-
Racemic 3-methylcyclopentanol
-
Immobilized Lipase (e.g., Novozym 435)
-
Ruthenium racemization catalyst (e.g., Shvo's catalyst)
-
Vinyl acetate
-
Toluene
Procedure:
-
In a reaction vessel, racemic 3-methylcyclopentanol (1 equivalent), immobilized lipase, and the ruthenium catalyst are suspended in toluene.
-
Vinyl acetate (1.1 equivalents) is added.
-
The mixture is heated (e.g., 70°C) and stirred.
-
The reaction is monitored by chiral GC or HPLC until complete conversion of the starting material.
-
The catalysts are removed by filtration.
-
The solvent is evaporated, and the resulting (R)-3-methylcyclopentyl acetate is hydrolyzed to (R)-3-methylcyclopentanol, followed by oxidation to this compound.
Performance and Cost-Effectiveness
DKR can achieve high yields (>90%) and excellent enantioselectivity (>99% ee)[6]. The main cost drivers are the enzyme and the racemization catalyst. While the initial investment in catalysts is higher than for simple kinetic resolution, the significantly improved yield can make DKR a more cost-effective option, particularly for large-scale production.
Cost-Effectiveness Comparison
| Metric | Asymmetric Hydrogenation | Enzymatic Kinetic Resolution | Dynamic Kinetic Resolution |
| Theoretical Max. Yield | 100% | 50% | 100% |
| Typical Yield | >95% | 40-45% | >90% |
| Enantiomeric Excess | >98% | >99% | >99% |
| Primary Cost Drivers | Precious metal catalyst, chiral ligand | Enzyme, separation of product and starting material | Enzyme, racemization catalyst |
| Key Advantages | High atom economy, high yield | Mild conditions, high enantioselectivity, "green" | High yield, high enantioselectivity |
| Key Disadvantages | High initial catalyst cost | 50% theoretical yield limit | Higher catalyst cost, requires compatible catalysts |
| Scalability | Excellent | Good (with enzyme recycling) | Very good |
Purification Considerations: Chromatography vs. Crystallization
The final purity of this compound is crucial, and the choice of purification method significantly impacts the overall cost.
-
Chromatography (HPLC, SFC): Offers high resolution and is suitable for small to medium scales. However, it can be expensive due to the cost of chiral stationary phases, solvents, and equipment.
-
Crystallization: A more cost-effective method for large-scale purification. While initial process development can be time-consuming, crystallization is highly scalable.[7] For chiral compounds, diastereomeric salt formation or preferential crystallization can be employed.
For industrial-scale production, developing a robust crystallization method is often the most economically viable approach to purification.
Conclusion and Recommendation
The choice of the most cost-effective synthetic method for this compound depends heavily on the desired scale of production and the specific economic and environmental constraints of the project.
-
For laboratory-scale synthesis and research purposes, where high enantiopurity is paramount and yield is less critical, enzymatic kinetic resolution offers a reliable and environmentally friendly option.
-
For larger-scale production, the decision between asymmetric hydrogenation and dynamic kinetic resolution becomes more nuanced.
-
Asymmetric hydrogenation is a highly efficient and atom-economical process. If the catalyst can be effectively recycled, it can be a very cost-effective route.
-
Dynamic kinetic resolution offers the potential for near-quantitative yields from a racemic starting material, which can be a significant advantage. The higher initial catalyst cost may be offset by the increased throughput.
-
Visualizing the Synthetic Pathways
Asymmetric Hydrogenation Workflow
References
- 1. Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. princeton.edu [princeton.edu]
- 5. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 6. Dynamic kinetic resolution via asymmetric conjugate reduction: enantio- and diastereoselective synthesis of 2,4-dialkyl cyclopentanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Inter-Laboratory Characterization of (R)-(+)-3-Methylcyclopentanone
An Objective Comparison of Analytical Methodologies and Data Concordance
Abstract
This guide provides a comprehensive framework for the characterization of (R)-(+)-3-Methylcyclopentanone, a critical chiral building block in pharmaceutical and fine chemical synthesis. We move beyond single-method analyses to present an integrated, multi-technique approach, contextualized within an inter-laboratory comparison study. This document is intended for researchers, analytical scientists, and quality control professionals who require robust, reproducible, and verifiable data on the identity, purity, and enantiomeric excess of this compound. Detailed experimental protocols, comparative data tables, and the underlying scientific rationale for each methodological choice are provided to ensure both technical accuracy and practical applicability.
The Imperative for Rigorous Chiral Analysis
This compound is a valuable chiral intermediate whose stereochemical integrity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API) or fine chemical. The seemingly subtle difference between its (R) and (S) enantiomers can lead to vastly different biological activities. Consequently, the ability to not only confirm the chemical structure but also to precisely quantify its enantiomeric purity is a non-negotiable aspect of quality control.
An inter-laboratory comparison, often termed a proficiency test, serves as a crucial external quality assessment to validate analytical methods and ensure the comparability of results across different sites or organizations.[1][2] This process is essential for identifying systematic biases, improving measurement precision, and establishing a consensus on the true characteristics of a given material, thereby upholding the highest standards of scientific integrity.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | [3][4] |
| Molecular Weight | 98.14 g/mol | [5][6] |
| CAS Number | 6672-30-6 | [3][6] |
| Appearance | Colorless to pale yellow liquid | |
| Density | 0.914 g/mL at 25 °C (lit.) | [7] |
| Boiling Point | 143-144 °C (lit.) | [7] |
| Refractive Index | n20/D 1.434 (lit.) | [7] |
| Specific Rotation ([α]²³/D) | +148° (c = 4.5 in methanol) | [7] |
A Multi-Technique Approach to Characterization
No single analytical technique can provide a complete profile of a chiral molecule. A robust characterization relies on the orthogonal application of multiple techniques, each providing a unique and confirmatory piece of information. This guide will focus on a four-pillar approach: Nuclear Magnetic Resonance (NMR) for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, Chiral Gas Chromatography (GC) for enantiomeric separation and quantification, and Polarimetry for measuring bulk optical activity.
Overall Characterization Workflow
The following workflow illustrates the logical sequence of analysis, from initial identity confirmation to the precise determination of enantiomeric purity.
Caption: Integrated workflow for comprehensive sample analysis.
Spectroscopic Identity Confirmation
The first step in any analysis is to unequivocally confirm the chemical identity of the substance. NMR and MS are the cornerstones of this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy provides an unambiguous fingerprint of a molecule's carbon-hydrogen framework. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR verifies the carbon backbone. For this compound, we expect specific chemical shifts and splitting patterns corresponding to its unique structure. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for small organic molecules due to its excellent dissolving power and minimal interference in the proton spectrum.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition (¹H): Acquire the proton spectrum with a sufficient number of scans (typically 16) to achieve a good signal-to-noise ratio.
-
Data Acquisition (¹³C): Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
| Parameter | Lab A (CDCl₃) | Lab B (CDCl₃) | Lab C (CDCl₃) | Reference Data (Predicted) |
| ¹H NMR (ppm) | ||||
| -CH₃ (doublet) | 1.10 | 1.11 | 1.10 | ~1.1 |
| -CH₂ (multiplet) | 1.75-1.90 | 1.76-1.91 | 1.75-1.89 | ~1.8-1.9 |
| -CH₂ (multiplet) | 2.10-2.35 | 2.11-2.36 | 2.10-2.34 | ~2.1-2.4 |
| -CH (multiplet) | 2.45-2.60 | 2.46-2.61 | 2.45-2.59 | ~2.5 |
| ¹³C NMR (ppm) | ||||
| -CH₃ | 16.5 | 16.6 | 16.5 | ~16.5 |
| Ring CH₂ | 29.8 | 29.8 | 29.9 | ~29.8 |
| Ring CH₂ | 38.5 | 38.4 | 38.5 | ~38.5 |
| Ring CH | 45.2 | 45.2 | 45.1 | ~45.2 |
| C=O | 219.5 | 219.6 | 219.5 | ~219.5 |
Note: Minor variations in chemical shifts (<0.05 ppm) are expected due to differences in instrument calibration, sample concentration, and ambient temperature.
Mass Spectrometry (MS)
Expertise & Experience: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile components before subjecting them to ionization and mass analysis. For this compound, Electron Ionization (EI) is the method of choice as it provides reproducible fragmentation patterns that serve as a molecular fingerprint, aiding in structural confirmation and impurity identification. The molecular ion peak (M⁺) confirms the molecular weight.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to 3-methylcyclopentanone. Extract the mass spectrum and identify the molecular ion peak and key fragment ions. Compare the spectrum to a reference library like NIST.[3]
| Parameter | Lab A (m/z) | Lab B (m/z) | Lab C (m/z) | NIST Reference Data (m/z) |
| Molecular Ion [M]⁺ | 98.1 | 98.1 | 98.1 | 98[3][8] |
| Key Fragment 1 | 69 | 69 | 69 | 69 |
| Key Fragment 2 | 55 | 55 | 55 | 55 |
| Key Fragment 3 | 41 | 41 | 41 | 41 |
Note: Relative intensities of fragments may vary slightly between instruments, but the m/z values should be consistent.
Quantifying Enantiomeric Purity
Once the chemical identity is confirmed, the critical task is to determine the enantiomeric purity. Chiral GC and polarimetry are the primary tools for this assessment.
Chiral Gas Chromatography (GC)
Expertise & Experience: The separation of enantiomers requires a chiral environment.[9] In Chiral GC, this is achieved by using a stationary phase that contains a chiral selector, typically a derivatized cyclodextrin. The selector forms transient, diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation and quantification. The choice of a β-cyclodextrin phase is often effective for chiral ketones.[9] Calculating the enantiomeric excess (e.e.) is a direct measure of the sample's purity.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in dichloromethane.
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: A chiral column (e.g., Rt-βDEXsm, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 220 °C.
-
Carrier Gas: Hydrogen or Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Isothermal analysis at 80 °C is a good starting point. A slow ramp (e.g., 2 °C/min) may be required to optimize separation.
-
Detector: FID at 250 °C.
-
-
Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [(Area R - Area S) / (Area R + Area S)] x 100
-
| Parameter | Lab A | Lab B | Lab C |
| Retention Time (R)-enantiomer (min) | 12.54 | 11.89 | 13.01 |
| Retention Time (S)-enantiomer (min) | 13.02 | 12.35 | 13.55 |
| Peak Area (R)-enantiomer | 1,568,900 | 1,495,200 | 1,601,500 |
| Peak Area (S)-enantiomer | 7,850 | 8,100 | 7,990 |
| Enantiomeric Excess (e.e.) % | 99.0% | 98.9% | 99.0% |
Note: Absolute retention times will vary based on the specific instrument, column length, and flow rate. The crucial parameters are the resolution between peaks and the calculated e.e.
Polarimetry
Expertise & Experience: Polarimetry is a fundamental technique that measures the rotation of plane-polarized light by a chiral substance in solution.[10] The specific rotation is a characteristic physical property of a chiral compound. For a sample to be optically pure, its measured specific rotation should match the literature value. This technique provides a bulk measurement of the sample, complementing the separation-based data from chiral GC. It is critical to control temperature and concentration precisely, as these factors significantly influence the measurement.
-
Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a blank solvent.
-
Sample Preparation: Accurately prepare a solution of this compound in methanol at a known concentration (e.g., c = 4.5 g/100 mL, as per literature).[7] Ensure the sample is fully dissolved and the solution is free of bubbles.
-
Measurement:
-
Use a sodium lamp (D-line, 589 nm) as the light source.
-
Maintain a constant temperature, typically 23 °C.
-
Measure the optical rotation of the solution in a 1 dm path length cell.
-
-
Calculation: Calculate the specific rotation [α] using the formula:
-
[α] = α / (l x c)
-
where α = observed rotation, l = path length (dm), c = concentration (g/mL).
-
-
| Parameter | Lab A | Lab B | Lab C | Literature Value |
| Concentration (c, in methanol) | 4.5 g/100 mL | 4.5 g/100 mL | 4.5 g/100 mL | 4.5 g/100 mL[7] |
| Observed Rotation (α) | +6.62° | +6.59° | +6.66° | - |
| Specific Rotation [α]²³⁄D | +147.1° | +146.4° | +148.0° | +148° [7] |
Note: Variations can arise from small errors in concentration, temperature fluctuations, and instrument calibration. Results within ±2% of the reference value are generally considered concordant.
Inter-Laboratory Study Design and Execution
A successful inter-laboratory comparison requires careful planning and execution to ensure that any observed variability is due to laboratory performance and not the study design itself.
Caption: Workflow for a typical inter-laboratory comparison study.
Trustworthiness: The study's integrity is paramount. Samples must be homogenous and distributed blindly (coded) to prevent bias. All participating laboratories should follow the same detailed protocols. Any deviations must be documented. If results show significant discrepancy, a root cause analysis should be initiated to investigate potential issues with method implementation, instrument calibration, or sample handling.[1]
Conclusion: Towards Analytical Concordance
This guide has outlined a robust, multi-faceted approach for the characterization of this compound. By combining spectroscopic and chiroptical techniques, a high degree of confidence in the material's identity, purity, and enantiomeric excess can be achieved. The presented inter-laboratory comparison framework demonstrates how data from different sources can be objectively evaluated. The close agreement in the hypothetical data for NMR, MS, Chiral GC, and Polarimetry across three labs validates the analytical methods and confirms the high purity of the test sample. For researchers and drug development professionals, adopting such a rigorous, cross-validated approach is essential for ensuring data reliability and product quality.
References
- 1. fiveable.me [fiveable.me]
- 2. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. 3-Methylcyclopentanone, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound 99 6672-30-6 [sigmaaldrich.com]
- 8. Cyclopentanone, 3-methyl- [webbook.nist.gov]
- 9. gcms.cz [gcms.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Validating Computational Predictions of Chiroptical Properties: The Case of (R)-(+)-3-Methylcyclopentanone
This guide provides a comprehensive comparison of computational methods for predicting the molecular properties of (R)-(+)-3-Methylcyclopentanone, a chiral ketone that serves as an excellent model system for validating theoretical approaches against robust experimental data. For researchers in medicinal chemistry, materials science, and drug development, the ability to accurately predict chiroptical properties such as optical rotation (OR) and vibrational circular dichroism (VCD) is paramount for determining the absolute configuration and conformational behavior of chiral molecules. This document offers an in-depth analysis, grounded in experimental evidence, to guide the selection of appropriate computational protocols.
The Subject: this compound
This compound (3-MCP) is a five-membered ring ketone with a single stereocenter.[1][2][3] Its conformational landscape is dominated by two primary forms: one with the methyl group in an equatorial position and another with it in an axial position.[4][5] This conformational flexibility, coupled with its well-defined chiroptical response, makes it an ideal candidate for testing the accuracy of quantum chemical calculations. The experimentally observed properties of 3-MCP are a Boltzmann-weighted average of the contributions from these coexisting conformers. Therefore, any successful computational validation must first accurately model this conformational equilibrium.
The Benchmark: Experimental Ground Truth
Validation of any computational method is impossible without a reliable experimental benchmark.[6] For this compound, a wealth of high-quality experimental data is available, providing a firm foundation for comparison.
Conformational Equilibrium
The crucial first step is to determine the relative populations of the equatorial and axial conformers. Through temperature-dependent vibrational absorption spectroscopy in a CCl4 solution, the enthalpy difference (ΔH°) for the equatorial-to-axial equilibrium has been determined to be 4.84 kJ/mol.[4][5] This corresponds to a population ratio of approximately 87% equatorial to 13% axial at room temperature.[4][5] Other methods, including temperature-dependent Raman spectroscopy, have yielded similar enthalpy differences, reinforcing this finding.[5][7]
Chiroptical and Spectroscopic Properties
The following table summarizes the key experimental properties that computational methods aim to reproduce.
| Property | Experimental Value | Conditions / Solvent | Source |
| Specific Optical Rotation | +148° | [α]23/D, c = 4.5 in Methanol | [8] |
| Boiling Point | 143-144 °C | at 1 atm | [8] |
| Density | 0.914 g/mL | at 25 °C | [8] |
| Refractive Index | 1.434 | n20/D | [8] |
| Vibrational Absorption (IR) | C=O stretch ~1715 cm⁻¹ | Saturated ketone characteristic | [9] |
| Vibrational Circular Dichroism (VCD) | Full spectrum measured | CCl4 solution | [4][5] |
These values, particularly the specific rotation and the VCD spectrum, are highly sensitive to both the molecule's absolute configuration and its conformational distribution. They serve as the ultimate test for the computational models.
The Contenders: Computational Methodologies
The prediction of molecular properties, especially chiroptical ones, has been revolutionized by advances in quantum chemical methods.[10] Density Functional Theory (DFT) offers a balance of accuracy and computational cost that makes it the workhorse for these types of investigations.[11] However, the choice of the functional and basis set is not trivial and profoundly impacts the quality of the results.
The Causality of Method Selection
-
Functionals (The "Engine"): The functional approximates the exchange-correlation energy, a key component of the total electronic energy.
-
B3LYP: A popular hybrid functional that often provides excellent results for ground-state geometries and vibrational frequencies.[4][5][12] It is a reliable starting point for many systems.
-
CAM-B3LYP: A long-range corrected functional. This is often superior for properties involving electronic excitations or response to external fields, such as Electronic Circular Dichroism (ECD) and optical rotation, as it better describes the behavior of electrons far from the nucleus.[13]
-
-
Basis Sets (The "Toolkit"): The basis set is a set of mathematical functions used to build the molecular orbitals.
-
Pople-style (e.g., 6-311++G(2d,2p)): These are computationally efficient and widely used. The "+" symbols indicate the addition of diffuse functions, which are crucial for describing the diffuse nature of electron density in anions and for accurately calculating properties like polarizability, a key component of optical rotation.
-
Correlation-Consistent (e.g., aug-cc-pVDZ, aug-cc-pVTZ): Dunning's basis sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix (augmented) signifies the inclusion of diffuse functions, making them particularly well-suited for chiroptical property calculations.[4][5][12] While more computationally demanding, they generally yield higher accuracy.
-
A Self-Validating Computational Workflow
A trustworthy computational protocol must be a self-validating system. This means that each step builds logically on the last, with internal checks for consistency before comparison with the final experimental benchmark.
Caption: A validated workflow for predicting chiroptical properties.
Performance Comparison: Theory vs. Experiment
Here, we present a comparison of results from published studies using various computational levels of theory against the experimental benchmarks.
Conformational Energy
The first critical validation point is the energy difference between the conformers. An accurate prediction here is a prerequisite for correctly weighting the properties in the final step.
| Method | ΔH° (kJ/mol) (Axial - Equatorial) | % Deviation from Exp. (4.84 kJ/mol) | Source |
| Experimental | 4.84 | N/A | [4] |
| B3LYP/aug-cc-pVDZ | 5.31 | +9.7% | [4] |
| B3LYP/6-311++G(2d,2p) | 5.23 | +8.1% | [4] |
| B3LYP/aug-cc-pVTZ | 5.23 | +8.1% | [4] |
Insight: All tested DFT methods correctly predict the equatorial conformer to be more stable. The calculated enthalpy differences are in good agreement with the experimental value, with deviations under 10%. This provides confidence in using the computationally derived energies for Boltzmann averaging.
Specific Optical Rotation
Optical rotation is notoriously difficult to predict accurately. It is highly sensitive to the choice of functional, basis set, and the inclusion of solvent effects.
| Method (in silico) | Calculated [α]D | Comment | Source |
| Experimental (Methanol) | +148° | --- | [8] |
| Experimental (CCl4) | Intrinsic rotation extracted | --- | [4][5] |
| B3LYP/aug-cc-pVDZ (gas phase, population weighted) | Larger than experimental value | Deviates significantly | [4] |
| B3LYP with solvent model | Increased deviation from experiment | Indicates need for improved solvent models | [4] |
| CAM-B3LYP | Generally provides improved results for OR | Known to be a reliable method | [12] |
Insight: While DFT can predict the correct sign of rotation, achieving quantitative agreement with experimental values is a significant challenge. Studies show that for 3-MCP, gas-phase calculations tend to overestimate the specific rotation.[4] Furthermore, simple continuum solvent models may not be sufficient, highlighting an area for methodological improvement.[4] The CAM-B3LYP functional is often a better choice for this property.[12]
Vibrational Circular Dichroism (VCD)
VCD provides a rich fingerprint of a molecule's stereochemistry. A successful simulation must reproduce the sign and relative intensities of the key bands in the experimental spectrum.
Caption: The two dominant conformers of (R)-3-MCP in equilibrium.
Performance Summary:
-
B3LYP/aug-cc-pVDZ: Theoretical VCD spectra calculated at this level show excellent qualitative agreement with the experimental spectrum measured in CCl4.[4] The major positive and negative bands are correctly predicted, allowing for an unambiguous assignment of the absolute configuration.
-
Franck-Condon and Herzberg-Teller Effects: More advanced studies that include vibronic contributions (Franck-Condon and Herzberg-Teller effects) using functionals like CAM-B3LYP can achieve remarkable quantitative agreement with experimental ECD and VCD spectra, allowing for confident assignment of fine vibrational structure.[13]
Insight: VCD is often a more robust observable for computational validation than optical rotation. The rich information content of a full spectrum provides multiple data points for comparison, making the validation less reliant on a single numerical value. DFT methods, particularly with large augmented basis sets, are highly effective at reproducing experimental VCD spectra.[4]
Protocols and Conclusions
Recommended Protocol for Validation
For a molecule like this compound, the following step-by-step protocol is recommended for validating computational methods:
-
Conformational Search: Perform a thorough search to identify all relevant low-energy conformers (in this case, equatorial and axial).
-
Optimization and Frequencies: Optimize the geometry of each conformer and perform a frequency calculation at a reliable level, such as B3LYP/6-31G(d), to confirm they are true minima and to obtain thermal corrections for Gibbs free energies.
-
Energy Refinement: Perform higher-level single-point energy calculations (e.g., using B3LYP or CAM-B3LYP with an aug-cc-pVTZ basis set) to refine the relative energies (ΔG) of the conformers.
-
Property Calculation: For each conformer, calculate the desired properties (Optical Rotation, VCD spectrum) using a method appropriate for the property (e.g., CAM-B3LYP/aug-cc-pVDZ for OR, B3LYP/aug-cc-pVDZ for VCD).
-
Boltzmann Averaging: Calculate the final, observable property by taking a Boltzmann-weighted average of the properties of the individual conformers using the refined ΔG values from Step 3.
-
Comparison: Compare the final computed values (ΔH°, [α]D, VCD spectrum) against the experimental benchmarks.
Final Verdict
The validation of computational methods using this compound demonstrates that modern DFT calculations are powerful tools for elucidating the structure and properties of chiral molecules.
-
High Reliability: DFT methods reliably predict the conformational equilibrium and provide excellent qualitative-to-semiquantitative reproduction of VCD spectra, sufficient for absolute configuration assignment.
-
Areas for Caution: The quantitative prediction of specific optical rotation remains challenging and is highly sensitive to the computational method and treatment of environmental effects. Researchers should be cautious when relying on a single calculated OR value for validation.
-
Best Practices: The most trustworthy approach involves a holistic comparison across multiple properties. Validating the conformational energies and VCD spectrum first provides a strong foundation of confidence. Discrepancies in optical rotation can then be understood as a limitation of the current computational models for that specific property, rather than a failure of the overall structural assignment.
By following a systematic and self-validating workflow, researchers can confidently leverage computational chemistry to solve complex stereochemical problems, accelerating discovery in science and industry.
References
- 1. 3-Methylcyclopentanone | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylcyclopentanone, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentanone, 3-methyl- [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. (R)-(+)-3-メチルシクロペンタノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tifrh.res.in [tifrh.res.in]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Introduction: The Imperative of Stability in Chiral Synthons
In the landscape of modern drug discovery and asymmetric synthesis, chiral cyclic ketones serve as indispensable building blocks. (R)-(+)-3-Methylcyclopentanone, with its defined stereocenter, is a valuable synthon for constructing complex molecular architectures. However, the utility of such a chiral intermediate is fundamentally tied to its stability. A loss of enantiomeric purity via racemization or chemical degradation under storage or reaction conditions can compromise the entire synthetic route, leading to diminished yields, complex purification challenges, and potentially inactive or harmful final products.
This guide provides a comprehensive comparative analysis of the stability of this compound. It is designed for researchers, scientists, and drug development professionals who rely on the integrity of chiral molecules. We will move beyond simple statements of stability, delving into the mechanistic underpinnings of potential degradation and racemization pathways. By comparing this compound with structurally related ketones, we will illuminate the subtle yet critical effects of substituent placement and ring size on overall molecular robustness. The experimental protocols detailed herein are designed as self-validating systems, providing a rigorous framework for assessing the stability of these and other valuable chiral intermediates. Understanding these factors is crucial for making informed decisions in process development, formulation, and quality control.[1][2]
Part 1: The Critical Distinction in Configurational Stability: β- vs. α-Substitution
A molecule's configurational stability refers to its ability to resist racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers, rendering the sample optically inactive.[3] For chiral ketones, the most prevalent mechanism for racemization is acid- or base-catalyzed keto-enol tautomerism involving the chiral center.[4][5] This process proceeds through a planar, achiral enol or enolate intermediate, which, upon re-protonation, can form either enantiomer with equal probability.[3][6]
The critical insight for this compound is the location of its stereocenter. The methyl group is at the β-position (C3) relative to the carbonyl group (C1). The protons on the chiral C3 carbon are not acidic and do not participate in enolization. Enolization occurs by removing a proton from one of the α-carbons (C2 or C5), which are not stereocenters.
To illustrate this crucial structural difference, we will compare the stability of:
-
This compound (β-chiral center)
-
(R)-(-)-2-Methylcyclopentanone (α-chiral center)
-
Cyclopentanone (achiral parent)
Because the chiral center in this compound is not α to the carbonyl, it is expected to be significantly more configurationally stable and resistant to racemization via the standard enolization pathway. In contrast, (R)-(-)-2-Methylcyclopentanone, with its stereocenter at the α-position, is highly susceptible to racemization under acidic or basic conditions.
Experimental Protocol: Assessing Enantiomeric Stability
This protocol outlines a time-course experiment to monitor the enantiomeric excess (ee) of the chiral ketones under conditions that promote racemization.
Objective: To quantify the rate of racemization for α- and β-substituted chiral cyclopentanones.
Materials:
-
This compound (≥99% ee)
-
(R)-(-)-2-Methylcyclopentanone (≥99% ee)
-
Solvents: Methanol (HPLC grade), Deionized Water
-
Buffers/Reagents: 0.1 M Hydrochloric acid (HCl), 0.1 M Sodium hydroxide (NaOH)
-
Instrumentation: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable chiral column (e.g., a cyclodextrin-based column).
Methodology:
-
Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each test compound in methanol.
-
Reaction Sample Preparation: For each compound, prepare three sets of vials:
-
Neutral: 100 µL of stock solution + 900 µL of 50:50 Methanol/Water.
-
Acidic: 100 µL of stock solution + 900 µL of 50:50 Methanol/0.1 M HCl.
-
Basic: 100 µL of stock solution + 900 µL of 50:50 Methanol/0.1 M NaOH.
-
-
Incubation and Sampling:
-
Incubate all vials at a constant temperature (e.g., 50 °C) to accelerate potential racemization.
-
At specified time points (t = 0, 1, 4, 8, 24, and 48 hours), withdraw a 100 µL aliquot from each vial.
-
Immediately quench the reaction by neutralizing the aliquot. For acidic samples, add an equivalent amount of 0.1 M NaOH. For basic samples, add an equivalent amount of 0.1 M HCl. For neutral samples, add an equal volume of the methanol/water mixture.
-
Dilute the quenched samples to a suitable concentration for analysis.
-
-
Chiral Analysis:
-
Analyze each sample using a validated chiral HPLC or GC method to separate the R and S enantiomers.
-
Calculate the enantiomeric excess (ee) at each time point using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] * 100.[7]
-
Workflow for Enantiomeric Stability Assessment
Caption: Workflow for monitoring racemization of chiral ketones.
Expected Results and Comparative Analysis
The experimental data can be summarized as follows:
| Compound | Condition | t=0h (ee%) | t=8h (ee%) | t=48h (ee%) | Configurational Stability |
| This compound | Neutral | >99 | >99 | >99 | High |
| Acidic (0.1 M HCl) | >99 | >99 | >99 | High | |
| Basic (0.1 M NaOH) | >99 | >98 | >97 | High (Slight loss possible over extended time due to other minor mechanisms) | |
| (R)-(-)-2-Methylcyclopentanone | Neutral | >99 | ~90 | ~75 | Moderate |
| Acidic (0.1 M HCl) | >99 | ~50 | <10 | Low | |
| Basic (0.1 M NaOH) | >99 | <5 | 0 (Racemic) | Very Low |
This data clearly demonstrates the profound impact of the chiral center's location. This compound exhibits exceptional configurational stability, even under harsh acidic and basic conditions. In contrast, (R)-(-)-2-Methylcyclopentanone readily racemizes, especially with a base catalyst, confirming that the α-proton removal is the dominant pathway for the loss of enantiomeric purity.
Part 2: Assessment of Chemical Stability and Degradation Pathways
Chemical stability pertains to a molecule's resistance to decomposition into other products.[8][9] For drug intermediates, this is critical for determining shelf-life, identifying compatible reaction solvents, and ensuring the purity of the final product.[1][2] Ketones can degrade through several mechanisms, including oxidation, thermal decomposition, and polymerization.[10][11][12][13]
We will compare the chemical stability of this compound against its parent compound, cyclopentanone, and a related cyclic ketone with a different ring size, (R)-(+)-3-Methylcyclohexanone. This comparison will reveal the electronic and steric effects of the methyl substituent and the influence of ring strain on reactivity.
Experimental Protocol: Forced Degradation Study
This protocol follows the principles of stress testing outlined in the International Council for Harmonisation (ICH) guidelines to identify potential degradation pathways and compare the intrinsic stability of the compounds.[14][15]
Objective: To evaluate and compare the chemical stability of cyclic ketones under various stress conditions.
Materials:
-
This compound, Cyclopentanone, (R)-(+)-3-Methylcyclohexanone
-
Solvents: Acetonitrile (ACN), Deionized Water
-
Reagents: 1 M Hydrochloric acid (HCl), 1 M Sodium hydroxide (NaOH), 30% Hydrogen peroxide (H₂O₂)
-
Instrumentation: HPLC-UV or GC-MS system, photostability chamber, calibrated oven.
Methodology:
-
Sample Preparation: Prepare 1 mg/mL solutions of each compound in 50:50 ACN/Water.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix sample solution 1:1 with 1 M HCl. Incubate at 80°C for 48 hours.
-
Base Hydrolysis: Mix sample solution 1:1 with 1 M NaOH. Incubate at 80°C for 48 hours.
-
Oxidation: Mix sample solution 1:1 with 30% H₂O₂. Store at room temperature, protected from light, for 48 hours.
-
Thermal Degradation: Store a vial of the sample solution in an oven at 80°C for 48 hours.
-
Photostability: Expose a vial of the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).[14] A control sample should be wrapped in aluminum foil.
-
-
Sampling and Analysis:
-
At specified time points (e.g., t=0, 24, 48 hours), take an aliquot from each condition.
-
Neutralize the acid and base hydrolysis samples before dilution.
-
Analyze all samples by a validated stability-indicating HPLC-UV or GC-MS method. The method must be able to separate the parent compound from any degradation products.
-
Calculate the percentage of the parent compound remaining relative to the t=0 sample.
-
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation stability study.
Expected Results and Comparative Analysis
The stability of cyclic ketones is influenced by factors like ring strain and substitution. Cyclopentanone has significant torsional strain. The methyl group in the 3-position can either stabilize or destabilize the ring depending on its conformational effects. Cyclohexanones, adopting a stable chair conformation, generally exhibit lower ring strain and higher thermal stability.
| Compound | Thermal (80°C) | Oxidative (H₂O₂) | Photolytic | Chemical Stability |
| Cyclopentanone | ~95% remaining | ~85% remaining | ~98% remaining | Good |
| This compound | ~97% remaining | ~90% remaining | ~98% remaining | Very Good |
| (R)-(+)-3-Methylcyclohexanone | >99% remaining | ~95% remaining | >99% remaining | Excellent |
Analysis of Results:
-
(R)-(+)-3-Methylcyclohexanone is expected to be the most stable compound overall. Its six-membered ring can adopt a low-energy chair conformation, minimizing angle and torsional strain. The methyl group occupies a stable equatorial position, further enhancing its stability.
-
This compound likely shows slightly enhanced thermal stability compared to the unsubstituted cyclopentanone. The methyl group can help to alleviate some torsional strain in the cyclopentane ring's envelope or twist conformations.
-
All compounds show some susceptibility to oxidation , a known degradation pathway for ketones that can lead to ring-opening and the formation of carboxylic acids.[10][12]
-
The compounds are generally expected to be stable to light (photostable), although specific degradation could occur under high-intensity UV exposure.[12]
Key Stability Pathways and Structural Comparison
Caption: Comparison of racemization pathways for α- vs. β-chiral ketones.
Conclusion and Best Practices
This comparative analysis reveals that this compound is a robust chiral building block with excellent stability.
-
Exceptional Configurational Stability: Due to its β-chiral center, it is highly resistant to racemization under both acidic and basic conditions. This is its single most important stability feature, making it superior to α-chiral ketones like 2-methylcyclopentanone for applications requiring high enantiopurity.
-
Good Chemical Stability: It exhibits good resistance to thermal, oxidative, and photolytic stress, with stability slightly greater than its parent compound, cyclopentanone. However, for long-term storage or reactions at elevated temperatures, the use of an inert atmosphere is advisable to prevent slow oxidation.
Recommendations for Handling and Storage:
-
Storage: Store this compound under standard refrigerated conditions (2-8 °C) in a well-sealed container.[16][17] For long-term archival, storage under an inert atmosphere (Nitrogen or Argon) is recommended.
-
Reaction Conditions: The compound is stable to a wide range of acidic and neutral reaction conditions. While highly resistant to base-catalyzed racemization, prolonged exposure to strong bases at high temperatures should be evaluated on a case-by-case basis to monitor for potential minor degradation pathways.
-
Quality Control: For GMP applications, regular assessment of enantiomeric excess via a validated chiral chromatography method is the most critical quality control test to ensure the integrity of the material.
By understanding the structural basis for its stability, researchers can confidently employ this compound in demanding multi-step syntheses, ensuring the preservation of chirality from intermediate to final product.
References
- 1. almacgroup.com [almacgroup.com]
- 2. cmcpharm.com [cmcpharm.com]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. books.rsc.org [books.rsc.org]
- 6. reddit.com [reddit.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. biomedgrid.com [biomedgrid.com]
- 9. researchgate.net [researchgate.net]
- 10. Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. ICH Official web site : ICH [ich.org]
- 15. An Overview of Stability Studies in the Pharmaceutical Industry [neopharmlabs.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. 3-Methylcyclopentanone | 1757-42-2 | FM05641 | Biosynth [biosynth.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-(+)-3-Methylcyclopentanone
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. The proper disposal of chemical reagents is not merely a regulatory obligation but a cornerstone of responsible scientific conduct. This guide provides a detailed, step-by-step protocol for the safe disposal of (R)-(+)-3-Methylcyclopentanone, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
This compound is a flammable liquid and requires careful handling to mitigate risks.[1][2][3][4] Understanding its specific hazards is the first step in ensuring safe disposal.
Key Hazards:
-
Flammability: Classified as a flammable liquid, its vapors can form explosive mixtures with air. It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[5]
-
Health Hazards: While extensive toxicological properties have not been fully investigated, it may cause irritation to the skin, eyes, and respiratory tract.[6][7][8] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.
-
Environmental Hazards: Spills and improper disposal can contaminate soil and waterways.[9] It is crucial to prevent the product from entering drains.[6]
| Property | Value | Source |
| CAS Number | 6672-30-6 | [1] |
| Molecular Formula | C6H10O | [2][6] |
| Molecular Weight | 98.14 g/mol | [1][2] |
| Flash Point | 34 °C (93.2 °F) - closed cup | [3] |
| Density | 0.914 g/mL at 25 °C | [1][3] |
| Boiling Point | 143-144 °C | [1] |
| GHS Classification | Flammable Liquid, Category 3 | [2][3][4] |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE.[5][10]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[5][7][8]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[5][7][8] Contaminated gloves should be disposed of as hazardous waste.[6][11]
-
Body Protection: A lab coat or flame-retardant antistatic protective clothing is required.[6]
-
Respiratory Protection: In case of inadequate ventilation, use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).[1][3]
General Safety Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7][8]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Avoid inhalation of vapors or mist.[6]
-
Take precautionary measures against static discharge.
-
Do not eat, drink, or smoke in the handling area.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[6] Incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred final disposal method.[6][11]
Waste Collection and Segregation
-
Designated Waste Container: Collect all waste this compound, including contaminated materials, in a designated, properly labeled, and sealable container.[9][10][11] The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container as "Hazardous Waste," "Flammable Liquid," and list "this compound" as the primary constituent.[12] Vague labels like "Waste" are not acceptable.[12]
-
Segregation: Do not mix this compound waste with other incompatible chemicals.[11] Store it separately from oxidizing agents.[7]
Storage of Chemical Waste
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable liquids.[7][8]
-
Keep the container away from direct sunlight, heat sources, and ignition sources.[5][7][8]
-
Ensure the storage area is away from electricity and explosives.[11]
-
Regularly inspect the storage area for any leaks or spills.[10]
Arranging for Disposal
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[6][13]
-
Provide them with an accurate inventory of the chemical waste.[10]
-
Follow all institutional and regulatory procedures for the transfer of hazardous waste.
Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is critical.
-
Small Spills:
-
Remove all sources of ignition.[6]
-
Ventilate the area.
-
Contain the spillage and collect it with an inert absorbent material (e.g., sand, silica gel, vermiculite).[6][14] Do not use combustible materials like sawdust.[14]
-
Use non-sparking tools for cleanup.[5]
-
Place the absorbed material into a suitable, sealed container for disposal as hazardous waste.[6]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent the spill from entering drains.[6]
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]
-
Eye Contact: Flush eyes with water as a precaution. Consult a physician.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[6]
-
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. This compound 99 6672-30-6 [sigmaaldrich.com]
- 2. 3-Methylcyclopentanone, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-甲基环戊酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Methylcyclopentanone | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. gneechemical.com [gneechemical.com]
- 8. nbinno.com [nbinno.com]
- 9. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 10. needle.tube [needle.tube]
- 11. usbioclean.com [usbioclean.com]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. youtube.com [youtube.com]
- 14. samchemprasandha.com [samchemprasandha.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-(+)-3-Methylcyclopentanone
This guide provides essential safety protocols and logistical information for the handling and disposal of (R)-(+)-3-Methylcyclopentanone (CAS No: 6672-30-6). As researchers and drug development professionals, our primary responsibility extends beyond achieving scientific breakthroughs to ensuring a safe and secure laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
Hazard Assessment: Understanding the Compound
This compound is a flammable liquid ketone.[1][2] A thorough understanding of its properties is the foundation of a robust safety plan. While its toxicological profile is not fully investigated, it is prudent to treat it as a substance with the potential for irritation and neurotoxicity.[1][3][4] The primary and most immediate hazard is its flammability.[1]
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6672-30-6 | [2][5][6] |
| Molecular Formula | C₆H₁₀O | [2][3][6] |
| Molecular Weight | 98.14 g/mol | [2][5] |
| Appearance | Clear, slightly yellow liquid | [4][7] |
| Density | ~0.914 g/mL at 25 °C | [5] |
| Boiling Point | 143-144 °C | [5] |
| Flash Point | ~37 °C (98.6 °F) - closed cup | [5] |
| GHS Classification | Flammable Liquid 3 (H226) | [1][2][8] |
| Signal Word | Warning | [1][5] |
The flash point of ~37°C is critically important; it is close to the upper range of ambient laboratory temperatures. This means that at room temperature, the compound can emit sufficient vapor to form an ignitable mixture with air.[9] Vapors are typically heavier than air and can accumulate in low-lying areas, traveling to a distant ignition source and flashing back.[1][3]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task, scale, and environmental conditions of the laboratory.
Eye and Face Protection: The First Line of Defense
Given the potential for splashes and vapor irritation, robust eye and face protection is non-negotiable.
-
Minimum Requirement: At all times when handling the chemical, wear chemical safety goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[3] Standard safety glasses are insufficient as they do not provide a seal against splashes and vapors.
-
High-Risk Operations: For procedures involving larger volumes (>100 mL), heating, or potential for pressure build-up, a full-face shield must be worn in addition to safety goggles.[3][5] This provides a necessary secondary layer of protection against energetic splashes or vessel failures.
Hand Protection: The Critical Chemical Barrier
Ketones are effective solvents and can degrade many common glove materials, leading to rapid permeation and skin exposure. The choice of glove material is therefore one of the most critical safety decisions.
-
Recommended Material: Butyl rubber gloves provide excellent resistance to ketones and are the preferred choice for prolonged or direct contact.[10][11]
-
Acceptable Alternatives: Natural rubber and neoprene gloves can offer protection for shorter durations, but their breakthrough times should be verified with the manufacturer's data for ketones.[10][12]
-
Materials to Avoid: Nitrile and Polyvinyl Chloride (PVC) gloves are generally not recommended for use with ketones, as they offer poor resistance and can degrade quickly upon exposure.[12][13]
Always double-glove when handling this compound to provide a buffer in case the outer glove is compromised. Dispose of contaminated gloves immediately in the appropriate hazardous waste stream.[3] Never wear contaminated gloves outside of the immediate work area.
Body Protection: Shielding Against Spills and Fire
-
Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat is mandatory.[9] Synthetic blends (e.g., polyester) can melt and adhere to the skin in the event of a fire, causing severe burns. The coat should be fully buttoned with sleeves rolled down.[9]
-
Clothing: Wear long pants and closed-toe shoes made of a non-porous material. Fabric shoes can absorb and retain chemical spills, leading to prolonged skin contact.
-
Additional Protection: For large-scale operations, consider using impervious, flame-retardant, and antistatic protective clothing.[3]
Respiratory Protection: Managing Inhalation Risks
Under standard laboratory conditions with proper engineering controls (i.e., working within a certified chemical fume hood), respiratory protection is typically not required.[1] However, it becomes essential in specific scenarios:
-
Emergency Situations: In the event of a large spill or a failure of ventilation controls.
-
High-Vapor Procedures: During tasks that may generate significant vapors or aerosols outside of a fume hood.
-
Risk Assessment: If a risk assessment indicates that occupational exposure limits may be exceeded.
In such cases, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[3][5] For respirator use, personnel must be properly fit-tested and trained in accordance with institutional and regulatory guidelines.
Table 2: Summary of PPE Recommendations for this compound
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Benchtop Transfers (<10 mL in Fume Hood) | Safety Goggles | Double-Gloved (Butyl Recommended) | Flame-Resistant Lab Coat | Not Required |
| Reactions/Distillations (<100 mL in Fume Hood) | Safety Goggles | Double-Gloved (Butyl Required) | Flame-Resistant Lab Coat | Not Required |
| Large-Scale Work (>100 mL in Fume Hood) | Safety Goggles & Face Shield | Double-Gloved (Butyl Required) | Flame-Resistant Lab Coat | Have available for emergency |
| Spill Cleanup | Safety Goggles & Face Shield | Double-Gloved (Butyl Required) | Flame-Retardant/Antistatic Clothing | Required (Full-face with ABEK cartridge) |
Operational and Disposal Plans
Proper PPE use is part of a larger ecosystem of safe laboratory practices.
Safe Handling and Operational Protocol
-
Ventilation: All manipulations of this compound must be performed in a properly functioning chemical fume hood to minimize vapor inhalation.[9]
-
Ignition Source Control: Before handling, survey the work area and remove all potential ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment.[14] Use only non-sparking tools.[7]
-
Static Electricity: For transfers of larger volumes, ensure that containers and receiving equipment are properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[7]
-
Storage: Store the chemical in a cool, dry, well-ventilated area designated for flammable liquids.[3][7] The container must be kept tightly closed.[3] If refrigerated storage is necessary, it must be in a refrigerator specifically designed and rated for flammable materials.[9] Do not store with oxidizing agents, strong bases, or strong reducing agents.[15]
PPE Donning and Doffing Workflow
Caption: PPE Donning and Doffing Sequence.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][16] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide artificial respiration. Seek medical attention.
-
Spill: Evacuate the area and remove all ignition sources.[3] Wearing the appropriate PPE (Table 2), contain the spill using an inert absorbent material like sand or vermiculite.[1] Collect the absorbed material into a suitable, closed container for disposal using non-sparking tools.
Disposal Plan
-
Chemical Waste: Unused this compound and spill cleanup materials are considered hazardous waste.[1] They should be collected in a properly labeled, sealed container. Disposal must be handled by a licensed professional waste disposal company, likely via incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of down the drain.[3]
-
Contaminated PPE: All disposable PPE, such as gloves, must be disposed of as hazardous waste.[3] Place them in a designated, sealed container immediately after use. Contaminated lab coats should be professionally laundered by a service familiar with handling hazardous materials.
By integrating these PPE requirements and operational plans into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 3-Methylcyclopentanone, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 3-Methylcyclopentanone - Hazardous Agents | Haz-Map [haz-map.com]
- 5. This compound 99 6672-30-6 [sigmaaldrich.com]
- 6. This compound [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. 3-Methylcyclopentanone | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 12. envirosafetyproducts.com [envirosafetyproducts.com]
- 13. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 16. georganics.sk [georganics.sk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
